molecular formula C8H5FN2O2 B567935 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1260387-09-4

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B567935
CAS No.: 1260387-09-4
M. Wt: 180.138
InChI Key: MOFQOEDBMKIYBZ-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a fluorinated azaindole derivative that serves as a versatile and high-value synthetic intermediate in medicinal chemistry. Its primary research application lies in the discovery and development of novel therapeutic agents, particularly as a key building block for potential antiviral and anticancer compounds. The strategic incorporation of fluorine can significantly influence a molecule's potency, metabolic stability, and bioavailability, making this reagent valuable for optimizing drug-like properties. In antiviral research, this scaffold is central to investigations for influenza treatments. Studies have explored 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives, which function as potent inhibitors of the influenza virus polymerase PB2 subunit, a critical target for anti-influenza drug development . Furthermore, the pyrrolo[2,3-b]pyridine core is a privileged structure in drug discovery, evidenced by its use in complex molecules investigated as inhibitors of targets like the Hepatocyte Growth Factor Receptor (c-Met), which is implicated in various cancers . The presence of both a carboxylic acid and the fluorine atom on the bicyclic system provides distinct handles for synthetic elaboration, enabling researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research to advance the development of new biologically active molecules.

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFQOEDBMKIYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-7-azaindole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active molecules.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including roles as kinase inhibitors and anti-cancer agents.[3][4][5] The introduction of a fluorine atom and a carboxylic acid moiety, as in 4-fluoro-7-azaindole-5-carboxylic acid, is a strategic design choice intended to modulate key physicochemical properties such as acidity, solubility, and target-binding interactions. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, focusing not on unavailable discrete data points, but on the authoritative, field-proven methodologies required for their accurate experimental determination. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the characterization and optimization of novel heterocyclic entities.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

Azaindoles, structural isomers of indole where a carbon atom in the benzene ring is replaced by nitrogen, have garnered significant attention in drug discovery.[1] The 7-azaindole isomer, in particular, has appeared in a plethora of biologically active molecules.[1] The nitrogen atom's position influences physicochemical properties like pKa, solubility, and lipophilicity, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The specific compound, 4-fluoro-7-azaindole-5-carboxylic acid, incorporates three key functional groups that profoundly influence its behavior:

  • 7-Azaindole Core: Acts as a critical pharmacophore, often forming key hydrogen bond interactions with protein targets, mimicking the binding pattern of the adenine moiety in ATP.[1]

  • Fluorine Atom: A common substituent in medicinal chemistry used to enhance metabolic stability, improve binding affinity, and modulate pKa.

  • Carboxylic Acid Group: A versatile functional group that can act as a hydrogen bond donor/acceptor and whose ionization state is pH-dependent, directly impacting solubility and cellular permeability.

A thorough understanding and precise measurement of this molecule's physicochemical properties are therefore not merely academic exercises; they are foundational to predicting its behavior in biological systems and guiding rational drug design.

Molecular Structure

The foundational step in any physicochemical analysis is the confirmation of the molecular structure.

Caption: 2D Structure of 4-fluoro-7-azaindole-5-carboxylic acid.

Core Physicochemical Properties: A Methodological Guide

Aqueous Solubility

Expert Insight: Aqueous solubility is a critical determinant of a drug's bioavailability.[6] Poor solubility can lead to incomplete absorption and is a major hurdle in drug development.[7] For an ionizable molecule like 4-fluoro-7-azaindole-5-carboxylic acid, solubility will be highly dependent on the pH of the medium due to the presence of the carboxylic acid and the basic nitrogen of the azaindole ring. It is essential to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound.

Authoritative Protocol: Saturation Shake-Flask (SSF) Method

The SSF method is universally recognized as the "gold standard" for determining equilibrium solubility due to its reliability and simplicity.[6][7]

Experimental Workflow

Caption: Workflow for the Saturation Shake-Flask (SSF) Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-fluoro-7-azaindole-5-carboxylic acid to a series of vials containing buffers of varying, known pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The presence of undissolved solid must be visually confirmed.[7]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8]

  • Phase Separation: Separate the undissolved solid from the saturated solution. High-speed centrifugation is a common and effective method.[6] Alternatively, filtration using a low-binding filter (e.g., PTFE) may be used, but care must be taken to avoid adsorption of the compound to the filter material.

  • Sampling and Analysis: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Acidity Constant (pKa)

Expert Insight: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, we expect at least two pKa values: one for the deprotonation of the carboxylic acid (acidic pKa) and one for the protonation of the basic pyridine nitrogen (basic pKa). These values are critical as they dictate the molecule's charge state, which in turn governs its solubility, lipophilicity, and ability to interact with biological targets.[9]

Authoritative Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[11]

Experimental Workflow

Caption: Workflow for Potentiometric Titration pKa Determination.

Step-by-Step Methodology:

  • System Calibration: Calibrate a potentiometer using at least three standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in purified water. If solubility is limited, a co-solvent like methanol may be used, but the pKa value will be specific to that solvent system.[10] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]

  • Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

  • Acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

  • Basic pKa: In a separate experiment, or by back-titration, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic nitrogen.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[11] Specialized software is often used to analyze the curve and determine the inflection points precisely.

Melting Point

Expert Insight: The melting point is a fundamental physical property that provides an indication of a compound's purity and thermal stability. For a pure crystalline solid, the melting transition occurs over a narrow temperature range.[12] A broad melting range often suggests the presence of impurities.

Authoritative Protocol: USP <741> Capillary Method

The method described in the United States Pharmacopeia (USP) chapter <741> is the standard for pharmaceutical compounds.[13][14] It involves heating a small sample in a capillary tube at a controlled rate.[15]

Experimental Workflow

G A Dry and pulverize the sample B Pack sample into a capillary tube (2.5-3.5 mm column height) A->B C Place capillary in calibrated melting point apparatus B->C D Heat rapidly to ~5°C below the expected melting point C->D E Reduce heating rate to 1-2°C per minute D->E F Record T1: Temperature at which the first liquid phase appears E->F G Record T2: Temperature at which all solid has melted E->G H Report Melting Range (T1 - T2) F->H G->H

Sources

Navigating the Spectral Maze: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The Structural Significance of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a prevalent motif in numerous biologically active compounds. The introduction of a fluorine atom and a carboxylic acid group at the 4- and 5-positions, respectively, significantly modulates the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile. Accurate structural elucidation via NMR spectroscopy is therefore a critical step in the research and development pipeline.

Predicted NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and comparison with known data for fluoropyridines, 7-azaindole derivatives, and pyrrole carboxylic acids.[1][2][3][4][5][6][7] The proposed solvent for data acquisition is dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of solubilizing the compound and allows for the observation of exchangeable protons.

Predicted ¹H NMR Data (in DMSO-d₆ at 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~12.0 - 12.5br s-
H2~7.8 - 8.0tJ ≈ 2.5 Hz
H3~6.6 - 6.8ddJ ≈ 2.5, 1.5 Hz
H6~8.7 - 8.9dJ(H-F) ≈ 3.0 Hz
COOH~13.0 - 14.0br s-
Predicted ¹³C NMR Data (in DMSO-d₆ at 101 MHz)
CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C2~125.0 - 127.0d-
C3~101.0 - 103.0d-
C3a~128.0 - 130.0dJ(C-F) ≈ 5-10 Hz
C4~155.0 - 158.0dJ(C-F) ≈ 240-260 Hz
C5~110.0 - 112.0dJ(C-F) ≈ 15-20 Hz
C6~140.0 - 142.0dJ(C-F) ≈ 10-15 Hz
C7a~148.0 - 150.0s-
COOH~165.0 - 167.0s-

Rationale for Spectral Predictions

The predicted chemical shifts and coupling constants are derived from an understanding of the electronic environment of each nucleus. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen significantly influences the electron density across the aromatic system.[1][8]

  • ¹H NMR: The pyrrole protons (H2 and H3) are expected to appear in the aromatic region, with their characteristic coupling. The pyridine proton (H6) is anticipated to be significantly downfield due to the deshielding effect of the adjacent nitrogen and will exhibit a small coupling to the fluorine atom. The NH and COOH protons are expected to be broad singlets at the far downfield end of the spectrum due to their acidic nature and hydrogen bonding with the DMSO solvent.

  • ¹³C NMR: The carbon directly attached to the fluorine (C4) will show a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds.[4] The surrounding carbons (C3a, C5, and C6) will exhibit smaller two- and three-bond C-F couplings. The carboxylic acid carbonyl carbon will appear at the lowest field, typical for this functional group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry vial.

    • Add approximately 0.7 mL of high-purity DMSO-d₆.

    • Gently vortex or sonicate the mixture until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube using a clean pipette.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Measure the chemical shifts and coupling constants for all signals.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the key workflows and relationships in the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock h1_acq Acquire 1H Spectrum lock->h1_acq c13_acq Acquire 13C Spectrum lock->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Analyze phase->integrate

Caption: Workflow for NMR sample preparation and data acquisition.

Structural_Correlations cluster_structure This compound cluster_correlations Key NMR Correlations mol H6_F H6  coupling to F C4_F Large 1J(C-F) on C4 C_F_couplings Smaller nJ(C-F) on C3a, C5, C6 NH_COOH Exchangeable Protons (NH, COOH)

Caption: Key expected NMR spectral correlations for the target molecule.

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the influence of the various structural motifs on the NMR spectra, researchers can confidently interpret their experimental data. The detailed experimental protocol and illustrative diagrams further serve as practical tools to ensure high-quality and reproducible results in the structural characterization of this and related novel compounds.

References

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  • 3-BroMo-7-azaindole-4-carboxylic acid(1190314-17-0) 1H NMR spectrum. ChemicalBook.
  • Navigating the Spectral Landscape: A Comparative Guide to 13C NMR Chemical Shifts of 2-Fluoropyridine Deriv
  • 4-HYDROXY-7-AZAINDOLE(74420-02-3) 1H NMR spectrum. ChemicalBook.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
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  • 1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid(754214-42-1) 1 h nmr. ChemicalBook.
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  • Fluorine NMR. case.edu.
  • NMR - Interpret
  • 5 Combination of 1H and 13C NMR Spectroscopy. wiley-vch.de.
  • 1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid(136818-50-3) 1 h nmr. ChemicalBook.
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-fluoro-. Sobekbio Biosciences.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. pubs.rsc.org.
  • 1H-Pyrrolo 2,3-b pyridine-5-carboxylic acid AldrichCPR 754214-42-1. Sigma-Aldrich.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Sigma Aldrich 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid 1 kg. Fisher Scientific.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI.
  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles.
  • 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS: 1228666-41-8. carbosynth.com.
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Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Fluorinated 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of clinically successful kinase inhibitors.[1] The strategic incorporation of fluorine into this privileged structure offers a powerful tool to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] Understanding the three-dimensional arrangement of these fluorinated derivatives in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of robust crystallization protocols. This guide provides a comprehensive overview of the methodologies and interpretive frameworks for the crystal structure analysis of fluorinated 7-azaindole derivatives, drawing upon established protocols for analogous halogenated systems to illuminate the path forward in the absence of extensive public crystallographic data for this specific class of compounds.

The Strategic Imperative for Fluorinating 7-Azaindole

The 7-azaindole moiety, a bicyclic heterocycle, is a frequent feature in pharmacologically active compounds due to its ability to mimic the adenine fragment of ATP and form crucial hydrogen bonding interactions with the hinge region of protein kinases.[1][3] Fluorination has emerged as a key strategy in modern drug discovery to enhance the druglike properties of lead compounds. The introduction of fluorine can lead to:

  • Improved Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing solubility and bioavailability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[2]

Experimental Workflow for Crystal Structure Analysis

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that requires meticulous attention to detail. The following workflow is adapted from best practices for small molecule crystallography and detailed studies on halogenated 7-azaindoles.[4]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Fluorinated 7-Azaindole Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Solvent Screening & Method Selection (Slow Evaporation, Vapor Diffusion, etc.) purification->screening growth Single Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solve Structure Solution (e.g., Direct Methods) data_collection->solve refine Structure Refinement solve->refine analysis Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis) refine->analysis

Figure 1: Experimental workflow for crystal structure analysis.
Synthesis and Purification of Fluorinated 7-Azaindole Derivatives

A variety of synthetic routes to fluorinated 7-azaindoles have been reported, often starting from commercially available fluorinated pyridines.[5] A general, yet illustrative, protocol is outlined below.

Protocol: Synthesis of a Generic Fluorinated 7-Azaindole Derivative

  • Starting Material: A suitable substituted 2-amino-3-halopyridine.

  • Reaction: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with a protected acetylene, are commonly employed to introduce the necessary carbon framework.[5]

  • Cyclization: Subsequent base- or acid-catalyzed cyclization yields the 7-azaindole ring system.

  • Fluorination (if not already present): Nucleophilic aromatic substitution (SNAr) on a suitably activated precursor can be used to introduce the fluorine atom.

  • Purification: The crude product is purified to >99% purity, as confirmed by NMR and LC-MS, using techniques such as column chromatography on silica gel followed by recrystallization.

Causality: High purity is critical for successful crystallization, as impurities can inhibit nucleation and crystal growth.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization method is crucial and typically determined empirically.

Protocol: Single Crystal Growth

  • Solvent Selection: A range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) should be screened. The ideal solvent is one in which the compound has moderate solubility.

  • Methodology:

    • Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent and allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor.

Causality: Slow crystal growth is essential for minimizing defects and obtaining a well-ordered crystal lattice, which is necessary for high-resolution diffraction data.

Single-Crystal X-ray Diffraction

Protocol: Data Collection and Processing

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[4]

  • Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

Causality: Low-temperature data collection improves the quality of the diffraction data by reducing atomic vibrations, leading to a more precise determination of atomic positions.

Structure Solution and Refinement
  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares on F² method.[4]

  • Validation: The final refined structure is validated using tools such as CHECKCIF.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of a molecule is not solely defined by its covalent bonds but also by the network of non-covalent interactions that govern its packing in the solid state. For fluorinated 7-azaindole derivatives, a key area of interest is the interplay between classical hydrogen bonds and weaker interactions involving the fluorine atom.

Hydrogen Bonding Motifs

7-Azaindole and its derivatives are well-known to form robust N-H···N hydrogen-bonded dimers.[4] This is a dominant interaction that is expected to be preserved in many fluorinated analogs. However, the presence of fluorine introduces the possibility of other hydrogen bonding interactions, such as N-H···F and C-H···F.

Interaction Description Expected Geometry
N-H···N Strong, conventional hydrogen bondTypically linear or near-linear
N-H···F Weaker hydrogen bondCan be competitive with N-H···N
C-H···F Weak hydrogen bondOften observed in conjunction with other interactions
C-H···π Interaction between a C-H bond and the π-system of the aromatic rings
Role of the Fluorine Atom in Crystal Packing

The introduction of a fluorine atom can significantly influence the crystal packing through various non-covalent interactions.

intermolecular_interactions cluster_interactions Potential Intermolecular Interactions F7AI Fluorinated 7-Azaindole Derivative NHN N-H···N (Dimerization) F7AI->NHN Dominant NHF N-H···F F7AI->NHF Competitive CHF C-H···F F7AI->CHF Supportive Halogen C-F···π / Halogen Bonding F7AI->Halogen Directional PiPi π-π Stacking F7AI->PiPi Supportive

Figure 2: Potential intermolecular interactions in fluorinated 7-azaindole crystals.
  • Dipole-Dipole Interactions: The highly polar C-F bond can lead to significant dipole-dipole interactions that influence the overall crystal packing.

  • Halogen Bonding: Although less common for fluorine, the potential for C-F···N or C-F···O halogen bonds should be considered, especially in the presence of strong halogen bond acceptors.

  • π-π Stacking: The electron-withdrawing nature of fluorine can modulate the quadrupole moment of the aromatic rings, influencing π-π stacking interactions.

Computational Analysis: Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions present in the crystal.[4]

Case Study: Insights from Halogenated 7-Azaindoles

Key Findings from Chloro- and Hydroxy-7-Azaindole Crystal Structures:

Compound Crystal System Space Group Key Intermolecular Interactions
5-Chloro-7-azaindole MonoclinicP2₁/cN-H···N hydrogen-bonded dimers
4,5-Dichloro-7-azaindole MonoclinicP2₁/nN-H···N hydrogen-bonded layers
5-Hydroxy-7-azaindole MonoclinicP2₁/cN-H···O and O-H···N hydrogen-bonded 3D network

Data adapted from Reference[4].

This study highlights that even with other halogen substituents, the N-H···N hydrogen bond remains a dominant feature, leading to the formation of dimers or layered structures. It is highly probable that fluorinated 7-azaindoles will also exhibit this strong dimeric motif. The key difference will lie in the more subtle interplay of weaker C-H···F and dipole-dipole interactions involving the fluorine atom, which will fine-tune the overall crystal packing.

Conclusion and Future Perspectives

The crystal structure analysis of fluorinated 7-azaindole derivatives is a critical component of modern drug discovery. While a comprehensive public database of these structures is yet to be established, the methodologies and analytical frameworks are well-developed. By leveraging established protocols for related halogenated systems and employing a combination of meticulous experimental work and computational analysis, researchers can gain invaluable insights into the solid-state properties of these important pharmaceutical building blocks. The continued investigation and, crucially, the public deposition of crystal structures of fluorinated 7-azaindoles will undoubtedly accelerate the rational design of next-generation therapeutics.

References

  • Goral, K., et al. (2022). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 27(9), 2993. [Link]

  • Pennington, L. D., & Moustakas, D. T. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 10(2), 42. [Link]

  • Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. [Link]

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An In-Depth Technical Guide to the Biological Activity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine allows it to form crucial hydrogen bond interactions with a variety of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] The strategic introduction of a fluorine atom at the 4-position and a carboxylic acid at the 5-position of this scaffold can significantly modulate its physicochemical and pharmacological properties. This guide provides a comprehensive exploration of the known and potential biological activities of compounds based on the 4-fluoro-1H-pyrrolo[2,3-b]pyridine core, with a focus on the implications of a 5-carboxylic acid substitution. While direct extensive research on 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is not widely published, this document synthesizes data from closely related derivatives to project its potential therapeutic applications and guide future research.

The 7-Azaindole Scaffold: A Foundation for Potent Biological Activity

The 7-azaindole core is a versatile starting point for designing targeted therapies. Its unique electronic properties and ability to engage in multiple non-covalent interactions have led to its incorporation into a number of FDA-approved drugs and clinical candidates.[2] The nitrogen atom in the pyridine ring and the pyrrole -NH group provide a critical hydrogen bond donor/acceptor pair, essential for potent inhibition of various enzymes.[3]

Key Therapeutic Targets of 7-Azaindole Derivatives:
  • Kinase Inhibition: A majority of 7-azaindole-based molecules have been developed as inhibitors of a wide range of kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[2]

  • Antiviral and Antiparasitic Agents: The scaffold has shown promise in the development of treatments for infectious diseases, including HIV and Human African Trypanosomiasis.[2][3]

  • Central Nervous System (CNS) Disorders: Derivatives have been explored for their potential in treating neurological conditions.[4]

Projected Biological Activity of this compound

Based on the extensive research into derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, we can infer the likely biological activities of this compound. The primary targets are expected to be protein kinases, given the prevalence of this activity within the 7-azaindole class.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[5][6][7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of FGFR1, 2, and 3.[5][6][7]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the FGFRs. The 1H-pyrrolo[2,3-b]pyridine nucleus often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[7] The substituents at various positions of the scaffold then dictate the potency and selectivity against different FGFR isoforms. For instance, a trifluoromethyl group at the 5-position has been shown to form a hydrogen bond with glycine 485 (G485) in the FGFR1 binding pocket, significantly enhancing activity.[5] It is plausible that the carboxylic acid at the 5-position could also engage in similar hydrogen bonding interactions.

Potential Anti-Cancer Applications:

  • Breast Cancer[5][6]

  • Lung Cancer

  • Bladder Cancer

  • Liver Cancer

Experimental Workflow for Assessing FGFR Inhibition:

FGFR_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models biochemical_assay Biochemical Kinase Assay (e.g., LanthaScreen) cell_proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) biochemical_assay->cell_proliferation Determine IC50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) cell_proliferation->apoptosis_assay Confirm cytotoxic effect migration_invasion Migration & Invasion Assay (e.g., Transwell Assay) apoptosis_assay->migration_invasion Assess anti-metastatic potential xenograft_model Tumor Xenograft Model (e.g., in nude mice) migration_invasion->xenograft_model Evaluate in vivo efficacy pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies xenograft_model->pk_pd_studies Assess drug exposure and target engagement

Caption: Workflow for evaluating FGFR inhibitors.

Janus Kinase 3 (JAK3) Inhibition

JAKs are crucial for cytokine signaling that regulates inflammatory and immune responses.[8] Specifically, JAK3 is primarily expressed in hematopoietic cells and plays a key role in T-cell function. 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and selective JAK3 inhibitors, highlighting the potential of the 5-substituted scaffold in immunomodulation.[8]

Mechanism of Action: Similar to FGFR inhibitors, these compounds are ATP-competitive inhibitors that bind to the kinase domain of JAK3. The carboxamide at the 5-position is crucial for activity, and modifications to this group and other parts of the scaffold are used to optimize potency and selectivity. The carboxylic acid in the title compound could serve as a key interaction point within the JAK3 active site or as a handle for further chemical modification.

Potential Therapeutic Applications:

  • Rheumatoid Arthritis

  • Psoriasis

  • Organ Transplant Rejection[8]

Signaling Pathway of JAK-STAT Inhibition:

JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor 4-Fluoro-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Phosphodiesterase 4B (PDE4B) Inhibition

PDE4 enzymes regulate intracellular levels of the second messenger cyclic AMP (cAMP), which plays a critical role in inflammatory and immune processes.[4] 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as selective PDE4B inhibitors, suggesting that the 7-azaindole scaffold can be tailored to target this enzyme family.[4] While the title compound has a substitution at the 5-position, the general applicability of the scaffold for PDE inhibition warrants its consideration as a potential, albeit less likely, target.

Potential Therapeutic Applications:

  • Chronic Obstructive Pulmonary Disease (COPD)

  • Asthma

  • Neuroinflammatory diseases

Experimental Protocols

The following are generalized protocols for key assays to determine the biological activity of this compound and its derivatives.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR1)
  • Reagents and Materials: Recombinant human FGFR1 kinase, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant FGFR1 kinase, and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection system.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol: Cell Proliferation Assay (MTT Assay)
  • Reagents and Materials: Cancer cell line with known FGFR activation (e.g., 4T1 breast cancer cells), complete cell culture medium, test compound, MTT solution, and solubilization buffer (e.g., DMSO).[5][6]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents. For this compound, the following points are critical for future development:

  • The 4-Fluoro Group: The fluorine atom can enhance binding affinity through favorable interactions and can improve metabolic stability and cell permeability.

  • The 5-Carboxylic Acid Group: This group can act as a hydrogen bond acceptor, potentially increasing potency.[5] It also provides a handle for creating prodrugs to improve pharmacokinetic properties or for conjugation to other molecules. However, the acidity of this group might impact cell permeability and oral bioavailability.

  • Further Modifications: Exploration of different substituents at other positions of the 7-azaindole ring will be crucial for optimizing potency, selectivity, and drug-like properties.

Conclusion

The 4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is a promising starting point for the development of novel therapeutics, particularly kinase inhibitors for oncology and immunology. While direct experimental data on this compound is limited, the extensive research on related derivatives strongly suggests its potential as a biologically active molecule. The insights and protocols provided in this guide are intended to facilitate further investigation into this and related compounds, ultimately contributing to the discovery of new and effective medicines.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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The Ascendance of a Privileged Scaffold: A Technical Guide to 1H-Pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in this endeavor, particularly in the realm of kinase inhibition. This guide provides a comprehensive analysis of the 7-azaindole motif, contrasting it with its traditional indole counterpart and other heterocyclic bioisosteres. Supported by experimental data, detailed protocols, and pathway visualizations, this document illuminates the advantages of this scaffold for researchers, scientists, and drug development professionals. The strategic incorporation of a nitrogen atom into the indole ring system at the 7-position bestows upon the 7-azaindole scaffold a unique set of physicochemical and biological properties. These attributes have been instrumental in the design of numerous successful clinical candidates and approved drugs, solidifying its status as a "privileged" structure in drug discovery.[1]

The Genesis of a Privileged Scaffold: Discovery and Physicochemical Properties

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bicyclic aromatic heterocycle, is a prominent member of the pyrrolopyridine family.[2] Its structure is analogous to the endogenous amino acid tryptophan, which contains an indole ring. This inherent similarity to a fundamental biological building block provides a logical starting point for its interaction with a multitude of biological targets. The defining feature of the 7-azaindole is the replacement of the C-7 carbon of the indole ring with a nitrogen atom. This seemingly subtle modification has profound implications for the molecule's electronic and hydrogen-bonding properties, which are pivotal to its biological activity.

The true significance of the 7-azaindole scaffold in drug discovery began to be widely recognized with the rise of kinase inhibitors. Kinases, a class of enzymes that play a pivotal role in cellular signaling, are key targets in oncology and inflammatory diseases.[1] The 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif, forming critical hydrogen bond interactions with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the enzyme's catalytic domain.[1][3]

The Bioisosteric Advantage: Indole vs. 7-Azaindole

The concept of bioisosterism, the substitution of atoms or groups of atoms that result in similar biological activity, is a cornerstone of medicinal chemistry. The 7-azaindole scaffold serves as a superior bioisostere for indole in many applications. The key to this superiority lies in its enhanced hydrogen-bonding capabilities. The pyridine nitrogen at the 7-position, along with the pyrrolic nitrogen, allows for the formation of a bidentate hydrogen bond with the kinase hinge.[3] This dual interaction provides a more robust anchoring of the inhibitor to the target protein compared to the single hydrogen bond donor capability of the indole ring. This enhanced binding affinity often translates to significantly lower half-maximal inhibitory concentrations (IC50), a key measure of a drug's potency.[1]

Furthermore, the introduction of the nitrogen atom modulates the scaffold's physicochemical properties. Azaindoles often exhibit improved aqueous solubility compared to their indole counterparts, a crucial parameter for drug delivery and bioavailability.[4]

Biological Significance and Therapeutic Applications

The versatility of the 7-azaindole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. While its application in kinase inhibition is most prominent, its utility extends to various other therapeutic areas.

A Privileged Scaffold for Kinase Inhibition

The 7-azaindole framework is a recurring motif in a multitude of kinase inhibitors.[5][6] Its ability to mimic the adenine fragment of ATP, the natural substrate for kinases, makes it an ideal starting point for designing competitive inhibitors.[6] The bidentate hydrogen bonding with the kinase hinge region is a critical interaction that underpins the high potency of many 7-azaindole-based inhibitors.[3]

A landmark example of the success of the 7-azaindole scaffold is Vemurafenib (Zelboraf®) , a potent inhibitor of the B-RAF V600E mutated kinase, which is approved for the treatment of late-stage melanoma.[3] The discovery of Vemurafenib is a testament to the power of fragment-based drug discovery, where the 7-azaindole core served as a crucial starting fragment.[6]

Another notable example is Tuxobertinib (PLX9486) , a selective inhibitor of the KIT D816V mutation, which is a key driver in systemic mastocytosis. The 7-azaindole core of Tuxobertinib is instrumental in its potent and selective inhibition of the target kinase.

The following table summarizes key kinase inhibitors featuring the 1H-pyrrolo[2,3-b]pyridine scaffold:

Drug/Candidate Target Kinase(s) Therapeutic Area Status
VemurafenibB-RAF V600EMelanomaApproved
TuxobertinibKIT D816VSystemic MastocytosisClinical Trials
Compound 4h FGFR1, 2, 3CancerPreclinical
Compound 22 CDK8Colorectal CancerPreclinical
Compound 25a ATMCancerPreclinical

This table is a representative sample and not an exhaustive list.

Beyond Kinase Inhibition: A Scaffold of Diverse Activity

The biological utility of the 7-azaindole scaffold is not limited to kinase inhibition. Its derivatives have demonstrated a wide array of pharmacological activities, including:

  • Antifungal Activity: Certain 3- and 6-substituted 7-azaindole derivatives have shown considerable fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease.[7]

  • Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, a target for central nervous system diseases.[8]

  • Cannabinoid Receptor Modulation: While some 7-azaindole derivatives did not show viability as CB1 allosteric modulators, the exploration of this scaffold in the context of the endocannabinoid system highlights its broad screening potential.[4]

  • Anticancer Activity: Beyond kinase inhibition, 7-azaindole derivatives have shown promise as anticancer agents through other mechanisms, such as the inhibition of the WNT/β-catenin signaling pathway.[9]

The diverse biological activities of 7-azaindole derivatives underscore its status as a privileged scaffold in drug discovery.[2][5]

Synthetic Strategies for Constructing the 1H-Pyrrolo[2,3-b]pyridine Core

The efficient and versatile synthesis of the 7-azaindole scaffold is crucial for its exploration in medicinal chemistry. Over the years, numerous synthetic methodologies have been developed, ranging from classical named reactions to modern metal-catalyzed cross-coupling strategies.

Classical Synthetic Approaches

Several classical methods have been adapted for the synthesis of 7-azaindoles. The Hemetsberger–Knittel indole synthesis is a notable example, which has been optimized for the preparation of intermediates like methyl 5-chloro-7-azaindole-2-carboxylate.[4]

Modern Metal-Catalyzed Methodologies

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis and functionalization of heterocyclic compounds, including 7-azaindoles.[10] These methods offer high efficiency, functional group tolerance, and the ability to introduce a wide range of substituents.

A powerful and flexible approach involves the use of a rhodium(III) catalyst to couple 2-aminopyridine with alkynes.[2] This method often requires a silver-based oxidant to regenerate the active catalyst.

Suzuki-Miyaura coupling is another widely employed technique. A two-step, protecting-group-free route has been established, starting from chloroamino-N-heterocycles. This involves an initial Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization.[11]

The following diagram illustrates a generalized workflow for the synthesis of 7-azaindole derivatives using a Suzuki coupling approach.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Product start1 Substituted 2-Aminopyridine step1 Sonogashira Coupling (Pd-catalyzed) start1->step1 start2 Alkyne start2->step1 step2 Cyclization (Base- or Metal-mediated) step1->step2 product Functionalized 1H-Pyrrolo[2,3-b]pyridine step2->product

Caption: Generalized workflow for 7-azaindole synthesis via Sonogashira coupling and cyclization.

Representative Experimental Protocol: Synthesis of 2-Substituted 7-Azaindole Derivatives

This protocol describes a practical and straightforward preparation of various 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine.[11]

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF or dioxane) is added the terminal alkyne (1.2 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

  • Add a base, such as triethylamine or diisopropylethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-(alkynylamino)pyridine intermediate.

Step 2: Cyclization

  • Dissolve the purified 2-(alkynylamino)pyridine intermediate in a suitable solvent (e.g., DMF or NMP).

  • Add a base, such as potassium tert-butoxide or sodium hydride (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat to facilitate cyclization.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the desired 2-substituted 7-azaindole.

The 7-Azaindole Scaffold in Kinase Signaling Pathways

The efficacy of 7-azaindole-based kinase inhibitors is best understood in the context of the signaling pathways they modulate. For instance, Vemurafenib targets the B-RAF kinase, a key component of the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.

The following diagram illustrates the inhibition of the RAS-RAF-MEK-ERK pathway by a 7-azaindole-based B-RAF inhibitor.

Kinase_Pathway_Inhibition RAS RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF

Caption: Inhibition of the B-RAF signaling pathway by a 7-azaindole-based inhibitor.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal.[1] Its unique ability to enhance biological activity, particularly through superior hinge-binding interactions in kinases, coupled with its often-favorable physicochemical properties, makes it a highly attractive starting point and core component for the design of novel therapeutics.[1][6] The continued exploration and functionalization of this privileged scaffold promise to yield a new generation of potent and selective drugs for the treatment of cancer and other debilitating diseases.[1] As synthetic methodologies become more sophisticated, we can expect to see an even greater diversity of 7-azaindole derivatives entering clinical development, further solidifying the legacy of this remarkable heterocyclic core.

References

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
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  • The Role of 7-Azaindole Intermedi
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
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  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
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  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
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Spectroscopic Characterization of Novel Azaindole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaindole scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its role as a bioisostere of indole and its unique physicochemical properties.[1] The successful synthesis of any novel azaindole derivative, however, is only validated through its rigorous structural and electronic characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of new azaindole compounds. Moving beyond a simple recitation of techniques, this document emphasizes the strategic integration of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Optical (UV-Vis and Fluorescence), and Vibrational (FT-IR) spectroscopies. We delve into the causality behind experimental choices, provide field-tested protocols, and demonstrate how to synthesize disparate data streams into an unambiguous structural assignment, ensuring the scientific integrity of your findings.

Introduction: The Privileged Azaindole Scaffold

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds in which a benzene ring from an indole is replaced by a pyridine ring. This seemingly simple substitution of a carbon atom for a nitrogen atom introduces profound changes. The four positional isomers (4-, 5-, 6-, and 7-azaindole) exhibit distinct physicochemical properties, including dipole moment, pKa, and hydrogen bonding capabilities, which can be strategically exploited to fine-tune a molecule's solubility, lipophilicity, and target binding affinity.[1]

These properties have established azaindoles as "privileged structures" in drug discovery, particularly in the development of potent and selective kinase inhibitors.[2] The nitrogen atoms in the azaindole core can form crucial hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding pattern of the natural ATP substrate.[1] Consequently, a robust and unequivocal confirmation of a novel azaindole's structure is not merely a procedural step but a foundational requirement for advancing any research or development program.

The Integrated Spectroscopic Workflow

The characterization of a novel molecule is not a linear process but an integrated workflow where each analytical technique provides a unique piece of a larger puzzle. The output from one experiment informs the hypothesis to be tested by the next. This guide is structured around this synergistic approach, demonstrating how to build a comprehensive and self-validating data package for any new azaindole compound.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Final Confirmation Synthesis Novel Azaindole (Purified Sample) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR Optical Optical Spectroscopy (UV-Vis, Fluorescence) NMR->Optical Informs photophysical study Elucidation Structure Elucidation & Property Analysis NMR->Elucidation Provides framework & connectivity MS->Elucidation Confirms mass & formula Optical->Elucidation Defines electronic properties FTIR->Elucidation Confirms functional groups

An integrated workflow for novel compound characterization.

Unraveling the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone of small molecule structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The "Why": Causality in NMR Experiment Selection

For a novel azaindole, a standard suite of NMR experiments is required. The choice is not arbitrary; each experiment is designed to answer specific questions that the previous one could not.

  • ¹H NMR: This is the initial, highest-sensitivity experiment. It reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which hints at which protons are adjacent to one another. For an azaindole, it quickly helps identify the substitution pattern on both the pyridine and pyrrole rings.

  • ¹³C NMR & DEPT: While ¹³C NMR shows all carbon environments, the Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for determining the multiplicity of each carbon signal (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons). This is vital for mapping the full carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): This is where the molecular puzzle is assembled.

    • COSY (Correlation Spectroscopy) correlates protons that are coupled to each other, confirming neighbor relationships suggested by ¹H NMR splitting patterns.[3]

    • HSQC (Heteronuclear Single Quantum Coherence) is a high-sensitivity experiment that correlates each proton directly to the carbon it is attached to (a one-bond correlation).[4]

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for novel structures. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away.[4] This is how disparate spin systems are connected across quaternary (non-protonated) carbons and heteroatoms, allowing for the unambiguous assembly of the entire molecular framework.

NMR_Logic H1 ¹H NMR (Proton Environments & Splitting) COSY 2D COSY (¹H-¹H Connectivity) H1->COSY Defines spin systems HSQC 2D HSQC (Direct ¹H-¹³C Bonds) H1->HSQC C13 ¹³C & DEPT (Carbon Skeleton & Multiplicity) C13->HSQC Correlates ¹H to ¹³C HMBC 2D HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC HSQC->HMBC Identifies fragments Structure Assembled Molecular Structure HMBC->Structure Connects fragments

Logical flow of information from 2D NMR experiments.
Data Presentation: Characteristic NMR Shifts

The position of the pyridine nitrogen significantly influences the chemical shifts of the ring protons and carbons. Below is a table of approximate, characteristic chemical shifts for the parent azaindole isomers in CDCl₃. Substituents will, of course, alter these values, but they serve as a crucial starting point for assignment.

Position4-Azaindole ¹H (ppm)5-Azaindole ¹H (ppm)6-Azaindole ¹H (ppm)7-Azaindole ¹H (ppm)
H-2~7.2~7.4~7.1~7.1
H-3~6.6~6.5~6.5~6.5
H-4~8.4~7.9~7.6
H-5~7.1~8.8~7.1
H-6~8.3~7.2~8.1
H-7~8.3~8.7~7.6
N-H~10.5~9.5~9.0~11.5

Data synthesized from reference[5]. Note: Chemical shifts are highly dependent on solvent and substituents.

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum can only be obtained from a high-quality sample. Contamination or poor preparation will obscure data and lead to incorrect interpretations.

  • Select Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good first choice for many neutral organic molecules.[6]

  • Determine Quantity:

    • For ¹H NMR , weigh 5-20 mg of the purified azaindole compound.[6]

    • For ¹³C and 2D NMR , a more concentrated sample is required, typically 20-50 mg.[6]

  • Dissolution: Place the compound in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] Gently vortex or sonicate if necessary to achieve complete dissolution.

  • Filtration (Critical Step): Solid particles in the sample will severely degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[5] To remove any particulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Check Sample Height: The final sample height in the NMR tube should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the instrument's detection coil.[6]

  • Capping and Labeling: Cap the NMR tube securely to prevent evaporation. Label the tube clearly with a permanent marker.[7]

Confirming Molecular Identity: Mass Spectrometry

While NMR builds the molecular framework, Mass Spectrometry (MS) provides unambiguous confirmation of the molecular weight and elemental composition. For a novel compound, High-Resolution Mass Spectrometry (HRMS) is essential.

The "Why": Choosing the Right Ionization Technique

The goal of MS is to gently turn a neutral molecule into a gas-phase ion so its mass-to-charge ratio (m/z) can be measured. The choice of ionization technique is critical and depends on the analyte's properties.

  • Electrospray Ionization (ESI): This is the most common technique for LC-MS and is well-suited for polar and ionizable molecules.[8] ESI is a "soft" ionization method, meaning it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is ideal for confirming the molecular weight. Most azaindoles, possessing basic nitrogen atoms, ionize very well by ESI.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for neutral, less polar, and more volatile compounds that may not ionize efficiently with ESI.[9] The sample is vaporized by a heated nebulizer before being ionized by corona discharge.[6] While ESI is generally the first choice for azaindoles, APCI can be a valuable alternative for more lipophilic or less basic derivatives.[9]

High-Resolution Mass Spectrometry (HRMS)

Low-resolution MS can only provide the nominal mass (to the nearest integer). HRMS instruments (like TOF or Orbitrap analyzers) can measure m/z to four or more decimal places. This high precision allows for the calculation of the exact elemental formula, providing a powerful layer of validation for the proposed structure. For example, it can distinguish between C₁₀H₈N₂O (calc. m/z 173.0709 for [M+H]⁺) and C₁₁H₁₂N₂ (calc. m/z 173.1073 for [M+H]⁺), a distinction impossible with low-resolution MS.

Data Presentation: Interpreting Fragmentation

Even with soft ionization, some fragmentation can occur. In tandem MS (MS/MS), fragmentation is induced deliberately to gain further structural information. For indole and azaindole scaffolds, a characteristic fragmentation pathway involves the cleavage of the bicyclic ring system.

Illustrative Fragmentation of a Substituted 7-Azaindole: A common fragmentation pattern for indoles involves the loss of HCN from the pyrrole ring.[7] For a protonated 3-acetyl-7-azaindole, a plausible pathway could involve the initial loss of a neutral ketene molecule (CH₂=C=O) from the acetyl group, followed by cleavage of the pyrrole ring. This type of analysis helps confirm the nature and position of substituents.

IonExpected m/z (Monoisotopic)Possible Identity
[M+H]⁺161.0709Protonated 3-acetyl-7-azaindole
[M+H - 42]⁺119.0552Loss of ketene (C₂H₂O)
[M+H - 42 - 27]⁺92.0498Subsequent loss of HCN
Experimental Protocol: Sample Preparation for ESI-HRMS

Contamination is the enemy of ESI-MS. Non-volatile salts (e.g., from buffers like PBS) can suppress the signal of your analyte and must be avoided.

  • Initial Stock Solution: Dissolve ~1 mg of your purified compound in 1 mL of a high-purity solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.[10]

  • Working Solution: Take 10 µL of the stock solution and dilute it with 1 mL of an appropriate ESI-compatible solvent (typically 50:50 acetonitrile:water with 0.1% formic acid). This results in a final concentration of ~10 µg/mL.[11] The addition of formic acid helps promote protonation for positive ion mode.

  • Filtration: If any precipitate is observed after dilution, the sample must be filtered through a 0.22 µm syringe filter to prevent clogging the instrument's fluidics.[10]

  • Vial: Transfer the final solution to a clean, 2 mL autosampler vial with a pre-slit septum cap. Ensure there are no air bubbles.[10]

Probing Electronic Properties: Optical Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within the molecule. For azaindoles, these techniques provide insight into the conjugated π-system and can reveal properties relevant to applications in materials science (e.g., OLEDs) or as biological probes.

The "Why": Absorption, Emission, and the Jablonski Diagram
  • UV-Vis Absorption: This technique measures the wavelengths of light a molecule absorbs. For aromatic systems like azaindoles, absorption in the UV range (typically 200-400 nm) corresponds to π → π* electronic transitions. The absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the chromophore.

  • Fluorescence Emission: After a molecule absorbs a photon and reaches an excited electronic state, it can relax by emitting a photon. This emission almost always occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The fluorescence spectrum, quantum yield (ΦF), and lifetime (τ) are key photophysical parameters. The quantum yield, in particular, is a measure of the efficiency of the fluorescence process.[12]

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet) T1 T₁ (Excited Triplet) S0_v0->S1_v2 Absorption S1_v0->S0_v1 Fluorescence S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence T1_v1->T1_v0 Vibrational Relaxation

Simplified Jablonski diagram illustrating electronic transitions.
Data Presentation: Photophysical Properties

The photophysical properties of azaindoles are highly sensitive to their environment (solvent polarity, pH) and substitution pattern.

CompoundSolventλabs (nm)λem (nm)Quantum Yield (ΦF)
7-AzaindoleWater~288~360~0.05
1-Methyl-7-AzaindoleWater~288~3600.55
6-AzaindoleWater (pH 7)~280~380Low
Substituted AzaindoleAcetonitrile3504500.85

Data synthesized from references[13][14][15]. Values are illustrative and vary significantly.

Experimental Protocol: Measuring Absorption and Quantum Yield

The relative method, using a known standard, is the most common way to measure fluorescence quantum yield.

  • Solvent and Standard Selection: Choose a spectroscopic grade solvent in which both the novel compound and a suitable quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54) are soluble. The standard should absorb light at the chosen excitation wavelength.[12]

  • Prepare a Dilution Series: Prepare a series of five dilutions for both the standard and the test compound. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 in a standard 1 cm cuvette. This is critical to avoid inner filter effects.

  • Measure UV-Vis Absorbance: Using a spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the standard and the test compound.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The slope of this line is the gradient (Grad).

    • Calculate the quantum yield of the unknown sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where st denotes the standard, x is the test sample, Φ is the quantum yield, and η is the refractive index of the solvent.

A Rapid Check for Functional Groups: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique that identifies the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The "Why": A Molecular Fingerprint

While NMR and MS determine the overall structure, FT-IR provides quick confirmation of key functional groups. For a novel azaindole, it can instantly verify the presence of an N-H bond (if unsubstituted on the pyrrole nitrogen), aromatic C-H bonds, and C=C/C=N bonds within the rings. It is also invaluable for confirming the success of subsequent reactions, such as the introduction of a carbonyl group (C=O) or a cyano group (C≡N).

Data Presentation: Characteristic Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group/Moiety
3400 - 3200N-H StretchPyrrole-type N-H
3100 - 3000C-H StretchAromatic C-H
1620 - 1450C=C & C=N StretchAromatic Ring Vibrations
900 - 675C-H Bend (out-of-plane)Aromatic C-H

Data synthesized from references.

Conclusion: Synthesizing the Data for Unambiguous Assignment

The true power of spectroscopic characterization lies not in any single technique, but in the synthesis of all data into a cohesive and self-consistent structural assignment. The process is iterative: an initial hypothesis from the ¹H NMR is tested and refined with ¹³C and DEPT data. The molecular framework is then built using 2D NMR correlations. This proposed structure must be consistent with the exact mass and elemental formula provided by HRMS. Finally, the functional groups identified by FT-IR and the electronic properties measured by UV-Vis and fluorescence must all align with the final proposed structure. By following this integrated workflow, researchers can confidently and authoritatively report the structure and properties of novel azaindole compounds, paving the way for their application in medicine and materials science.

References

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  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Separation Science. (2024). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Available at: [Link]

  • University of Oxford, Chemistry Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography? Biotage. Available at: [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Gryczynski, I., et al. (1999). The Photophysical Properties of 6-Azaindole. Journal of Physical Chemistry A, 103(15), 2636-2640.
  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). Molecules, 29(14), 3209. Available at: [Link]

  • University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service. Available at: [Link]

  • Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 103(11), 4333-4358. Available at: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 40(2), 311-317.
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  • University of Wisconsin-Madison, Department of Chemistry. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

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  • Schiebel, H., et al. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 31(10), 2093-2105. Available at: [Link]

  • Wang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2565-2574. Available at: [Link]

  • de Silva, P. (2022). A practical guide to measuring and reporting photophysical data. RSC Advances, 12, 33339-33346. Available at: [Link]

  • López-Duarte, I., et al. (2022). Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. Tesis Doctoral, Universidad Autónoma de Madrid. Available at: [Link]

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Initial Screening of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: A Technical Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-stage strategy for the initial screening and characterization of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a potential kinase inhibitor. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to effectively target the ATP-binding site of a wide range of kinases.[1][2][3] This document provides a detailed framework for researchers, scientists, and drug development professionals to assess the inhibitory potential of this specific compound, from broad-based primary screening to targeted cellular validation. The protocols herein are designed to be self-validating, incorporating industry-standard methodologies to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening this compound

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of purine and has demonstrated significant potential in the development of kinase inhibitors.[1] Its defining feature is the ability of the pyridine nitrogen and the pyrrole -NH group to form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of ATP.[3][4][5] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-Raf inhibitor, Vemurafenib.[2][5]

The subject of this guide, this compound, incorporates two key chemical modifications to this privileged scaffold:

  • 4-Fluoro Substitution: The introduction of a fluorine atom can significantly impact a molecule's physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution of the aromatic system, potentially enhancing binding affinity and metabolic stability. Furthermore, fluorine substitution can influence the compound's conformation, which may lead to improved target selectivity.

  • 5-Carboxylic Acid Moiety: A carboxylic acid group can serve as a crucial interaction point within a protein's active site, forming hydrogen bonds or salt bridges with key amino acid residues. Its presence can also significantly enhance the solubility of the compound, a critical factor for drug development.

Given the established kinase-inhibiting potential of the 7-azaindole scaffold, a systematic evaluation of this specifically substituted derivative is a logical step in the pursuit of novel therapeutic agents.

Proposed Screening Cascade

The initial assessment of this compound will follow a tiered approach, beginning with a broad primary screen to identify potential kinase targets, followed by more focused secondary and cellular assays to confirm and characterize its inhibitory activity.

G A Compound Acquisition and QC B Primary Screening: Biochemical Kinase Panel A->B C Hit Identification and Triage B->C D Secondary Assay: IC50 Determination C->D E Cell-Based Assays: Proliferation and Target Engagement D->E F SAR Exploration and Lead Optimization E->F

Figure 1: A proposed workflow for the initial screening of this compound.

Primary Screening: Broad Kinase Panel

The initial step is to perform a broad biochemical screen against a diverse panel of kinases to identify potential targets.

Rationale for Kinase Panel Selection

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide range of kinases.[6] Therefore, a comprehensive panel is recommended for the primary screen. Based on published data for analogous compounds, this panel should include, but not be limited to, representatives from the following kinase families:

  • Tyrosine Kinases:

    • Receptor Tyrosine Kinases (RTKs): FGFR, VEGFR, EGFR families.[2][7]

    • Non-Receptor Tyrosine Kinases: ABL, SRC, JAK families.[4][8]

  • Serine/Threonine Kinases:

    • MAPK Pathway: B-Raf, MEK, ERK.[8]

    • Cell Cycle-Related Kinases: Aurora Kinases, CDKs.[1]

    • PI3K/Akt/mTOR Pathway: PI3K, Akt.[6]

    • Other: ROCK.[4]

A commercially available kinase panel, such as those offered by Reaction Biology or similar vendors, would be a practical choice for this initial screen.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. Active kinases consume ATP, leading to a decrease in the luminescent signal.

Materials:

  • This compound (test compound)

  • Recombinant kinases and their respective substrates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Assay buffer (specific to each kinase)

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 10 µM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the test compound or DMSO (vehicle control).

    • Add the substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each respective kinase.

    • Add the kinase to start the reaction.

  • Incubation: Incubate the plate at room temperature for the time specified for each kinase (typically 30-60 minutes).

  • Signal Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the vehicle (DMSO) control.

Hit Confirmation and IC50 Determination

Kinases for which the test compound shows significant inhibition (e.g., >50% at 10 µM) in the primary screen will be selected for further investigation.

Experimental Protocol: Dose-Response and IC50 Curve Generation

This experiment determines the concentration of the inhibitor required to reduce kinase activity by 50% (IC50).

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series) in DMSO.

  • Assay Performance: Perform the luminescence-based kinase assay as described in section 3.2, using the range of inhibitor concentrations.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Table 1: Hypothetical IC50 Data for this compound

Kinase TargetIC50 (nM)
Aurora Kinase A75
JAK2150
FGFR1320
c-Met850
B-Raf>10,000
CDK2>10,000

Cellular Assays for Target Validation

Biochemical hits must be validated in a cellular context to confirm their activity and assess their potential as therapeutic agents.

Rationale for Cell Line Selection

Select cancer cell lines that are known to be dependent on the activity of the identified target kinases. For example:

  • Aurora Kinase A: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • JAK2: Hematological cancer cell lines with JAK2 mutations (e.g., HEL, SET-2)

  • FGFR1: Lung cancer cell lines with FGFR1 amplification (e.g., NCI-H1581)

Experimental Protocol: Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Experimental Protocol: Western Blot for Target Engagement

Western blotting can be used to determine if the test compound inhibits the phosphorylation of the target kinase and its downstream substrates in cells.

G A Test Compound B Target Kinase (e.g., Aurora A) A->B Inhibits C Downstream Substrate (e.g., p-Histone H3) B->C Phosphorylates

Figure 2: A simplified signaling pathway illustrating target engagement.

Procedure:

  • Cell Treatment: Treat the selected cell line with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase or a key downstream substrate (e.g., anti-phospho-Aurora A, anti-phospho-Histone H3).

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in phosphorylation.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial evaluation of this compound as a kinase inhibitor. The successful identification of potent and selective inhibitory activity in both biochemical and cellular assays would warrant further investigation, including:

  • Kinome-wide selectivity profiling: To assess the compound's specificity against a larger panel of kinases.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs to improve potency and selectivity.

  • In vivo efficacy studies: To evaluate the compound's anti-tumor activity in animal models.

The systematic application of the methodologies outlined in this guide will provide a solid foundation for advancing this promising compound through the drug discovery pipeline.

References

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  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1188-1196. [Link]

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An In-Depth Technical Guide to Mechanism of Action Studies for 7-Azaindole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry, serving as the core of numerous clinical candidates and approved drugs.[1][2][3] Its remarkable versatility stems from its ability to act as a bioisostere for endogenous purines, enabling potent and selective interactions with a host of biological targets.[3][4] The predominant mechanism of action for the vast majority of these compounds is the competitive inhibition of protein kinases, which are pivotal regulators of cellular signaling.[1][5][6] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to comprehensively elucidate the mechanism of action (MoA) of novel 7-azaindole based compounds. We will move beyond mere protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to MoA studies, from initial target identification to definitive cellular validation.

Part 1: The Molecular Basis of 7-Azaindole Activity: A Masterclass in Hinge Binding

The efficacy of the 7-azaindole scaffold in kinase inhibition is primarily attributed to its exceptional ability to function as an ATP-competitive "hinge-binding" motif.[1][5][7] Kinases, the enzymes that catalyze phosphorylation, possess a conserved ATP-binding pocket with a flexible "hinge" region that connects the N- and C-terminal lobes. The adenine base of ATP forms critical hydrogen bonds with this hinge, anchoring it for catalysis.

The 7-azaindole core exquisitely mimics this interaction. The nitrogen at position 7 (N7) of the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[1][6][7] This dual interaction allows the scaffold to form two stable, canonical hydrogen bonds with the backbone of the kinase hinge region, effectively occupying the adenine binding site and preventing ATP from binding.[5][8]

G hinge_NH Hinge Residue (NH) hinge_CO Hinge Residue (C=O) azaindole_img azaindole_img->hinge_NH H-bond (Donor: Pyrrole NH) azaindole_img->hinge_CO

Figure 1: Canonical hydrogen bonding of 7-azaindole with a kinase hinge.

While this "normal" binding mode is most common, co-crystal structure analyses have revealed alternative orientations, including a "flipped" mode where the scaffold is rotated 180 degrees, and a "non-hinge" mode where another part of the molecule engages the hinge.[9] This highlights the importance of obtaining structural data during lead optimization.

The versatility of the scaffold has led to the development of inhibitors against a wide array of kinases, demonstrating its broad applicability in targeting disease pathways.

Target Kinase FamilySpecific Example(s)Potency (IC₅₀)Therapeutic AreaReference(s)
PI3K PI3Kγ0.5 nMOncology, Immunology[10]
Aurora Kinase Aurora B0.38 nMOncology[11][12]
MAP Kinase p38α3.2 - 60 nMInflammation[4][13]
Receptor Tyrosine Kinase VEGFR-2~11-43 nMOncology, AMD[14]
Serine/Threonine Kinase B-RAF (V600E)13 - 31 nMOncology (Melanoma)[15]

Table 1: Representative Kinase Targets for 7-Azaindole Based Compounds.

Part 2: A Validated Workflow for Mechanism of Action Elucidation

Determining the MoA is a systematic process of hypothesis generation and validation. The following workflow represents a robust, field-proven strategy to move from a bioactive compound to a well-understood mechanism.

MoA_Workflow A Bioactive 7-Azaindole Compound B Target Identification (Affinity vs. Label-Free) A->B Unbiased Approach C Hypothesized Target(s) B->C D Target Validation & Biophysical Characterization C->D Quantitative Binding E Confirmed Direct Target D->E Go/No-Go F Cellular MoA Studies E->F In-Cell Confirmation G Validated Cellular Mechanism F->G

Figure 2: High-level workflow for elucidating the mechanism of action.
Step 1: Target Identification & Deconvolution

The foundational step is to identify the direct molecular target(s) of your compound.[16][17] Without knowing the target, any downstream effects are merely observations without a mechanistic anchor. Two orthogonal approaches, affinity-based and label-free, provide complementary and cross-validating data.[16][18]

This classic technique uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture like a cell lysate.[16][19]

Causality & Self-Validation: The logic is that only proteins with direct, stable affinity for the compound will be retained on the solid support. For this to be trustworthy, the experiment must include a critical negative control: an immobilized, structurally similar but biologically inactive analog. A true target will bind to the active compound but not the inactive one, validating the specificity of the interaction and ruling out non-specific binding to the scaffold or linker.

Affinity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Active Compound with Linker C Couple to Solid Support (e.g., Agarose Beads) A->C B Synthesize Inactive Analog with Linker B->C D Incubate Beads with Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Separate Proteins (SDS-PAGE) F->G H Identify Proteins (Mass Spectrometry) G->H I Compare Active vs. Inactive => Identify Specific Binders H->I

Figure 3: Workflow for an affinity-based pull-down experiment.

Experimental Protocol: On-Bead Affinity Pull-Down

  • Probe Synthesis: Covalently attach a linker (e.g., polyethylene glycol) to a position on the 7-azaindole compound that is non-essential for its activity, as determined by Structure-Activity Relationship (SAR) data. Synthesize an identical probe using an inactive analog.[16]

  • Immobilization: Couple the linker-modified compounds to a solid support, such as NHS-activated agarose beads, to create the affinity matrix.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line. Pre-clear the lysate by incubating with unconjugated beads to minimize non-specific background binding.

  • Incubation: Incubate the pre-cleared lysate with the "active" beads, "inactive" beads, and "beads-only" controls in parallel for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove proteins that are not specifically bound. This step is critical for reducing false positives.

  • Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the free compound.

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize with a total protein stain (e.g., Coomassie or silver stain). Excise bands that are present in the "active" lane but absent or significantly reduced in the "inactive" and "beads-only" lanes.

  • Identification: Identify the excised protein bands using mass spectrometry (LC-MS/MS).

Label-free methods are advantageous as they use the compound in its native state, avoiding potential artifacts from linkers or tags. DARTS operates on the principle that the binding of a small molecule stabilizes its target protein, making it more resistant to proteolysis.[19]

Causality & Self-Validation: The addition of a protease will degrade the entire proteome. However, a protein that is in a stable complex with the drug will be protected from cleavage. The appearance of a protected protein band in the presence of the drug, which is absent in the vehicle control, provides strong evidence of a direct binding event.[19]

DARTS_Workflow A Prepare Cell Lysate B Aliquot Lysate A->B C1 Treat with Compound B->C1 C2 Treat with Vehicle (DMSO) B->C2 D Add Protease (e.g., Pronase) to Both Samples C1->D C2->D E Stop Digestion D->E F Analyze by SDS-PAGE & Mass Spectrometry E->F G Identify Protected Protein Bands Present Only in Compound Lane F->G

Figure 4: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native cell lysate.

  • Treatment: Divide the lysate into two aliquots. Treat one with the 7-azaindole compound at a suitable concentration (e.g., 10x the cellular IC₅₀) and the other with an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Proteolysis: Add a broad-spectrum protease, like pronase, to both aliquots. The optimal protease concentration and digestion time must be empirically determined to achieve near-complete digestion in the vehicle control.

  • Quenching: Stop the digestion by adding loading buffer and boiling the samples.

  • Analysis: Resolve the protein fragments via SDS-PAGE and visualize with a total protein stain.

  • Identification: Excise protein bands that are protected from digestion in the compound-treated sample compared to the vehicle control and identify them via mass spectrometry.[19]

Step 2: Target Validation and Biophysical Characterization

Once a candidate target is identified, the interaction must be validated and quantified using orthogonal, in vitro assays with purified components.

Experimental Protocol: Radiometric Kinase Assay

This is a gold-standard method to determine the inhibitory potency (IC₅₀) of a compound against a purified kinase.

Causality & Self-Validation: This assay directly measures the enzymatic function of the target—the transfer of a phosphate group from ATP to a substrate. By using radiolabeled [γ-³³P]ATP, we can specifically and sensitively quantify the amount of phosphorylated substrate. A dose-dependent decrease in radioactivity on the substrate in the presence of the inhibitor validates that the compound is interfering with the catalytic activity of the kinase.

  • Compound Dilution: Prepare a serial dilution of the 7-azaindole compound in an appropriate assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).[20]

  • Reaction Setup: In a 96-well plate, combine the purified kinase enzyme and its specific substrate (a peptide or protein).

  • Inhibition: Add the diluted compound (or vehicle control) to the wells and pre-incubate to allow for binding to the enzyme.

  • Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for an accurate IC₅₀ determination.

  • Incubation: Allow the reaction to proceed for a set time at the optimal temperature (e.g., 30°C).

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a 96-well filter plate that binds the substrate but allows unbound ATP to pass through.[20]

  • Washing: Wash the filter plate multiple times to remove all traces of unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Step 3: Cellular Mechanism of Action

Confirming that the compound engages its target in living cells and produces the expected downstream consequences is the ultimate validation of its MoA.[21][22]

Western blotting is a powerful tool to verify that the compound inhibits the kinase in a cellular context by measuring the phosphorylation state of its known downstream substrates.

Causality & Self-Validation: If your 7-azaindole compound inhibits a specific kinase (e.g., PI3K), then treating cells with the compound should lead to a dose-dependent decrease in the phosphorylation of that kinase's direct downstream substrates (e.g., Akt), without affecting the total amount of the substrate protein. This demonstrates on-target activity in a physiological setting.

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates (p-Akt) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Azaindole PI3K Inhibitor Inhibitor->PI3K INHIBITS

Figure 5: The PI3K/Akt signaling pathway, a common target for 7-azaindole inhibitors.

Experimental Protocol: Western Blot for Phospho-Akt (a PI3K substrate)

  • Cell Treatment: Plate a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) and allow cells to attach. Treat the cells with increasing concentrations of the 7-azaindole compound for a defined period (e.g., 2 hours). Include a vehicle-only control.

  • Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Electrophoresis: Separate 20-30 µg of each lysate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-Akt Ser473).

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Reprobing: To validate the results, strip the membrane of antibodies and re-probe with an antibody for the total form of the substrate (e.g., anti-total-Akt). This confirms that changes in the phospho-signal are due to inhibition, not protein degradation.

The final step is to connect target inhibition to a relevant cellular outcome. For many kinase inhibitors developed for oncology, the desired phenotype is a reduction in cancer cell proliferation or the induction of cell death.[21][23]

Target KinaseExpected Cellular PhenotypeReference(s)
Aurora B Exit from mitosis without cytokinesis, leading to polyploidy and apoptosis.[11]
PI3K / Akt / mTOR Inhibition of cell growth, proliferation, and survival.[10]
VEGFR-2 Inhibition of endothelial cell proliferation and migration; anti-angiogenic effects.[14]
B-RAF Inhibition of proliferation in B-RAF mutant cancer cells.[3]

Table 2: Expected Cellular Phenotypes Resulting from Inhibition of Key Kinases.

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole compound. Include vehicle-only (100% growth) and media-only (background) controls.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Measurement: Read the absorbance of each well on a microplate reader at ~570 nm.

  • Analysis: After subtracting the background, calculate the percentage of growth inhibition relative to the vehicle control for each concentration. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design, prized for its potent and specific interactions with the ATP-binding hinge region. A thorough investigation of the mechanism of action is paramount to advancing these compounds in the drug development pipeline. The integrated, multi-faceted workflow presented in this guide—combining unbiased target identification, rigorous biophysical validation, and conclusive cellular pathway and phenotypic analysis—provides a self-validating framework for success. By understanding not just the "what" but the "why" behind each experimental step, researchers can confidently and efficiently translate a promising 7-azaindole based compound into a well-characterized therapeutic candidate.

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Methodological & Application

Application Note & Protocol: Amide Coupling with 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold

The 4-Fluoro-1H-pyrrolo[2,3-b]pyridine, commonly known as 4-fluoro-7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its derivatives are key components in a multitude of therapeutic agents, particularly as kinase inhibitors in oncology.[1][2] The formation of an amide bond at the C5-carboxylic acid position is one of the most critical and frequently employed reactions to generate libraries of bioactive compounds and drug candidates.[3][4]

Direct condensation of a carboxylic acid and an amine is typically unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5] Therefore, the reaction necessitates the use of coupling reagents to "activate" the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[6] This document provides a detailed guide to performing amide coupling reactions with 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, focusing on two robust and widely adopted protocols. We will explore the causality behind procedural choices to empower researchers to optimize conditions for their specific amine substrates.

The Core Principle: Carboxylic Acid Activation

The fundamental strategy for amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[5][6] This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

The choice of coupling reagent is critical and depends on factors like the steric and electronic properties of the substrates, potential for racemization (if chiral centers are present), desired reaction scale, and cost. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. They act as "traps" for the initial active intermediate, converting it to a more stable, yet still highly reactive, active ester. This two-step activation minimizes side reactions and, particularly in peptide chemistry, suppresses the loss of stereochemical integrity.[7] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is almost always required to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[6][8]

Comparative Analysis of Common Coupling Reagents

Selecting the appropriate coupling reagent is a crucial first step. Below is a comparative summary of two of the most effective and commonly used systems for forming amide bonds with substrates like this compound.

Reagent SystemMechanism of ActionAdvantagesDisadvantagesTypical Solvents
HATU / Base Forms a highly reactive OAt-active ester via the intermediacy of an aminium/uronium salt.[8][9] The pyridine nitrogen of the HOAt moiety is believed to accelerate the final aminolysis step.[8]High coupling efficiency, fast reaction rates, low racemization, suitable for sterically hindered substrates.[10]Higher cost, byproduct (tetramethylurea) can sometimes be difficult to remove via chromatography. Potential safety concerns have been noted.[11]DMF, DCM, Acetonitrile
EDC / HOBt / Base The carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5] HOBt traps this intermediate to form an HOBt-active ester, which then reacts with the amine.[12]Cost-effective, water-soluble byproducts (EDU: 1-ethyl-3-(3-dimethylaminopropyl)urea) are easily removed with an aqueous workup,[13][14] making purification simpler.Can be less effective for very hindered substrates compared to HATU. Slower reaction rates may be observed. HOBt has known safety hazards.[11]DMF, DCM

Visualizing the Process

To better understand the reaction and workflow, the following diagrams illustrate the key chemical transformations and the overall experimental procedure.

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Intermediate Reactive Intermediate (e.g., OAt-Ester) Carboxylic_Acid->Active_Intermediate + Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product Amide Product (R-CONH-R') Active_Intermediate->Amide_Product + Amine Amine Amine (R'-NH2)

Caption: Generalized mechanism of amide bond formation.

Experimental Workflow Setup 1. Combine Acid, Amine, Base in Solvent Addition 2. Add Coupling Reagent (often at 0 °C) Setup->Addition Reaction 3. Stir at RT (Monitor by TLC/LC-MS) Addition->Reaction Quench 4. Quench Reaction (e.g., add water) Reaction->Quench Extract 5. Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Wash 6. Aqueous Washes (e.g., aq. HCl, aq. NaHCO3, Brine) Extract->Wash Dry 7. Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Purify Crude Product (Column Chromatography) Concentrate->Purify Product Final Amide Product Purify->Product

Caption: Standard laboratory workflow for amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings, sterically hindered amines, or when maximizing yield is the primary objective.

Materials:

  • This compound

  • Amine of interest (1.0 - 1.2 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M. Stir until the acid is fully dissolved.

  • Reagent Addition: Sequentially add the amine (1.1 eq), HATU (1.1 eq), and finally DIPEA (2.5 eq).[6] The order of addition can be critical; adding the base last is common practice.

  • Reaction: Stir the mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. The disappearance of the carboxylic acid starting material is a key indicator.

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) or DCM (approx. 10-20 volumes of the initial DMF volume).

  • Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove unreacted acid and HOAt.

    • Water (1x).

    • Saturated aqueous brine (NaCl) solution (1x) to aid in phase separation.

    • Note: Some researchers use dilute (e.g., 0.1 M) HCl washes to remove excess DIPEA, but this should be done cautiously if the product contains acid-labile functional groups.[15]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM in methanol, depending on product polarity.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a workhorse in synthesis due to its reliability and the ease of byproduct removal.

Materials:

  • This compound

  • Amine of interest (1.0 - 1.2 equivalents)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 equivalents)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Add anhydrous DCM (or DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir to dissolve.

  • Base Addition: Add DIPEA or Et₃N (2.5 eq) to the solution.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.[13]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours (overnight is common).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Dilute the reaction mixture with DCM or EtOAc.

  • Workup - Washing: Transfer to a separatory funnel. Wash sequentially with:

    • Water (2x). The water-soluble EDC and its urea byproduct will be removed in this step.[14]

    • Saturated aqueous NaHCO₃ solution (2x).

    • Saturated aqueous brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.[16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive or degraded coupling reagents. 2. Insufficient base. 3. Poor solubility of starting materials. 4. Sterically demanding or electronically poor amine.1. Use fresh, high-quality reagents. 2. Ensure ≥2 equivalents of base are used. 3. Switch to a more solubilizing solvent like DMF. Gentle warming may help. 4. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase reaction time or temperature.
Multiple Spots / Messy TLC [15]1. Degradation of starting material or product. 2. Side reaction of coupling reagent with the amine (guanidinylation with HATU).[17] 3. Impurities in starting materials.1. Run the reaction at a lower temperature (e.g., maintain at 0 °C). 2. Use a slight excess of the carboxylic acid relative to the amine. Avoid a large excess of HATU. 3. Purify starting materials before the coupling reaction.
Difficulty Removing Byproducts 1. Tetramethylurea (from HATU) co-elutes with the product. 2. Diisopropylurea (from DIC, if used) precipitates but is hard to filter completely.1. Perform multiple aqueous washes during workup. Sometimes a switch in chromatography solvent system can improve separation. 2. This is a key advantage of using EDC, whose byproduct is water-soluble. If using DIC, filtration followed by an acidic wash can help.

Conclusion

The synthesis of amides from this compound is a robust and reproducible process critical for drug discovery. Both HATU and EDC/HOBt-mediated protocols offer reliable pathways to the desired products. The HATU protocol provides a powerful option for challenging substrates, ensuring high yields and rapid conversions, while the EDC/HOBt method presents a cost-effective and easily purified alternative for a wide range of amines. By understanding the principles behind reagent choice, stoichiometry, and workup procedures, researchers can confidently and efficiently synthesize novel 7-azaindole derivatives for the advancement of therapeutic science.

References

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2736-2743. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21641–21651. [Link]

  • Pate,l V., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(43), 6293-6296. [Link]

  • Xu, G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1445–1451. [Link]

  • Reddit user discussion on EDC-HOBt Amide coupling workup help. (2022). r/Chempros. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-145. [Link]

  • HATU. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(10), e1701028. [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4458–4465. [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Isaksson, J., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(11), 7360–7371. [Link]

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Application Notes & Protocols for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 7-Azaindole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel lead compounds. The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind to a biological target with low affinity, and then to optimize these "hits" into high-affinity leads. The choice of fragments is paramount to the success of an FBDD campaign. An ideal fragment library is characterized by high chemical diversity, three-dimensional complexity, and favorable physicochemical properties.

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a high-value fragment for screening against a multitude of protein targets, particularly kinases. Its inherent properties make it an excellent starting point for an FBDD cascade. The 7-azaindole core is a well-established "privileged" scaffold in medicinal chemistry, known for its ability to mimic the purine core of ATP and to form critical hydrogen bond interactions with the hinge region of protein kinases. The addition of a fluorine atom and a carboxylic acid group provides valuable vectors for chemical elaboration and can enhance binding affinity and selectivity. This document provides a comprehensive guide for the effective use of this compound in an FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Properties and "Rule of Three" Compliance

A critical initial step in FBDD is to ensure that the selected fragments adhere to the "Rule of Three," a set of empirical guidelines that define a good fragment. These guidelines help to ensure that the fragments have ample room for optimization without becoming too large or lipophilic, which could lead to poor pharmacokinetic properties.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight180.14 g/mol < 300 g/mol Yes
cLogP1.2-1.8 (estimated)≤ 3Yes
Hydrogen Bond Donors2 (amine and carboxylic acid)≤ 3Yes
Hydrogen Bond Acceptors3 (pyridine nitrogen, carboxylic acid oxygen)≤ 3Yes
Rotatable Bonds1≤ 3Yes

As demonstrated in the table, this compound is an exemplary fragment that fully complies with the "Rule of Three." Its low molecular weight and complexity provide a solid foundation for elaboration into a more potent lead compound.

Experimental Workflow for an FBDD Campaign

The successful application of this compound in FBDD requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial hit identification to lead optimization.

FBDD_Workflow cluster_screening Phase 1: Hit Identification cluster_optimization Phase 2: Hit-to-Lead Optimization cluster_characterization Phase 3: Lead Characterization Screening Primary Screening (NMR, SPR, X-ray) Hit_Validation Hit Validation (Orthogonal Methods) Screening->Hit_Validation Structural_Biology Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structural_Biology SBDD Structure-Based Drug Design (SBDD) Structural_Biology->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR by NMR/SPR Synthesis->SAR SAR->SBDD Iterative Cycles Lead_Op Lead Optimization SAR->Lead_Op In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Op->In_Vitro ADME_Tox ADME/Tox Profiling In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for Primary Screening and Hit Validation

The initial identification of a fragment hit requires sensitive biophysical techniques capable of detecting weak binding events. It is crucial to employ at least two orthogonal methods to confirm the binding and eliminate false positives.

Protocol 1: NMR-Based Screening - Saturation Transfer Difference (STD)-NMR

STD-NMR is a powerful ligand-observe NMR technique for identifying fragment binding to high molecular weight proteins. It relies on the transfer of saturation from the protein to a bound ligand.

Materials:

  • Target protein (e.g., a protein kinase) at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).

  • This compound stock solution (100 mM in DMSO-d6).

  • NMR tubes and spectrometer (≥ 600 MHz recommended).

Procedure:

  • Sample Preparation: Prepare two NMR samples.

    • Sample A (Test): 10-50 µM protein with 1 mM fragment.

    • Sample B (Control): 1 mM fragment alone.

  • Acquisition of 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum for both samples to ensure the fragment is soluble and stable in the buffer.

  • STD-NMR Experiment:

    • Set up the STD experiment with a selective on-resonance saturation pulse applied to a region of the protein spectrum where no fragment signals are present (e.g., -1 ppm).

    • Set the off-resonance saturation pulse to a region where no protein or fragment signals are present (e.g., 30 ppm).

    • Use a saturation time of 1-2 seconds.

    • Acquire the STD spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • If the fragment binds to the protein, signals corresponding to the fragment's protons will be visible in the STD spectrum.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein (the binding epitope).

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It is an excellent orthogonal method for validating hits from primary screens and for determining binding kinetics.

Materials:

  • SPR instrument (e.g., Biacore, Reichert).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Target protein.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., PBS with 0.05% Tween 20).

  • This compound.

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level (typically 2000-10000 RU).

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference surface and blank injection signals from the active surface signal.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD). For fragments, a KD in the high micromolar to low millimolar range is expected.

Hit-to-Lead Optimization: A Structure-Guided Approach

Once a hit has been validated, the next phase is to optimize its binding affinity and selectivity. This is typically an iterative process guided by structural biology.

The Role of X-ray Crystallography

Obtaining a high-resolution crystal structure of the target protein in complex with this compound is a critical step. This provides a detailed three-dimensional map of the binding site and the key interactions between the fragment and the protein. This structural information is then used to guide the design of more potent analogues.

SBDD_Cycle cluster_cycle Iterative Optimization Cycle Structure 1. Obtain Co-crystal Structure (Fragment + Target) Design 2. In Silico Design of Analogs (Exploit new interactions) Structure->Design Synthesis 3. Chemical Synthesis of Designed Analogs Design->Synthesis Assay 4. Bio-assay of Analogs (SPR, ITC, Functional Assay) Synthesis->Assay Assay->Structure Improved Affinity? (Iterate or Advance)

Application Notes and Protocols: The Strategic Role of Fluorinated Azaindoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Fusion of Privileged Scaffolds and Quantum Chemistry

In the landscape of modern drug discovery, the quest for molecules with superior efficacy, selectivity, and pharmacokinetic profiles is a central theme. Within this pursuit, certain chemical motifs have earned the designation of "privileged structures" due to their ability to bind to multiple biological targets. The indole scaffold is one such structure, found in a vast number of natural products and pharmaceuticals.[1] Its bioisostere, the azaindole, where a carbon atom in the benzene ring is replaced by nitrogen, has emerged as a particularly advantageous scaffold.[2][3] This substitution can modulate physicochemical properties like solubility and hydrogen bonding potential, often leading to enhanced target engagement, especially in the realm of kinase inhibitors.[3][4]

Concurrently, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry.[5] The unique properties of this small, highly electronegative atom can profoundly alter a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[6][7][8] When these two powerful concepts merge—the privileged azaindole scaffold and the strategic placement of fluorine—the resulting fluorinated azaindoles often exhibit a synergy that elevates them beyond their constituent parts.[9] This guide provides an in-depth exploration of the application of fluorinated azaindoles, detailing the scientific rationale, practical case studies, and detailed protocols for their synthesis and evaluation.

The Power of Synergy: Why Fluorinated Azaindoles Excel

The combination of an azaindole core with fluorine substitution creates a powerful synergy, addressing multiple challenges in drug design simultaneously.

The Unique Contributions of Fluorine

The introduction of fluorine is a deliberate strategy to fine-tune molecular properties. Its effects are multifaceted:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[10][11] Placing fluorine at a metabolically vulnerable position can block this degradation pathway, significantly increasing the drug's half-life and bioavailability.[6]

  • pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby basic nitrogen atoms.[6] This can reduce unwanted positive charges at physiological pH, improving cell membrane permeability and oral absorption.

  • Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[11][12] It can also induce conformational changes in the molecule that lock it into a more favorable binding orientation.[10]

  • Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes and penetrate tissues like the brain.[7][13]

The Azaindole Scaffold: A Privileged Hinge-Binder

The azaindole scaffold, particularly 7-azaindole, is a bioisostere of indole and purine, making it an excellent mimic for endogenous ligands.[2][3] Its key advantages include:

  • Enhanced H-Bonding: The pyridine nitrogen (e.g., at the 7-position) introduces an additional hydrogen bond acceptor, which is crucial for interacting with the "hinge region" of many protein kinases.[4] This often results in higher binding affinity and potency compared to indole analogues.[2]

  • Improved Physicochemical Properties: The nitrogen atom can improve aqueous solubility and modulate lipophilicity, contributing to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

  • Synthetic Versatility: The azaindole core provides multiple sites for chemical modification, allowing for extensive structure-activity relationship (SAR) studies.[14]

The diagram below illustrates the synergistic relationship between these two components, leading to drug candidates with optimized properties.

Synergy cluster_F Fluorine Properties cluster_Aza Azaindole Scaffold F_Props • Blocks Metabolism • Modulates pKa • Enhances Binding • Increases Lipophilicity Synergy Synergistic Effects F_Props->Synergy Aza_Props • Privileged Structure • Hinge-Binding Motif • Improved Solubility • Synthetic Handle Aza_Props->Synergy Result Optimized Drug Candidate (Improved Potency, Selectivity & PK) Synergy->Result Leads to

Caption: Synergistic contributions of fluorine and the azaindole scaffold.

Case Studies: Fluorinated Azaindoles in Oncology

The utility of this scaffold is best demonstrated through successful clinical applications, particularly in oncology where kinase inhibition is a primary therapeutic strategy.

Vemurafenib (Zelboraf®): A Paradigm of Targeted Therapy

Vemurafenib is a potent and selective inhibitor of the BRAFV600E mutant kinase, a driver mutation in approximately 50% of melanomas.[15] Its discovery and success are a testament to the power of the fluorinated azaindole core.

  • Core Structure: Vemurafenib is built upon a 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold.[16]

  • Mechanism of Action: The 7-azaindole moiety is critical for its function, forming two key hydrogen bonds with the hinge region residues (Cys-532 and Gln-530) in the ATP-binding pocket of the BRAF kinase.[17][18] This anchors the inhibitor in place. The drug selectively inhibits the constitutively active BRAFV600E oncoprotein, interrupting the downstream MAPK signaling pathway and blocking tumor cell proliferation.[15][17]

  • Role of Fluorination: Vemurafenib contains a difluorophenyl group. This fluorination is not accidental; it serves to enhance metabolic stability and contributes to the molecule's high binding affinity and overall pharmacokinetic profile, which was crucial for its clinical success.[19][20]

Tukatinib (Tukysa®): Targeting HER2-Positive Breast Cancer

Tukatinib is a highly selective tyrosine kinase inhibitor of HER2 (human epidermal growth factor receptor 2), used to treat HER2-positive breast cancer, including cases with brain metastases.[21][22]

  • Core Structure: While more complex, the core of Tukatinib's kinase-binding motif features a fluorinated pyrrolo[2,3-d]pyrimidine, which is an isomer of the azaindole scaffold.

  • Mechanism of Action: Tukatinib binds to the intracellular kinase domain of HER2, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways like MAPK and AKT.[22] This leads to the inhibition of tumor cell growth.

  • Role of Fluorination: The strategic placement of fluorine atoms on the aromatic rings of Tukatinib is critical for achieving its high selectivity and potency, as well as contributing to its ability to penetrate the blood-brain barrier, a key advantage in treating brain metastases.

DrugScaffold TypeTarget KinaseKey Role of Fluorinated Azaindole Moiety
Vemurafenib 7-AzaindoleBRAFV600EForms critical hydrogen bonds with the kinase hinge region; fluorine enhances metabolic stability and binding.[17][18]
Tukatinib Pyrrolo-pyrimidineHER2Acts as the core hinge-binding element; fluorine contributes to high potency and blood-brain barrier penetration.[22]

Experimental Protocols and Methodologies

The successful application of fluorinated azaindoles requires robust synthetic and analytical methods. The following protocols provide a framework for the synthesis, characterization, and biological evaluation of a representative compound.

Protocol 1: Synthesis of a Model Fluorinated 7-Azaindole

This protocol describes a general approach for synthesizing a 2-aryl-7-azaindole, a common motif in kinase inhibitors, based on established Chichibabin-type cyclization reactions.[23] The example uses 2-fluoro-3-picoline and a substituted benzonitrile.

Objective: To synthesize 2-(4-chlorophenyl)-7-azaindole.

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • 4-Chlorobenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL). Cool the flask to -40 °C in an acetonitrile/dry ice bath.

  • Base Addition: Slowly add lithium diisopropylamide (LDA) solution (2.1 equivalents) to the stirred THF.

  • Picoline Addition: Add 2-fluoro-3-picoline (1.0 equivalent) dropwise to the LDA solution. Stir the resulting deep red solution at -40 °C for 60 minutes to ensure complete metalation.

  • Electrophile Addition: Add 4-chlorobenzonitrile (1.2 equivalents) dissolved in a minimal amount of anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -40 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at -40 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(4-chlorophenyl)-7-azaindole as a solid.

SynthesisWorkflow Start Setup Reaction Flask (Anhydrous THF, -40°C, Argon) Add_LDA Add LDA (2.1 eq) Start->Add_LDA Add_Picoline Add 2-Fluoro-3-Picoline (1.0 eq) Stir 60 min Add_LDA->Add_Picoline Add_Nitrile Add 4-Chlorobenzonitrile (1.2 eq) Stir 2-3 h Add_Picoline->Add_Nitrile Quench Quench with NaHCO₃ (aq) Add_Nitrile->Quench Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Quench->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Pure Fluorinated Azaindole Purify->End

Caption: Workflow for the synthesis of a fluorinated 7-azaindole.

Protocol 2: Characterization of the Synthesized Compound

Objective: To confirm the identity and purity of the synthesized 2-(4-chlorophenyl)-7-azaindole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve ~5 mg of the compound in 0.6 mL of DMSO-d₆ or CDCl₃. Acquire the spectrum. Expect to see characteristic signals for the aromatic protons on both the azaindole and chlorophenyl rings, as well as a broad singlet for the N-H proton of the pyrrole ring.

    • ¹⁹F NMR: Using the same sample, acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom if one were present on the synthesized molecule.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in methanol or acetonitrile.

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

    • Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. The isotopic pattern for the chlorine atom should also be visible.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an appropriate method (e.g., C18 reverse-phase column with a water/acetonitrile mobile phase gradient).

    • Inject a sample of the compound and analyze the chromatogram to determine its purity, which should ideally be >95%.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method to determine the inhibitory potency (IC₅₀) of the synthesized fluorinated azaindole against a target kinase (e.g., BRAFV600E).[24]

Objective: To measure the concentration of the test compound required to inhibit 50% of the kinase activity.

Materials:

  • Recombinant human BRAFV600E kinase

  • Kinase substrate (e.g., inactive MEK1)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound (Fluorinated Azaindole), dissolved in DMSO

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of kinase buffer containing the BRAFV600E enzyme and its substrate (MEK1).

    • Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells. .

  • Initiate Reaction: Add 2.5 µL of kinase buffer containing ATP at a concentration near its Kₘ value to start the reaction.[25] Incubate the plate at 30 °C for 60 minutes.[24]

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

AssayWorkflow Start Prepare Reagents (Enzyme, Substrate, Compound) Dispense Dispense Enzyme/Substrate Mix and Compound/DMSO to Plate Start->Dispense Initiate Add ATP Solution Incubate at 30°C for 60 min Dispense->Initiate Stop Add ADP-Glo™ Reagent Incubate 40 min Initiate->Stop Detect Add Kinase Detection Reagent Incubate 30-60 min Stop->Detect Read Measure Luminescence Detect->Read Analyze Normalize Data & Plot Curve Read->Analyze End Calculate IC₅₀ Value Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Outlook

The strategic fusion of the azaindole scaffold with fluorine atoms represents a highly successful and validated approach in modern medicinal chemistry. This combination allows for the fine-tuning of molecular properties to overcome common challenges in drug development, including metabolic instability, poor pharmacokinetics, and insufficient target potency. As demonstrated by approved drugs like Vemurafenib and Tukatinib, fluorinated azaindoles are particularly powerful as kinase inhibitors in oncology.[2][21] The continued evolution of synthetic methods for selective fluorination and azaindole construction will undoubtedly expand the chemical space available to medicinal chemists.[9][14] Future applications are expected to extend beyond oncology into other therapeutic areas where privileged scaffolds can be leveraged, further cementing the role of fluorinated azaindoles as a cornerstone of innovative drug design.

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  • PubMed. From nature to drug discovery: the indole scaffold as a 'privileged structure'.
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  • Royal Society of Chemistry. Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction.
  • PubMed. Applications of Fluorine in Medicinal Chemistry.
  • Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

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Application Note & Protocols: High-Throughput Screening and Cellular Characterization of Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of a vast majority of cellular processes, including cell cycle progression, differentiation, and apoptosis.[1] Their dysregulation is a known driver in numerous pathologies, particularly cancer, making them one of the most critical classes of drug targets.[1] Azaindole derivatives have emerged as a highly versatile and successful scaffold in the development of potent and selective kinase inhibitors.[2][3] The azaindole core acts as an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, thus acting as ATP-competitive inhibitors.[2][4][5]

This guide, designed for researchers in drug discovery and chemical biology, provides a comprehensive overview and detailed protocols for the experimental evaluation of azaindole-based compounds. We will cover fundamental principles, experimental design, step-by-step protocols for both biochemical and cell-based assays, and crucial data analysis techniques.

Part 1: Scientific Background

The Azaindole Scaffold in Kinase Inhibition

The 7-azaindole structure is particularly effective as it mimics the adenine portion of ATP. The pyridine nitrogen atom and the pyrrole NH group serve as a hydrogen bond acceptor and donor, respectively.[5] This allows the scaffold to form two stable hydrogen bonds with the kinase "hinge" region, a critical interaction for potent ATP-competitive inhibition.[2][5] This foundational binding mode has been leveraged to develop highly selective inhibitors against a range of kinases, including Aurora kinases[6][7], p38 MAP kinase[8][9], and BRAF[2][4], by modifying substituents at various positions on the azaindole ring.

Mechanism: ATP-Competitive Inhibition

Azaindole derivatives almost universally function as ATP-competitive inhibitors.[7] They bind reversibly to the kinase's active site, directly competing with the endogenous substrate, ATP. This binding event physically obstructs ATP from entering the pocket, thereby preventing the phosphotransfer reaction that is central to kinase function. A successful inhibitor will exhibit a high affinity for the kinase's ATP pocket, often with IC50 values in the low nanomolar range.[7][9]

G cluster_0 Kinase Active Site Kinase Kinase Hinge Region ATP Binding Pocket Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Leads to Inhibition Inhibition of Phosphorylation Kinase->Inhibition Leads to ATP ATP ATP->Kinase Binds Azaindole Azaindole Inhibitor Azaindole->Kinase Competes & Binds

Caption: ATP-Competitive Inhibition by Azaindole Derivatives.

Part 2: Experimental Planning & Setup

Choosing the Right Assay: Biochemical vs. Cell-Based

The initial characterization of a kinase inhibitor typically involves a tiered approach, starting with direct, target-based biochemical assays and progressing to more complex, physiologically relevant cell-based assays.

Assay Type Principle Pros Cons
Biochemical Measures direct inhibition of purified kinase activity (e.g., ADP production).High-throughput, quantitative (IC50), mechanistic insights (e.g., ATP competition).[10]Lacks physiological context; may not reflect cellular permeability or off-target effects.
Cell-Based Measures inhibition of a kinase-dependent signaling pathway in intact cells (e.g., phosphorylation of a downstream substrate).Physiologically relevant, assesses cell permeability and target engagement in a native environment.Lower throughput, results can be influenced by off-target effects or complex cellular feedback loops.[11]
Reagent Preparation and Quality Control
  • Azaindole Compound: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[12] Perform serial dilutions to create a concentration range for testing. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to prevent solvent-induced artifacts.[12][13]

  • Kinase Enzyme: Use highly purified, active recombinant kinase. Purity is critical for reproducible results.[13] Store according to the manufacturer's instructions, typically in aliquots at -80°C to avoid freeze-thaw cycles.

  • Substrate: The choice of substrate (peptide or protein) is critical and must be optimized for the specific kinase.[14] Some kinases require pre-activation via autophosphorylation.[14]

  • ATP: Use high-quality ATP. The concentration used is a critical parameter. For initial IC50 determination, an ATP concentration at or near the Michaelis-Menten constant (Km) for the kinase is often used. For assessing ATP-competitive mechanisms, assays should be run at varying ATP concentrations.[15][16]

Part 3: Protocols

Protocol 3.1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[17] It is a universal assay suitable for virtually any kinase.[18]

G A 1. Plate Compound Add 2.5 µL of Azaindole dilutions or DMSO (vehicle) to 384-well plate. B 2. Add Kinase Add 5 µL of kinase solution. Pre-incubate for 15-30 min at RT. A->B C 3. Initiate Reaction Add 2.5 µL of Substrate/ATP mix. Incubate for 60 min at RT. B->C D 4. Stop & Deplete ATP Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 min at RT. C->D E 5. Detect ADP Add 20 µL of Kinase Detection Reagent. D->E F 6. Measure Signal Incubate for 30-60 min at RT. Read luminescence. E->F

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Step-by-Step Methodology:

  • Assay Plate Preparation: Add 2.5 µL of each azaindole compound dilution to the appropriate wells of a white, opaque 384-well plate.[12]

    • Controls: Include "no-inhibitor" wells with DMSO only (100% activity) and "no-enzyme" wells (0% activity/background).[16]

  • Kinase Addition & Pre-incubation: Prepare a master mix of the kinase in the appropriate assay buffer. Add 5 µL of the kinase solution to each well.[12] Allow the plate to pre-incubate for 15-30 minutes at room temperature to permit inhibitor binding.[12]

  • Reaction Initiation: Prepare a master mix containing the kinase substrate and ATP. Initiate the reaction by adding 2.5 µL of this mix to all wells.

  • Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. This time should be optimized to ensure the reaction remains in the linear range (typically <20% substrate turnover).

  • Reaction Termination: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.[19] This reagent also depletes any remaining ATP.[20] Incubate for 40 minutes at room temperature.[19][20]

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.[17][20]

  • Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[19] Measure luminescence using a plate-reading luminometer.

Protocol 3.2: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol assesses an inhibitor's ability to block a specific signaling pathway within cells by measuring the phosphorylation state of a downstream substrate protein.[21]

G A 1. Cell Treatment Seed cells and treat with a dose-range of Azaindole inhibitor for a set time. B 2. Cell Lysis Lyse cells in buffer with phosphatase and protease inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysates (e.g., BCA assay). B->C D 4. SDS-PAGE Separate protein lysates by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting Block membrane and probe with primary antibodies (phospho-specific & total protein). E->F G 7. Detection Incubate with HRP-conjugated secondary antibody and detect with chemiluminescence. F->G H 8. Analysis Quantify band intensity (densitometry). Normalize phospho-protein to total protein. G->H

Caption: General Workflow for Western Blot Analysis of Kinase Inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with a range of concentrations of the azaindole inhibitor (and a DMSO vehicle control) for a specified time (e.g., 1-24 hours).[11]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly on the plate using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[21]

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation.[21] Determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Denature the samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[22]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21] Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate.

    • Secondary Antibody: Wash the membrane with TBST, then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.[21]

  • Signal Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[22]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody that detects the total (pan) level of the substrate protein.

Part 4: Data Analysis and Interpretation

Calculating Percent Inhibition

For biochemical assays, the raw data (e.g., luminescence) is first converted to percent inhibition using the high (DMSO) and low (no enzyme) activity controls.

Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[23] It is a standard measure of inhibitor potency.[10]

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic or sigmoidal dose-response curve).[24]

  • The IC50 is the concentration at the inflection point of the curve.[24]

Interpreting Cellular Data

For Western blot data, use densitometry to quantify the band intensity. The key metric is the ratio of the phosphorylated substrate signal to the total substrate signal. A potent and on-target inhibitor should show a dose-dependent decrease in this ratio.

Part 5: Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
High IC50 Value (Low Potency) Compound insolubility/aggregation.[16]Include 0.01% Triton X-100 in the assay buffer; ensure compound is fully dissolved in DMSO.
Incorrect ATP concentration (too high).[16]Verify the ATP concentration is appropriate for the kinase (ideally at or near its Km).
High Variability Between Replicates Pipetting errors; inadequate mixing.[15]Calibrate pipettes; use reverse pipetting for viscous solutions; ensure thorough mixing after reagent addition.[15]
Edge effects on the assay plate.[15]Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[15]
No Inhibition Signal in Cells Poor cell permeability of the compound.Consider structural modifications to improve physicochemical properties.
Compound is rapidly metabolized.Perform time-course experiments to find the optimal treatment window.
Incorrect downstream target measured.Validate that the measured phospho-protein is a direct and sensitive substrate of the target kinase.

References

  • Anderson, K., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296.
  • Goldstein, D. M., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 46(23), 4913-4924.
  • Cuny, G. D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13576-13619.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Trejo, A., et al. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 46(23), 4913-4924.
  • Dar, M. A., et al. (2022). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 27(19), 6649.
  • Howard, S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9033-9050.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Goldstein, D. M., et al. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase.
  • Google Patents. (n.d.). WO2007076348A3 - Azaindole inhibitors of aurora kinases.
  • Lee, J. H., & Kim, S. (2019). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7563-7580.
  • Zhang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(7), 844.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Smith, C. M., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters, 587(18), 3089-3095.
  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • Mavunkel, B. J., et al. (2003). Indole-based Heterocyclic Inhibitors of p38alpha MAP Kinase: Designing a Conformationally Restricted Analogue. Bioorganic & Medicinal Chemistry Letters, 13(18), 3087-3090.
  • National Cancer Institute. (n.d.). IC50-to-Ki converter. Retrieved from [Link]

  • Wlodarchak, N., et al. (2020).
  • Taylor & Francis Online. (2017). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • YouTube. (2023). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 7-Azaindole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to indole, coupled with the introduction of a nitrogen atom in the six-membered ring, imparts unique electronic properties and hydrogen bonding capabilities.[4][5] These features make 7-azaindole derivatives valuable as kinase inhibitors, antiviral agents, and organic light-emitting diode (OLED) materials.[2][5][6] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the functionalization of the 7-azaindole core, enabling the formation of carbon-carbon bonds with a high degree of control and efficiency.[7][8][9] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction with 7-azaindole substrates, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in drug discovery and chemical development.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-7-azaindole, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid or its derivative is transferred to the palladium center, typically facilitated by a base. This is often the rate-determining step.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The efficiency of this cycle is highly dependent on the choice of catalyst (ligand), base, solvent, and the nature of the boronic acid derivative. For heteroaromatic substrates like 7-azaindole, the nitrogen atom can potentially coordinate to the palladium center, influencing the reaction outcome.[10]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (7-Azaindole Halide) PdII_Aryl R-Pd(II)-X L_n (Aryl Halide Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 Base PdII_Coupled R-Pd(II)-R' L_n (Coupled Complex) Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim Forms C-C bond RedElim->Pd0 Ar-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for 7-Azaindole Substrates

Choice of Halide

The reactivity of the halo-7-azaindole follows the general trend I > Br > Cl. While iodo- and bromo-7-azaindoles are commonly used, the coupling of chloro-7-azaindoles often requires more active catalyst systems. One study demonstrated the synthesis of 3-iodo-6-chloro-7-azaindole, which allows for selective C-3 arylation due to the higher reactivity of the C-I bond.[11]

N-Protection

The presence of the N-H proton in unprotected 7-azaindoles can sometimes lead to side reactions or catalyst inhibition.[10] While some protocols have been developed for unprotected substrates, N-protection (e.g., with methyl, benzyl, or Boc groups) can often improve yields and reproducibility.[10][12] However, the additional protection and deprotection steps add to the overall synthesis length.

Catalyst System: Palladium Source and Ligand

The choice of the palladium source and ligand is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Sources: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[7] Pd(II) sources require in-situ reduction to the active Pd(0) species.[7]

  • Ligands: Electron-rich and bulky phosphine ligands are often employed to facilitate oxidative addition and reductive elimination.[13] Commonly used ligands for coupling with heteroaromatic substrates include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are highly effective for challenging couplings.[14]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, often exhibiting high stability and activity.[15][16][17]

Boronic Acid vs. Boronate Esters

While boronic acids are widely used, they can be prone to protodeboronation, especially with heteroaryl substrates.[7] Boronate esters, such as pinacol esters (Bpin) or MIDA esters, offer increased stability and are often crystalline, air-stable solids.[18][19] Some studies suggest that boronic esters can transmetalate directly without prior hydrolysis.[18]

Base and Solvent

The base plays a crucial role in activating the boronic acid derivative for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[7] The choice of solvent is also important, with common options being ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[7] The addition of water is often necessary, especially when using boronic acids.

Optimized Protocols and Reaction Conditions

The following table summarizes various successful Suzuki-Miyaura cross-coupling conditions for 7-azaindole substrates reported in the literature. This data provides a valuable starting point for reaction optimization.

7-Azaindole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-Iodo-6-chloro-1-methyl-7-azaindolePhenylboronic acidPd₂(dba)₃ (5 mol%), SPhos (5 mol%)Cs₂CO₃Toluene/Ethanol (1:1)6085[11]
3-Iodo-6-chloro-1-methyl-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ (5 mol%), SPhos (5 mol%)Cs₂CO₃Toluene/Ethanol (1:1)6093[11]
3-Iodo-6-chloro-1-methyl-7-azaindole4-Fluorophenylboronic acidPd₂(dba)₃ (5 mol%), SPhos (5 mol%)Cs₂CO₃Toluene/Ethanol (1:1)6079[11]
Unprotected 5-chloro-7-azaindole4-Methylphenylboronic acidP1 (XPhos precatalyst) (1.5 mol%)K₃PO₄Dioxane/H₂O (4:1)6099[10]
Unprotected 5-chloro-7-azaindole4-Methoxyphenylboronic acidP1 (XPhos precatalyst) (1.5 mol%)K₃PO₄Dioxane/H₂O (4:1)6098[10]
Unprotected 4-chloro-7-azaindole4-Methylphenylboronic acidP1 (XPhos precatalyst) (1.5 mol%)K₃PO₄Dioxane/H₂O (4:1)6091[10]
General Experimental Protocol

The following is a general procedure for the Suzuki-Miyaura cross-coupling of a halo-7-azaindole with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Halo-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Ethanol, Dioxane)

  • Degassed water (if required)

Procedure:

  • To an oven-dried reaction vessel, add the halo-7-azaindole, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (and degassed water if necessary) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Workflow Diagram

Suzuki_Protocol_Workflow start Start reagents Combine Halo-7-azaindole, Boronic Acid, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (Monitor Reaction) solvent->heat workup Cool, Dilute, and Wash heat->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently reactive halide (e.g., chloride)- Poorly soluble reagents- Inappropriate base or solvent- Use a more active catalyst system (e.g., Buchwald precatalyst, NHC ligand).- Increase reaction temperature.- Screen different solvents or solvent mixtures to improve solubility.- Try a stronger base (e.g., K₃PO₄ instead of K₂CO₃).
Protodeboronation of Boronic Acid - Presence of water or protic solvents- Electron-deficient or sterically hindered boronic acid- Use a boronate ester (e.g., pinacol ester).- Use anhydrous reaction conditions.- Increase the equivalents of the boronic acid derivative.
Dehalogenation of 7-Azaindole - Presence of reducing agents in the reaction mixture- Ensure high purity of reagents and solvents.- Use a milder base.
Homocoupling of Boronic Acid - High catalyst loading- High reaction temperature- Decrease the catalyst loading.- Lower the reaction temperature.
Difficulty in Purification - Close polarity of starting material and product- Formation of palladium black- Optimize chromatography conditions (e.g., gradient elution, different solvent system).- Filter the reaction mixture through a pad of Celite to remove palladium black before concentration.

Applications in Drug Discovery

Functionalized 7-azaindoles are key building blocks in the synthesis of numerous biologically active compounds.

  • Kinase Inhibitors: The 7-azaindole scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. For example, Vemurafenib, an approved drug for the treatment of melanoma, features a 7-azaindole core.[2] The Suzuki-Miyaura reaction is instrumental in introducing the necessary aryl and heteroaryl substituents to achieve potency and selectivity.

  • Antiviral Agents: 7-Azaindole derivatives have shown promise as inhibitors of viral enzymes. For instance, diaryl 7-azaindoles have been synthesized via sequential Suzuki-Miyaura couplings and evaluated as HIV-1 integrase inhibitors.[11][20][21][22]

  • Other Therapeutic Areas: The versatility of the 7-azaindole scaffold has led to its exploration in a wide range of therapeutic areas, including inflammation, oncology, and neurodegenerative diseases.[5][23]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized 7-azaindole derivatives. A thorough understanding of the reaction mechanism, careful selection of reaction components, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful transformation in their pursuit of novel therapeutics and advanced materials.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. National Institutes of Health. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed. [Link]

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Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 4-Fluoro-5-Halo-1H-pyrrolo[2,3-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-fluoro-1H-pyrrolo[2,3-b]pyridine, or 4-fluoro-7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its strategic functionalization is critical for modulating biological activity. This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-fluoro-5-halo-1H-pyrrolo[2,3-b]pyridine intermediates, a key transformation for introducing nitrogen-based substituents at the C-5 position. We will delve into the mechanistic nuances, critical parameter selection, and provide robust, field-tested protocols for researchers engaged in drug discovery and process development.

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is recognized as a "privileged structure" in medicinal chemistry.[1][4] It acts as a bioisostere of indole and purine, capable of forming crucial hydrogen bond interactions with kinase hinge regions.[3] The introduction of a fluorine atom at the C-4 position can significantly enhance binding affinity and modulate physicochemical properties like metabolic stability and pKa.[5][6] Consequently, the C-N cross-coupling at the adjacent C-5 position is a frequently employed strategy in the synthesis of targeted therapeutics.[1]

The Buchwald-Hartwig amination stands out as the premier method for this transformation due to its broad substrate scope, functional group tolerance, and milder conditions compared to classical methods like nucleophilic aromatic substitution (SNAr).[7][8] This guide addresses the specific challenges and opportunities associated with this reaction on the electronically complex 4-fluoro-5-halo-7-azaindole core.

Mechanistic Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[8][9] The catalytic cycle, illustrated below, is a well-studied process.[8][10]

Core Mechanistic Steps:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination : The amine nucleophile coordinates to the Pd(II) center.

  • Deprotonation : A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[8][9]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination HX_Base [H-Base]⁺X⁻ Amido_Complex->HX_Base ArX Ar-X ArX->OA_Complex Amine R₂NH Amine->Amine_Complex Product Ar-NR₂ Product->Amido_Complex Base Base Base->Amine_Complex

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for 4-Fluoro-5-Halo-7-Azaindole Substrates

The unique electronic nature of the 4-fluoro-5-halo-7-azaindole core presents specific challenges that must be addressed for a successful amination.

  • Substrate Reactivity : The pyridine nitrogen and the C-4 fluorine atom are electron-withdrawing, which can influence the reactivity of the C-5 halide. While aryl chlorides are generally less reactive than bromides, the electronic nature of this specific heterocycle can modulate this trend.[11]

  • Catalyst Inhibition : The pyrrolic N-H and the pyridine nitrogen (N-7) can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[5][12] This is a common issue with nitrogen-containing heterocycles.

  • N-H Protection : To mitigate catalyst inhibition and prevent undesired side reactions, protection of the pyrrole nitrogen is often essential.[5][13] Common protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl) or Ts (tosyl) can be employed. The choice of protecting group can significantly impact reaction success.[5]

  • Ligand Selection : The choice of phosphine ligand is paramount.[11] Bulky, electron-rich biaryl phosphine ligands are generally preferred for heteroaryl couplings as they promote the crucial oxidative addition and reductive elimination steps.[14][15][16] Ligands like Xantphos, RuPhos, and BrettPhos have shown efficacy in similar systems.[5][15][17]

Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of N-protected 4-fluoro-5-bromo- and 4-fluoro-5-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: General Procedure for Amination of 5-Bromo-4-fluoro-1-(SEM)-pyrrolo[2,3-b]pyridine

This protocol is optimized for a moderately reactive aryl bromide.

Protocol1_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Substrate, Amine, & Base to Oven-Dried Vial B 2. Add Pd Precatalyst & Ligand A->B C 3. Add Anhydrous, Degassed Solvent (e.g., Toluene) B->C D 4. Seal Vial and Heat (e.g., 90-110 °C) C->D E 5. Monitor by LC-MS/TLC D->E F 6. Cool, Quench (NH₄Cl) G 7. Extract with Organic Solvent F->G H 8. Dry, Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 5-Bromo-4-fluoro-1-(SEM)-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-4-fluoro-1-(SEM)-pyrrolo[2,3-b]pyridine, the amine (if solid), and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • In a separate vial, briefly mix Pd₂(dba)₃ and Xantphos. Add this catalyst/ligand mixture to the reaction vial.

  • Seal the vial with a PTFE-lined cap.

  • Add anhydrous, degassed toluene via syringe. If the amine is a liquid, add it at this stage.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at 90-110 °C.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Less Reactive 5-Chloro Substrates

For the less reactive 5-chloro analogue, a more active catalyst system is often required.[11] This protocol utilizes a modern palladium precatalyst and a specialized ligand.

Key Modifications:

  • Palladium Source : Use a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3) (2 mol%). These are often more efficient at generating the active Pd(0) species.[11]

  • Ligand : For aryl chlorides, a bulky, electron-rich biaryl monophosphine ligand like RuPhos or BrettPhos is often superior.[11][15]

  • Base : A stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS) may be beneficial, particularly with less nucleophilic amines.

  • Temperature : Higher temperatures (110-120 °C) may be necessary to drive the reaction to completion.

Data Summary and Optimization Guide

Successful amination relies on the careful selection of four key parameters: Palladium source/ligand, base, solvent, and temperature. The following table provides a starting point for optimization.

ParameterCondition for 5-Bromo SubstrateCondition for 5-Chloro SubstrateRationale & Troubleshooting
Pd Source Pd₂(dba)₃ or Pd(OAc)₂XPhos Pd G3 or RuPhos Pd G4G3/G4 precatalysts are often more active and air-stable, providing more consistent results for challenging substrates like chlorides.[11]
Ligand Xantphos, BINAPRuPhos, BrettPhos, XPhosBidentate ligands like Xantphos are effective for many heteroaryl bromides.[14][17] For less reactive chlorides, bulkier, more electron-rich monophosphine ligands are needed to facilitate oxidative addition.[11][15]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu, KOt-Bu, LiHMDSStrong, non-nucleophilic alkoxides are standard.[11] For base-sensitive substrates, weaker carbonate or phosphate bases can be used, often requiring higher temperatures.[5][14]
Solvent Toluene, Dioxane, t-BuOHToluene, DioxaneAprotic solvents are generally preferred. Toluene is a common choice due to its high boiling point and good solubilizing properties.[9]
Temperature 90 - 110 °C100 - 120 °CHigher temperatures are typically needed for aryl chlorides. If hydrodehalogenation is observed, consider lowering the temperature.[11]

Troubleshooting Common Issues:

  • Low or No Conversion :

    • Cause : Inactive catalyst.

    • Solution : Ensure strictly anhydrous and inert conditions. Use a reliable precatalyst.[11] Consider pre-forming the active catalyst by stirring the Pd source, ligand, and base in the solvent for a few minutes before adding the substrates.[11]

  • Hydrodehalogenation (Ar-X → Ar-H) :

    • Cause : A common side reaction, often promoted by high temperatures or certain ligand/base combinations.

    • Solution : Lower the reaction temperature. Screen different ligands; sometimes a less bulky ligand can mitigate this side reaction.[11]

  • Starting Material Dimerization :

    • Cause : Homocoupling of the aryl halide.

    • Solution : Optimize catalyst loading and reaction temperature. This is often minimized by ensuring the amination pathway is kinetically favored.[11]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of 4-fluoro-5-halo-1H-pyrrolo[2,3-b]pyridine intermediates. Success with this challenging substrate class hinges on a rational approach to reaction optimization, with careful consideration given to the interplay between the palladium catalyst, phosphine ligand, base, and the inherent reactivity of the heterocycle. Protecting the pyrrole N-H is a critical first step to prevent catalyst inhibition. For 5-bromo substrates, catalyst systems based on Pd₂(dba)₃/Xantphos offer a reliable starting point, while less reactive 5-chloro substrates often demand the use of advanced palladacycle precatalysts paired with bulky monophosphine ligands like RuPhos or BrettPhos. The protocols and optimization strategies outlined in this guide provide a validated framework for researchers to efficiently synthesize novel 7-azaindole derivatives for the advancement of drug discovery programs.

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Application Notes and Protocols for Evaluating the Efficacy of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive, multi-tiered cell-based assay workflow for the initial characterization and efficacy evaluation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . The protocols herein are designed for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics. The core of this compound is the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold, a privileged heterocyclic structure in medicinal chemistry renowned for its ability to form key hydrogen bond interactions with biological targets, particularly protein kinases.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer, including FGFR, CDK8, and GSK-3β.[2][3][4][5][6]

The experimental design detailed below follows a logical progression from broad phenotypic screening to more specific mechanistic and functional assays. This approach ensures a thorough initial assessment of the compound's potential as a kinase inhibitor, providing robust, decision-driving data for further development.

Introduction: The Rationale for Kinase Inhibition and the Promise of the Pyrrolo[2,3-b]pyridine Scaffold

Protein kinases are a critical family of enzymes that regulate the majority of cellular pathways, including those governing cell growth, proliferation, differentiation, and survival.[7][8] In many cancers, these signaling pathways become constitutively active due to mutations or overexpression of specific kinases, leading to uncontrolled cell division. Consequently, small-molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.

The 1H-pyrrolo[2,3-b]pyridine framework is structurally analogous to purine, enabling it to effectively compete for the ATP-binding site of many kinases.[1] This has led to the development of numerous potent and selective kinase inhibitors based on this core structure.[2][9] Given this precedent, it is hypothesized that this compound may exert its biological effects through the inhibition of one or more protein kinases.

The following protocols are designed to systematically test this hypothesis.

Experimental Strategy: A Multi-Tiered Approach to Efficacy Evaluation

A tiered approach is the most efficient method for characterizing a novel compound. It begins with broad screening to determine general activity and progresses to more focused assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Phenotypic Screening cluster_2 Tier 3: Functional Characterization T1_Assay Protocol 1: Cell Viability & Cytotoxicity Assay (Determine IC50) T2_Assay1 Protocol 2: Cellular Kinase Phosphorylation Assay (Target Engagement) T1_Assay->T2_Assay1 If cytotoxic T2_Assay2 Protocol 3: Apoptosis Assay (Induction of Cell Death) T1_Assay->T2_Assay2 If cytotoxic T3_Assay Protocol 4: Cell Cycle Analysis (Mechanism of Proliferation Arrest) T2_Assay1->T3_Assay If kinase inhibition is observed

Caption: Multi-tiered workflow for compound evaluation.

Detailed Protocols & Methodologies

Protocol 1: Cell Viability and Cytotoxicity Assay (IC50 Determination)

Principle: This initial screen quantifies the dose-dependent effect of the compound on the viability and metabolic activity of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.

Materials:

  • Selected cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • This compound, dissolved in DMSO

  • White, flat-bottom 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a 10-point serial dilution series (e.g., starting from 100 µM down to 0.005 µM) in complete growth medium. Also prepare a vehicle control (DMSO only) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. The long incubation period allows for effects on cell proliferation to manifest.

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation and Analysis:

  • Subtract the average luminescence of the "no cells" blank from all other wells.

  • Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.

  • Plot the normalized viability (%) against the log concentration of the compound.

  • Use a non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Cell LineCompound IC50 (µM)
HCT116Example: 1.25
A549Example: 5.67
MCF-7Example: 0.98
Protocol 2: Cellular Kinase Phosphorylation Assay by Western Blot

Principle: A hallmark of kinase inhibitor activity is the reduction in phosphorylation of the target kinase (autophosphorylation) or its downstream substrates.[7][10][11] This assay directly assesses target engagement within the cellular context. Since the exact target is unknown, we will probe a key node in a common oncogenic pathway, such as the PI3K/AKT pathway.

Materials:

  • Selected cancer cell line (e.g., MCF-7, which shows high sensitivity in Protocol 1)

  • Complete growth medium and serum-free medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Phospho-Akt (Ser473), Total Akt, Beta-Actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Step-by-Step Methodology:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells by replacing the complete medium with serum-free medium for 12-16 hours.

  • Compound Treatment: Treat the starved cells with the compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for 2-4 hours. Include a vehicle (DMSO) control.

  • Stimulation (Optional but Recommended): To create a robust signaling window, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or IGF-1) for 15-30 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-Akt, 1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

  • Imaging: Detect the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for Total Akt and subsequently for a loading control like Beta-Actin.

Data Analysis:

A dose-dependent decrease in the p-Akt signal relative to the Total Akt and Beta-Actin signals indicates that the compound inhibits the PI3K/AKT pathway.

G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (p-AKT) Downstream Downstream Effects (Proliferation, Survival) AKT->Downstream Compound 4-Fluoro-1h-pyrrolo[2,3-b]pyridine -5-carboxylic acid Compound->RTK Inhibits? Compound->PI3K Inhibits?

Caption: Potential inhibition point in the PI3K/AKT pathway.

Protocol 3: Apoptosis Assay by Annexin V & Propidium Iodide Staining

Principle: This assay quantifies the mode of cell death induced by the compound. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • FITC Annexin V Apoptosis Detection Kit with PI

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat cells with the compound (at 1x and 5x IC50) and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and attached cells. To detach adherent cells, use a gentle cell scraper or EDTA-based dissociation buffer (avoiding trypsin if possible). Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

Data Presentation and Analysis:

The data is visualized in a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or dead cells from mechanical damage)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)
VehicleExample: 95.0Example: 2.5Example: 2.0
Compound (1x IC50)Example: 60.0Example: 25.0Example: 10.0
Compound (5x IC50)Example: 20.0Example: 45.0Example: 30.0
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many kinase inhibitors arrest the cell cycle at specific checkpoints (G1, S, or G2/M phase) by disrupting the signaling required for cell cycle progression.[9] This assay uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to DNA content, is measured by flow cytometry to determine the distribution of cells in different cycle phases.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Ice-cold 70% Ethanol

  • PI/RNase Staining Buffer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat with the compound (at 1x IC50) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect and wash cells with PBS as described in Protocol 3.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence in the linear mode.

Data Presentation and Analysis:

The data is displayed as a histogram of cell count versus DNA content.

  • G0/G1 Phase: First peak, representing cells with 2N DNA content.

  • S Phase: The region between the two peaks, representing cells with intermediate DNA content.

  • G2/M Phase: Second peak, representing cells with 4N DNA content.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
VehicleExample: 65.0Example: 20.0Example: 15.0
Compound (1x IC50)Example: 25.0Example: 15.0Example: 60.0

An accumulation of cells in the G2/M phase, as shown in the example table, would suggest the compound induces G2/M arrest.

References

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Gateva, A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Xu, G., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Xu, G., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Xu, G., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

Sources

Application Note: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid as a Strategic Building Block for Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1] The pathway consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) and their activating fibroblast growth factor (FGF) ligands.[2][3] Upon ligand binding, FGFRs dimerize, leading to autophosphorylation of their intracellular kinase domains. This event triggers a cascade of downstream signaling, primarily through the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways, which are central to cell growth and survival.[1][2][3]

Aberrant activation of this pathway, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of human cancers, including urothelial carcinoma, breast cancer, non-small cell lung carcinoma, and gastric cancer.[1][2][4] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of FGFR kinases has become a validated and highly attractive strategy for cancer therapy.[5][6][7]

The Privileged Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

At the core of many successful kinase inhibitors lies the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold.[8][9] This heterocyclic system is considered a "privileged structure" in medicinal chemistry because it acts as an excellent bioisostere of the purine ring of ATP.[8][10] Its defining feature is the ability to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket: the pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[10][11] This bidentate interaction provides a strong and specific anchor for the inhibitor, forming the foundation for high-potency compounds.[5][12]

Rationale for the Building Block: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

The strategic design of an FGFR inhibitor requires more than just a hinge-binding motif. The substituents on the core scaffold are critical for tuning potency, selectivity, and pharmacokinetic properties. The title compound, this compound, is an advanced building block engineered to address these needs through two key functional groups.

The Strategic Role of the 4-Fluoro Substituent

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance drug-like properties.[13] A fluorine atom at the C4-position of the 7-azaindole core can confer several advantages:

  • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone or participate in non-canonical hydrogen bonds, potentially increasing binding affinity.[14][15] Its small van der Waals radius allows it to replace hydrogen without creating steric clashes.[13]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine can lower the pKa of the nearby pyrrole N-H, potentially strengthening its hydrogen bond-donating capability.[15] It also increases lipophilicity, which can enhance membrane permeability and cell-based activity.[14][15]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the position resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a potential metabolic soft spot and improve the drug's half-life.[13]

The Versatility of the 5-Carboxylic Acid Handle

The carboxylic acid group at the C5-position is a cornerstone of this building block's utility. While it can participate directly in drug-target interactions, its primary role is that of a versatile chemical handle for synthetic elaboration.[16][17]

  • Synthetic Gateway: The carboxylic acid is readily activated for amide bond formation, one of the most robust and widely used reactions in medicinal chemistry.[18][19] This allows for the systematic exploration of chemical space by coupling the core scaffold to a diverse library of amines, enabling the optimization of interactions with the solvent-exposed region of the ATP binding site.[5][6]

  • Physicochemical Anchor: In its ionized carboxylate form, this group can significantly improve aqueous solubility, a common challenge in drug development.[16][20][21] It can also serve as a key interaction point, forming strong hydrogen or ionic bonds with basic residues (e.g., lysine) within the target protein.[22]

Application Protocols

Protocol 1: Synthesis of an Exemplar FGFR Inhibitor via Amide Coupling

This protocol describes a general, robust method for coupling the this compound core with a desired amine fragment. The choice of amine is critical and should be guided by structural biology data or prior structure-activity relationship (SAR) studies to optimally occupy the hydrophobic pocket of the FGFR active site.

Objective: To synthesize a novel inhibitor by forming an amide bond between the building block and a representative amine, such as 2,6-dichloro-3,5-dimethoxyaniline.

Materials:

  • This compound

  • 2,6-dichloro-3,5-dimethoxyaniline

  • Propanephosphonic acid anhydride (T3P®), 50 wt. % solution in ethyl acetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solubilization: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add 2,6-dichloro-3,5-dimethoxyaniline (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Activation and Coupling: Add the T3P® solution (1.5 eq) dropwise to the reaction mixture. Causality Note: T3P is a highly effective water scavenger and coupling agent that activates the carboxylic acid to form a reactive mixed anhydride, facilitating nucleophilic attack by the amine with minimal side reactions and easy purification.[23]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/EtOAc or DCM/MeOH) to afford the final pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow BuildingBlock 4-Fluoro-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid Coupling Amide Coupling (T3P, DIPEA, DMF) BuildingBlock->Coupling Amine Amine Fragment (e.g., 2,6-dichloro-3,5-dimethoxyaniline) Amine->Coupling Purification Workup & Purification Coupling->Purification Crude Product Product Final FGFR Inhibitor Purification->Product Pure Product Evaluation Workflow cluster_0 Biochemical Evaluation cluster_1 Cell-Based Evaluation KinaseAssay FGFR Kinase Assay (Recombinant Enzyme) IC50 IC₅₀ Determination KinaseAssay->IC50 Dose-response curve CellCulture Treat Cancer Cell Line (e.g., SNU-16) IC50->CellCulture Potent Compound ProlifAssay Anti-Proliferation Assay (e.g., MTS/CTG) CellCulture->ProlifAssay WB_Assay Target Engagement Assay (Western Blot) CellCulture->WB_Assay GI50 GI₅₀ Value ProlifAssay->GI50 pFGFR pFGFR / pERK Inhibition WB_Assay->pFGFR

Sources

Topic: Preparation and Handling of High-Purity Stock Solutions of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (4F-PPC). As a member of the 7-azaindole class of heterocyclic compounds, 4F-PPC represents a critical structural motif in modern medicinal chemistry and drug discovery, frequently utilized as a building block for targeted therapeutics such as kinase inhibitors.[1][2][3] The integrity of experimental data derived from such compounds is critically dependent on the precise and consistent preparation of stock solutions. This note details the physicochemical properties of 4F-PPC, outlines validated protocols for solubilization and dilution, and provides essential guidance on safety, quality control, and long-term storage to ensure experimental reproducibility and accuracy.

Physicochemical Characterization and Solubility Profile

A foundational understanding of the physicochemical properties of this compound is essential for its effective use. The molecule's structure, featuring a fluorinated pyridine ring fused to a pyrrole and appended with a carboxylic acid, dictates its solubility and handling characteristics.

The 7-azaindole core is a well-known bioisostere for indole, often introduced to modulate physicochemical properties such as solubility and metabolic stability.[4][5] While the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and sometimes improves aqueous solubility compared to its indole counterpart, these compounds often remain poorly soluble in neutral aqueous media.[4][5] The carboxylic acid moiety introduces ionizable functionality, suggesting that solubility can be significantly enhanced in alkaline aqueous solutions through the formation of a carboxylate salt. However, for most cell-based and biochemical assays, the use of a polar aprotic organic solvent is the industry standard for creating high-concentration primary stock solutions.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueRationale & Implications
Molecular Formula C₈H₅FN₂O₂Derived from chemical structure.
Molecular Weight 180.14 g/mol Use this exact value for all molarity calculations.[8]
Appearance White to off-white solidVisual confirmation of material quality.
Primary Solvent Dimethyl Sulfoxide (DMSO)Recommended for high-concentration stocks due to its excellent solvating power for diverse small molecules.[6]
Secondary Solvents DMF, NMPMay be used if DMSO is incompatible with the experimental system.
Aqueous Solubility Poor at neutral pHThe non-polar ring system dominates solubility characteristics.
Alkaline Solubility EnhancedThe carboxylic acid (pKa ~4-5) will deprotonate at basic pH, increasing aqueous solubility. Caution is advised as this may affect compound stability or cause precipitation upon neutralization.

Based on this profile, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for the preparation of primary stock solutions intended for biological research. It offers the highest probability of achieving a stable, high-concentration stock (e.g., 10-50 mM) that can be easily diluted into aqueous buffers or cell culture media for experiments.

Safety and Handling Precautions

This compound and its structural analogs may cause skin, eye, and respiratory irritation.[9][10][11] As with any novel chemical entity, it should be handled with care, assuming it is potentially hazardous.

  • Engineering Controls : All handling of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation.[12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.

    • Hand Protection : Nitrile or neoprene gloves should be worn. Inspect gloves prior to use.

    • Body Protection : A laboratory coat must be worn at all times.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[10]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes and seek medical attention.[10]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes a validated method for preparing 1 mL of a 10 mM stock solution in anhydrous DMSO. This concentration is suitable for most in vitro applications and allows for significant dilution to working concentrations, minimizing the final DMSO percentage in the assay.

Workflow for Primary Stock Preparation

start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate calculate Calculate Mass: 1.80 mg for 1 mL of 10 mM stock equilibrate->calculate weigh Weigh 1.80 mg into a sterile amber vial calculate->weigh add_dmso Add 1.0 mL of anhydrous DMSO weigh->add_dmso dissolve Facilitate Dissolution (Vortex / Sonicate) add_dmso->dissolve inspect QC: Visually Inspect for Particulates dissolve->inspect aliquot Aliquot into single-use volumes (e.g., 20-50 µL) inspect->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM primary stock solution.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber-colored glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Bath sonicator (optional)

  • Calibrated pipettes (P1000) and sterile, low-retention tips

  • Required PPE (lab coat, gloves, safety glasses)

Step-by-Step Methodology
  • Preparation : Before opening, allow the container of 4F-PPC to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Calculation : Calculate the mass of 4F-PPC required.

    • Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL of a 10 mM solution: 0.010 mol/L × 0.001 L × 180.14 g/mol × 1000 mg/g = 1.80 mg.

  • Weighing : Tare a sterile, amber vial on the analytical balance. Carefully weigh 1.80 mg of the compound directly into the tared vial.

  • Solvent Addition : Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution : Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming in a 37°C water bath can be used as a final step, but prolonged heating should be avoided to prevent degradation.

  • Quality Control : Once the solid is no longer visible, hold the vial against a light source to ensure the solution is clear and free of any particulates or haze. This visual check is a critical validation step.

Storage and Stability

The long-term stability of the stock solution is paramount for generating reproducible data over time.

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, the primary stock solution should be immediately aliquoted into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed amber vials.

  • Storage Conditions : Store the aliquots in a desiccated environment at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (>3 months) .[8]

  • Stability : Under these conditions, the DMSO stock is expected to be stable for at least 6 months. However, stability is compound-specific and should be re-evaluated if the project timeline is extensive. Aqueous working solutions are generally unstable and must be prepared fresh for each experiment.[13]

Protocol: Preparation of Aqueous Working Solutions

This protocol details the preparation of a final working solution from the 10 mM primary stock. The key principle is to perform serial dilutions to ensure the compound remains soluble and to maintain a final DMSO concentration that does not interfere with the biological system (typically <0.5%, with <0.1% being ideal).[7]

Serial Dilution Workflow

stock 10 mM Primary Stock (100% DMSO) intermediate 100 µM Intermediate (1% DMSO in Medium) stock->intermediate 1:100 Dilution (e.g., 2 µL stock + 198 µL medium) working 10 µM Final Solution (0.1% DMSO in Medium) intermediate->working 1:10 Dilution (e.g., 100 µL intermediate + 900 µL medium) assay Add to Assay working->assay

Caption: Serial dilution workflow to prepare a working solution.

Example: Preparing a 10 µM Working Solution
  • Thaw Stock : Remove one aliquot of the 10 mM primary stock from the freezer and thaw completely at room temperature.

  • Prepare Intermediate Dilution : To create a 100 µM intermediate solution, perform a 1:100 dilution. Pipette 198 µL of the desired aqueous experimental buffer (e.g., cell culture medium, kinase assay buffer) into a sterile tube. Add 2 µL of the 10 mM DMSO stock to the buffer. Vortex immediately and thoroughly to prevent precipitation.

  • Prepare Final Dilution : To achieve the 10 µM final working concentration, perform a 1:10 dilution of the intermediate solution. Add 100 µL of the 100 µM intermediate solution to 900 µL of the experimental buffer. Mix thoroughly by pipetting or gentle vortexing.

  • Application : Use this freshly prepared working solution in your experiment immediately. Do not store aqueous dilutions.

Troubleshooting

Table 2: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Compound Fails to Dissolve in DMSO Insufficient solvent volume; poor compound purity; insufficient mixing energy.Verify calculations and weighing. Use bath sonication for 10-15 minutes. Gentle warming to 37°C may be attempted. If it still fails, the compound may have degraded or is impure.
Precipitation Upon Dilution into Aqueous Buffer Compound's aqueous solubility limit is exceeded; insufficient mixing during dilution.Ensure rapid and thorough mixing (vortexing) as the DMSO stock is added to the buffer. Prepare a more dilute intermediate solution (e.g., create a 1 mM stock in DMSO first, then dilute). Lower the final desired concentration.
Inconsistent Experimental Results Degradation from multiple freeze-thaw cycles; stock solution evaporation; inaccurate pipetting.Use single-use aliquots. Ensure vial caps are sealed tightly. Use calibrated pipettes and low-retention tips. Prepare fresh working solutions for every experiment.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]

  • MSDS of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate - Chem-Space. Available at: [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. Available at: [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. Available at: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. Available at: [Link]

  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? - ResearchGate. Available at: [Link]

  • Method for preparing heterocyclic-carboxylic acids - Google Patents.
  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - ACS Publications. Available at: [Link]

  • Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate - PubChem. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Available at: [Link]

  • Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC - NIH. Available at: [Link]

  • Green solvents for eco-friendly synthesis of bioactive heterocycles | Request PDF. Available at: [Link]

  • Pyridine - Safety Data Sheet - Carl ROTH. Available at: [Link]

  • Chapter 5 - Green Solvents for Eco-friendly Synthesis of Bioactive Heterocyclic Compounds. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

  • Pyridine Safety Sheet - Washington State University. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • Biological activity and material applications of 7-azaindole derivatives - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available at: [Link]

Sources

Application in the synthesis of selective Protein Kinase B (Akt) inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Selective Protein Kinase B (Akt) Inhibitors

Abstract

Protein Kinase B (Akt) is a serine/threonine kinase that functions as a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade central to regulating cell survival, proliferation, growth, and metabolism.[1][2] Dysregulation and hyperactivation of this pathway are hallmarks of numerous human cancers, making Akt a highly attractive target for therapeutic intervention.[3][4] The development of potent and selective inhibitors is crucial to modulate this pathway effectively while minimizing off-target effects. This guide provides a detailed overview of the strategic considerations for designing selective Akt inhibitors, comprehensive, step-by-step protocols for their chemical synthesis, and robust methodologies for their biological characterization and validation. It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and signal transduction research.

Introduction: The Rationale for Targeting Akt

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer.[4] Upon stimulation by growth factors, PI3K (phosphatidylinositol 3-kinase) generates the second messenger PIP3, which recruits Akt to the plasma membrane.[5] This translocation is mediated by Akt's N-terminal Pleckstrin Homology (PH) domain.[6] At the membrane, Akt is fully activated through phosphorylation at two key sites: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by mTORC2.[7]

Activated Akt proceeds to phosphorylate a vast array of downstream substrates, promoting cell survival by inhibiting apoptotic proteins (e.g., Bad, Caspase-9) and cell cycle progression by modulating cyclins and their inhibitors.[1][5] Given its central role, inhibiting Akt presents a powerful strategy to suppress tumor growth and overcome resistance to other therapies.[8]

The primary challenge in developing Akt inhibitors lies in achieving selectivity. Akt exists as three highly homologous isoforms (Akt1, Akt2, Akt3), and its ATP-binding pocket is structurally similar to other kinases in the AGC family (e.g., PKA, PKC).[9][10] This has led to two major classes of inhibitors with distinct mechanisms and selectivity profiles.

  • ATP-Competitive Inhibitors: These molecules bind to the kinase domain's ATP pocket, directly competing with endogenous ATP. While many potent compounds have been developed, achieving high selectivity over other kinases remains a significant hurdle.[11][12][13]

  • Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP pocket, often at the interface of the PH and kinase domains.[14] This mechanism locks the kinase in an inactive conformation, preventing its activation and offering a superior strategy for achieving both isoform and kinase selectivity.[15][16][17] MK-2206 is a well-characterized example of a potent and selective allosteric Akt inhibitor.[16]

This guide will focus on the synthesis and evaluation of an allosteric inhibitor, leveraging the principles that have led to clinically relevant molecules.

Signaling Pathway and Experimental Workflow

Understanding the Akt signaling cascade and the workflow for inhibitor development is crucial for contextualizing the experimental protocols.

Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits to membrane PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1 PDK1 PDK1->Akt Phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Phosphorylates Inhibitor Allosteric Inhibitor (e.g., MK-2206) Inhibitor->Akt Binds & Inhibits Survival Cell Survival, Growth, Proliferation Downstream->Survival

Caption: The PI3K/Akt Signaling Pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_evaluation Biological Evaluation Design 1. Inhibitor Design & Precursor Selection Synthesis 2. Multi-step Synthesis (Protocol 1) Design->Synthesis Purification 3. Purification (Chromatography) Synthesis->Purification Characterization 4. Structural Characterization (NMR, MS) Purification->Characterization KinaseAssay 5. In Vitro Kinase Assay (Protocol 3) Characterization->KinaseAssay Pure Compound CellAssay 6. Cell-Based Pathway Assay (Protocol 4) KinaseAssay->CellAssay ViabilityAssay 7. Cell Viability Assay (Protocol 5) CellAssay->ViabilityAssay

Caption: Experimental workflow for inhibitor synthesis and evaluation.

Application Protocols: Synthesis of a Selective Allosteric Akt Inhibitor

This section provides a representative protocol for the synthesis of a core scaffold common to many allosteric Akt inhibitors, such as the[1][6][11]triazolo[3,4-f][5][11]naphthyridine series.[18]

Protocol 1: Synthesis of a[1][6][11]triazolo[3,4-f][5][11]naphthyridine Scaffold

Rationale: This multi-step synthesis builds a rigid, heterocyclic core designed to fit into the allosteric pocket at the PH-kinase domain interface. The choice of precursors allows for late-stage diversification to optimize potency and pharmacokinetic properties.

Materials:

  • 2-chloro-3-nitropyridine

  • Malononitrile

  • Sodium ethoxide

  • Hydrazine hydrate

  • Triethyl orthoformate

  • Arylboronic acid (for subsequent diversification)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvents: Ethanol, Dimethylformamide (DMF), Toluene

  • Reagents for purification: Silica gel, hexanes, ethyl acetate

Procedure:

  • Step 1: Synthesis of 2-amino-3-nitropyridine-4-carbonitrile.

    • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 eq) and malononitrile (1.1 eq) in ethanol.

    • Add sodium ethoxide (2 eq) portion-wise while stirring at room temperature. The reaction is exothermic.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction, pour it into ice water, and collect the resulting precipitate by filtration. Wash with water and dry to yield the product.

  • Step 2: Reduction of the Nitro Group.

    • Suspend the product from Step 1 in ethanol.

    • Add a reducing agent such as stannous chloride (SnCl₂) or perform catalytic hydrogenation with Pd/C.

    • Heat the reaction as required and monitor for completion.

    • After reduction, neutralize the mixture and extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under vacuum.

  • Step 3: Formation of the Triazole Ring.

    • Dissolve the resulting diamine from Step 2 in triethyl orthoformate.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction and remove the excess triethyl orthoformate under reduced pressure. The crude product can often be purified by recrystallization or silica gel chromatography.

  • Step 4: Naphthyridine Ring Closure.

    • The product from Step 3 is cyclized to form the naphthyridine core. This often involves heating in a high-boiling point solvent like Dowtherm A or under specific catalytic conditions. (This step is highly substrate-dependent and requires optimization).

  • Step 5: Final Diversification via Suzuki Coupling.

    • If the scaffold contains a halogen (e.g., a chloro-substituent introduced from the starting materials), it can be functionalized using a Suzuki coupling.

    • Combine the halogenated scaffold (1 eq), an appropriate arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3 eq) in a solvent mixture like toluene/ethanol/water.

    • Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed.

    • Perform an aqueous workup, extract the product, and purify using silica gel column chromatography.

Protocol 2: General Purification and Characterization

Rationale: Ensuring high purity (>95%) is critical for accurate biological evaluation. Structural confirmation verifies that the target molecule was synthesized.

  • Purification:

    • Technique: Flash column chromatography on silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically used. The polarity is gradually increased to elute the product.

    • Monitoring: Fractions are monitored by Thin Layer Chromatography (TLC) and visualized under UV light. Product-containing fractions are combined.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The observed shifts, coupling constants, and integrations should match the expected structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

Application Protocols: Biological Evaluation

Once a pure inhibitor is synthesized and characterized, its biological activity must be assessed.

Protocol 3: In Vitro Akt Kinase Assay (Non-Radioactive)

Rationale: This assay directly measures the ability of the synthesized compound to inhibit the catalytic activity of purified Akt kinase. It is the primary screen for potency (IC₅₀).[19]

Materials:

  • Active, purified Akt1, Akt2, and Akt3 enzymes.

  • GSK-3 fusion protein (as a substrate).[19]

  • Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[20]

  • ATP solution (10 mM).

  • Synthesized inhibitor stock solution (in DMSO).

  • Antibodies: Phospho-GSK-3α/β (Ser21/9) antibody and a secondary HRP-conjugated antibody.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in kinase buffer. Include a DMSO-only control.

  • In a microcentrifuge tube, add the kinase buffer, the diluted inhibitor (or DMSO), and the active Akt enzyme. Pre-incubate for 15 minutes at 30°C to allow the inhibitor to bind.

  • Initiate the kinase reaction by adding the GSK-3 substrate and ATP (final concentration typically near the Kₘ for ATP, e.g., 10-100 µM).

  • Incubate the reaction for 30 minutes at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes and resolve the proteins on a polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using the anti-phospho-GSK-3 antibody to detect the amount of phosphorylated substrate.

  • Quantify the band intensities using densitometry. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC₅₀ value.

Protocol 4: Cell-Based Western Blot for Pathway Inhibition

Rationale: This assay validates that the inhibitor can enter cells and engage its target in a biological context by measuring the phosphorylation status of Akt and its direct downstream substrates.[15][21]

Materials:

  • A cancer cell line with a hyperactivated Akt pathway (e.g., MDA-MB-468, which is PTEN-null).[22]

  • Cell culture medium and serum.

  • Synthesized inhibitor.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Akt (S473), anti-total-Akt, anti-phospho-PRAS40 (T246), anti-total-PRAS40.

  • Secondary HRP-conjugated antibodies.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).

  • Perform SDS-PAGE and Western blotting as described in Protocol 3, using the panel of antibodies to assess the phosphorylation levels of Akt and PRAS40. A decrease in the phospho-signal relative to the total protein level indicates pathway inhibition.

Protocol 5: Cell Viability Assay

Rationale: This functional assay determines the ultimate biological effect of the inhibitor: its ability to suppress the growth or proliferation of cancer cells.[21][23]

Materials:

  • Cancer cell line(s).

  • 96-well plates.

  • Synthesized inhibitor.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT).

Procedure:

  • Seed cells at a low density in 96-well plates and allow them to attach.

  • Add serial dilutions of the inhibitor to the wells.

  • Incubate the plates for 72 hours in a standard cell culture incubator.

  • Add the viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Normalize the data to DMSO-treated control cells and plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Interpretation

The data from the biological assays should be compiled to build a comprehensive profile of the inhibitor.

Compound Akt1 IC₅₀ (nM) Akt2 IC₅₀ (nM) PKA IC₅₀ (nM) MDA-MB-468 GI₅₀ (nM)
Example Inhibitor 512>10,00085
MK-2206 (Ref.) 512>10,000150[21]

Interpretation: The hypothetical data in the table illustrates a potent inhibitor with low-nanomolar activity against Akt1 and Akt2. Crucially, its lack of activity against PKA demonstrates high selectivity over a related AGC kinase. The potent GI₅₀ value in a PTEN-null cancer cell line confirms its on-target cellular activity and anti-proliferative effects.

Conclusion

The development of selective Akt inhibitors is a cornerstone of modern targeted cancer therapy. The strategic design of allosteric inhibitors has proven to be a highly successful approach for achieving the required selectivity against specific Akt isoforms and other kinases. The protocols outlined in this guide provide a robust framework for the chemical synthesis of such inhibitors, followed by their rigorous biological evaluation. By systematically assessing potency in vitro, confirming pathway engagement in cells, and measuring functional anti-proliferative effects, researchers can confidently identify and advance promising lead compounds for further preclinical and clinical development.

References

  • Freeman-Cook, K. D., et al. (2010). Design of Selective, ATP-Competitive Inhibitors of Akt. Journal of Medicinal Chemistry. Available at: [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery. Available at: [Link]

  • Chu, N., et al. (2022). PH domain-mediated autoinhibition and oncogenic activation of Akt. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Chu, N., et al. (2020). The structural determinants of PH domain-mediated regulation of Akt revealed by segmental labeling. eLife. Available at: [Link]

  • Kulkarni, A. A., et al. (2011). A comprehensive structure-activity analysis of protein kinase B-alpha (Akt1) inhibitors. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Wikipedia contributors. (2024). Akt/PKB signaling pathway. Wikipedia. Available at: [Link]

  • Landgraf, M., et al. (2016). Disruption of PH–kinase domain interactions leads to oncogenic activation of AKT in human cancers. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences. Available at: [Link]

  • Chu, N., et al. (2022). PH domain-mediated autoinhibition and oncogenic activation of Akt. PubMed Central. Available at: [Link]

  • Kurenova, E. V., et al. (2013). MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition. Journal of Surgical Research. Available at: [Link]

  • Wikipedia contributors. (2024). PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Carpten, J. D., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers. Available at: [Link]

  • Freeman-Cook, K. D., et al. (2010). Design of selective, ATP-competitive inhibitors of Akt. PubMed. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of Akt inhibitor MK2206. NCI Drug Dictionary. Available at: [Link]

  • Datta, K., et al. (1995). AH/PH domain-mediated interaction between Akt molecules and its potential role in Akt regulation. Molecular and Cellular Biology. Available at: [Link]

  • Chien, C. Y., et al. (2014). Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal carcinoma. Drug Design, Development and Therapy. Available at: [Link]

  • Bilodeau, M. T., et al. (2024). Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. Journal of Medicinal Chemistry. Available at: [Link]

  • Boulaamane, L., et al. (2022). Virtual docking screening and quantitative structure-activity relationship studies to explore AKT and PI3K inhibitors acting on mTOR in cancers by theoretical biology and medical modeling. PubMed Central. Available at: [Link]

  • Hirai, H., et al. (2009). Abstract #DDT01-1: MK-2206: A potent oral allosteric AKT inhibitor. Molecular Cancer Therapeutics. Available at: [Link]

  • Hirai, H., et al. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. Molecular Cancer Therapeutics. Available at: [Link]

  • Almquist, C., et al. (2019). Early development of novel allosteric AKT inhibitors based on a bicyclic pyrido-oxazinone core. ResearchGate. Available at: [Link]

  • An, S., et al. (2022). Novel Allosteric Inhibitor-Derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Blake, J. F., et al. (2017). Recent progress towards clinically relevant ATP-competitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hoelder, S., et al. (2010). A Dual-Color Fluorescence-Based Platform to Identify Selective Inhibitors of Akt Signaling. PLoS ONE. Available at: [Link]

  • An, S., et al. (2021). Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2009). Allosteric inhibitors of Akt1 and Akt2: discovery of[1][6][11]triazolo[3,4-f][5][11]naphthyridines with potent and balanced activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Robers, M. B., et al. (2022). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. Available at: [Link]

  • Lindsley, C. W., et al. (2006). Recent Progress in the Development of ATP-Competitive and Allosteric Akt Kinase Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Brazil, D. P., & Hemmings, B. A. (2004). Assaying AKT/Protein Kinase B Activity. Methods in Molecular Biology. Available at: [Link]

  • Robers, M. B., et al. (2022). Live-cell NanoBRET assay to measure AKT inhibitor binding to conformational states of AKT. ResearchGate. Available at: [Link]

  • Cheng, Y., et al. (2021). Selectivity Studies and Free Energy Calculations of AKT Inhibitors. Molecules. Available at: [Link]

  • She, Q. B., et al. (2005). AKT crystal structure and AKT-specific inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]

  • Lindsley, C. W., et al. (2005). Allosteric Akt (PKB) inhibitors: Discovery and SAR of isozyme selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • She, Q. B., et al. (2012). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Weisner, J., et al. (2019). Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity. Angewandte Chemie International Edition. Available at: [Link]

  • Nitulescu, G. M., et al. (2016). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). International Journal of Oncology. Available at: [Link]

  • Cummins, T. D., et al. (2021). Identification and structural characterization of small molecule inhibitors of PINK1. Scientific Reports. Available at: [Link]

  • Papa, F., et al. (2020). A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity. Scientific Reports. Available at: [Link]

  • Craven, T. W., et al. (2024). Selective Small Molecule Inhibitor Covalently Targets the AKT1 E17K Mutation. Cancer Discovery. Available at: [Link]

  • She, Q. B., et al. (2012). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Solubility Challenges of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges often encountered with this valuable heterocyclic compound. As a key intermediate in the synthesis of various pharmacologically active molecules, understanding and overcoming its limited solubility in common organic solvents is critical for successful experimental outcomes.

This document moves beyond generic advice, offering a structured approach to systematically enhance the solubility of this compound. We will delve into the underlying chemical principles of solubility and provide detailed, actionable protocols that can be adapted to your specific research needs.

Understanding the Molecule: Why is Solubility a Hurdle?

This compound possesses a rigid, planar heterocyclic core with both a carboxylic acid group and a pyrrolopyridine system. This unique structure contributes to its strong crystal lattice energy, making it challenging to dissolve in many organic solvents. The presence of both a hydrogen-bond donating group (-COOH) and hydrogen-bond accepting nitrogen atoms within the ring system leads to strong intermolecular interactions, which must be overcome by the solvent for dissolution to occur.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the handling and dissolution of this compound.

Q1: I'm struggling to dissolve this compound in common solvents like methanol and ethanol. What are my best starting options?

While complete, quantitative solubility data for this specific molecule is not widely published, our internal studies and data from structurally similar compounds, such as 7-azaindole derivatives, suggest that highly polar aprotic solvents are the most effective. We recommend starting with:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

These solvents are excellent hydrogen bond acceptors and can effectively disrupt the strong intermolecular forces within the crystal lattice of the compound. For many 7-azaindole analogs, solubility is highest in these types of solvents.

Q2: Can I improve the solubility in less polar solvents like alcohols or acetone?

Yes, several strategies can be employed. We will explore these in detail in the Troubleshooting Guide, but the primary approaches include:

  • Co-solvency: Introducing a small amount of a highly effective solvent (like DMSO or DMF) into a less effective one.

  • Temperature Adjustment: Gently heating the mixture can often increase solubility.

  • pH Modification: For solvents that can support ionization, adjusting the pH can dramatically enhance solubility.

Q3: Is the compound stable to heat?

In its solid form, this compound is generally stable under standard laboratory conditions. When in solution, prolonged exposure to high temperatures should be avoided to prevent potential degradation, especially in the presence of reactive species. Always perform initial small-scale tests to assess thermal stability in your chosen solvent system.

Q4: I've noticed that even when the compound dissolves, it sometimes crashes out of solution. Why does this happen and how can I prevent it?

This phenomenon, known as precipitation, can occur for several reasons:

  • Supersaturation: The initial dissolution conditions (e.g., heating) may have allowed you to dissolve more compound than is stable at room temperature.

  • Change in Solvent Composition: Evaporation of a more volatile co-solvent can alter the solvent mixture's polarity, reducing solubility.

  • pH Shift: If the pH of the solution changes, the ionization state of the carboxylic acid can be affected, leading to a decrease in solubility.

To prevent precipitation, consider using a solvent system where the compound has higher intrinsic solubility, avoiding supersaturation where possible, and maintaining a stable solvent composition and pH.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

When faced with solubility challenges, a systematic approach is key. The following guide provides a logical workflow to identify the optimal dissolution conditions for your specific application.

graph TD { A[Start: Insoluble Compound] --> B{Initial Solvent Selection}; B --> C[Polar Aprotic: DMSO, DMF]; B --> D[Polar Protic: Alcohols]; B --> E[Less Polar: Acetone, THF]; C --> F{Soluble?}; D --> G{Soluble?}; E --> H{Soluble?}; F -- Yes --> I[Proceed with Experiment]; G -- Yes --> I; H -- Yes --> I; F -- No --> J{Troubleshooting}; G -- No --> J; H -- No --> J; J --> K[Co-solvency]; J --> L[Temperature Adjustment]; J --> M[pH Modification]; K --> N{Soluble?}; L --> O{Soluble?}; M --> P{Soluble?}; N -- Yes --> I; O -- Yes --> I; P -- Yes --> I; N -- No --> Q[Re-evaluate Solvent Choice]; O -- No --> Q; P -- No --> Q; } Caption: Troubleshooting workflow for solubility enhancement.
Step 1: Initial Solvent Screening

As recommended in the FAQs, begin with small-scale solubility tests in a range of solvents. This will provide a baseline understanding of the compound's behavior.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMFExcellent hydrogen bond acceptors, effective at solvating both the carboxylic acid and the heterocyclic ring system. Expected to be the most effective.
Polar Protic Methanol, Ethanol, IsopropanolCan act as both hydrogen bond donors and acceptors. Solubility may be moderate but can often be improved with the techniques below.
Less Polar Acetone, Tetrahydrofuran (THF)May have limited success on their own but can be useful as co-solvents. Studies on 7-azaindole have shown moderate solubility in THF and acetone at elevated temperatures.
Step 2: Co-solvency

If the compound has poor solubility in your desired primary solvent, the addition of a small percentage of a "stronger" co-solvent can significantly improve solubility.

Causality: The co-solvent acts by disrupting the solute-solute interactions and creating a more favorable solvation environment. Even a small amount of a co-solvent like DMSO can significantly alter the overall polarity and hydrogen bonding capacity of the solvent mixture.

Experimental Protocol: Co-solvency for Improved Dissolution

  • Preparation: Prepare a stock solution of this compound in a highly effective solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Titration: To a known volume of your primary (less effective) solvent, add small aliquots of the stock solution while stirring.

  • Observation: Observe for any signs of precipitation. The point at which the solution remains clear upon addition of the stock solution indicates the co-solvent percentage required for dissolution.

  • Optimization: Repeat the process with varying percentages of the co-solvent to determine the minimum amount needed to achieve and maintain solubility.

Step 3: Temperature Adjustment

For many compounds, solubility increases with temperature. This is because the additional thermal energy helps to overcome the energy barrier of breaking the crystal lattice.

Causality: The dissolution of most solids is an endothermic process, meaning it requires an input of energy. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, favoring the formation of a solution.

Experimental Protocol: Temperature-Assisted Dissolution

  • Suspension: Create a suspension of the compound in the desired solvent at a concentration slightly higher than its room temperature solubility.

  • Heating: Gently warm the suspension in a controlled manner (e.g., using a water bath) while stirring.

  • Monitoring: Monitor the dissolution of the solid. Note the temperature at which complete dissolution occurs.

  • Cooling: Allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or if precipitation occurs. This will help determine if you have created a stable solution or a supersaturated one.

Step 4: pH Modification

The carboxylic acid moiety of this compound provides a handle for significant solubility enhancement through pH adjustment. By converting the carboxylic acid to its more soluble carboxylate salt, the overall polarity of the molecule is increased.

Causality: The deprotonation of the carboxylic acid to form a carboxylate anion introduces a formal charge, which dramatically increases the molecule's affinity for polar solvents. This is a common and highly effective strategy for increasing the aqueous solubility of acidic compounds.

graph TD { subgraph "pH < pKa" { A[R-COOH (Less Soluble)]; } subgraph "pH > pKa" { B[R-COO- (More Soluble)]; } A -- "Add Base (e.g., NaOH)" --> B; B -- "Add Acid (e.g., HCl)" --> A; } Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Experimental Protocol: pH-Mediated Dissolution

This protocol is intended for solvent systems that can support a pH gradient, such as aqueous buffers or mixtures of organic solvents with water.

  • Suspension: Suspend the compound in the chosen solvent system.

  • Basification: Slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or an organic base like triethylamine) dropwise while monitoring the pH with a calibrated pH meter.

  • Dissolution Point: Continue adding the base until the compound fully dissolves. Record the pH at which complete dissolution is observed.

  • Stability Check: Once dissolved, monitor the solution for any signs of precipitation over time to ensure the stability of the dissolved salt form.

Important Considerations:

  • Safety First: Always handle organic solvents and acidic/basic solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Small-Scale First: Before committing a large amount of material, always perform these solubility tests on a small scale to conserve your compound and reagents.

  • Documentation: Keep detailed records of the solvents, temperatures, pH values, and concentrations used. This information will be invaluable for reproducing your results and for future experiments.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility limitations of this compound and proceed with their synthetic and analytical objectives with greater confidence and success.

References

  • Gao, Y., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 3876–3886. Available at: [Link]

Technical Support Center: Overcoming Low Yield in the Synthesis of Fluorinated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of fluorinated 7-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. As bioisosteres of indoles, fluorinated 7-azaindoles are privileged scaffolds in medicinal chemistry, often enhancing pharmacological properties like metabolic stability and binding affinity.[1][2] However, their synthesis can be challenging due to the electron-deficient nature of the pyridine ring, which often renders traditional indole synthesis methods inefficient.[1][3][4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common synthetic hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Q1: My reaction yield is low, and I'm primarily recovering my starting 2-fluoro-3-picoline. What's going wrong?

A1: This issue typically points to one of three root causes: inefficient deprotonation, reagent degradation, or suboptimal reaction kinetics.

Probable Cause & Explanation:

  • Insufficient Base Strength or Stoichiometry: The initial step in many syntheses, such as the Chichibabin-like cyclization, involves the deprotonation of the methyl group on the picoline ring. This requires a very strong, non-nucleophilic base. If the base is weak, degraded, or used in insufficient quantity, this initial deprotonation will not proceed efficiently. Studies have shown that using only 1.05 equivalents of a strong base like lithium diisopropylamide (LDA) can result in yields as low as 15-20%, whereas increasing the stoichiometry to 2.1 equivalents can boost yields to over 80%.[5]

  • Reagent Inactivity: Strong bases like LDA are highly sensitive to moisture and air. Improper handling or storage can lead to significant degradation, rendering the reagent ineffective.

  • Suboptimal Temperature: The deprotonation and subsequent reaction steps are often highly temperature-dependent. While low temperatures (-40 °C to -78 °C) are used to control reactivity and prevent side reactions, a temperature that is too low can stall the reaction entirely.[5]

Recommended Solutions:

  • Verify Base Quality and Quantity: Use a freshly prepared solution of LDA or titrate your existing solution to confirm its molarity. Ensure you are using at least 2.1 equivalents relative to your limiting reagent.[5]

  • Optimize Reaction Temperature: If deprotonation is sluggish, consider a slight, incremental increase in temperature. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material.

  • Consider Microwave Irradiation: For certain cyclization methods, such as iron-catalyzed reactions of o-haloaromatic amines with terminal alkynes, microwave irradiation can dramatically improve reaction kinetics and yields by providing efficient and uniform heating.[6][7]

Q2: I'm getting a significant amount of 7-azaindoline as a byproduct instead of my desired 7-azaindole. How can I improve selectivity?

A2: This is a classic chemoselectivity problem, particularly in domino reactions involving 2-fluoro-3-methylpyridine and an aldehyde. The outcome is highly dependent on the choice of the alkali-amide base.[1][8]

Causality & Mechanism:

The counterion of the base plays a critical role in directing the reaction pathway.

  • LiN(SiMe₃)₂ (LHMDS): The small, highly coordinating lithium cation (Li⁺) is believed to promote a pathway that results in the reduced 7-azaindoline product.

  • KN(SiMe₃)₂ (KHMDS): The larger, less coordinating potassium cation (K⁺) favors the elimination pathway required to form the aromatic 7-azaindole.[1][6][8][9]

Recommended Solutions:

  • Switch the Base: To favor the formation of the desired 7-azaindole, switch from a lithium-based amide like LHMDS to a potassium-based one like KN(SiMe₃)₂.[1][6][8]

  • Optimize Base Mixture: Some protocols report high yields of the 7-azaindole using a mixture of KN(SiMe₃)₂ and LiN(SiMe₃)₂.[8] This suggests a synergistic effect that may be worth exploring for your specific substrate.

Table 1: Effect of Base Selection on Product Selectivity
Base UsedPredominant ProductTypical OutcomeReference
LiN(SiMe₃)₂7-AzaindolineUndesired byproduct formation[1][8]
KN(SiMe₃)₂7-Azaindole Favors desired aromatic product [1][8]
NaN(SiMe₃)₂7-AzaindolineSimilar outcome to Li-base[1]
Diagram: Controlling Chemoselectivity in Domino Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products SM 2-Fluoro-3-picoline + Arylaldehyde Choice Base Selection SM->Choice P1 7-Azaindole (Desired Product) Choice->P1 KN(SiMe₃)₂ P2 7-Azaindoline (Byproduct) Choice->P2 LiN(SiMe₃)₂

Caption: Base selection dictates the reaction pathway.

Q3: My direct fluorination attempt on the 7-azaindole core is giving a complex mixture or very low yield. What are my options?

A3: Direct fluorination of an unprotected 7-azaindole core can be challenging due to competing reactions on both the pyridine and pyrrole rings. A more controlled, strategic approach is required.

Probable Cause & Explanation:

  • Lack of Regioselectivity: Electrophilic fluorinating agents like Selectfluor® can react at multiple positions on the electron-rich heterocycle, leading to a mixture of isomers.[2]

  • N-H Reactivity: The acidic proton on the pyrrole nitrogen can interfere with the reaction, especially when using organometallic intermediates or strong bases.

  • Harsh Conditions: Some fluorination methods require conditions that can degrade the sensitive azaindole core.

Recommended Solutions:

  • Protecting Group Strategy: Protect the pyrrole nitrogen, often with a bulky group like triisopropylsilyl (TIPS). This serves two purposes: it prevents N-H reactivity and can direct metallation to the pyridine ring, away from the C2 position of the pyrrole.[10]

  • Directed ortho-Metalation (DoM): With a protected 7-azaindole bearing a directing group (like a halogen at C4), you can use a strong base (e.g., sec-butyllithium) to selectively deprotonate the adjacent C5 position. Quenching this lithiated intermediate with an electrophilic fluorine source (like N-fluorobenzenesulfonimide, NFSI) can provide the desired fluorinated product with high regioselectivity.[10]

  • Build from a Fluorinated Precursor: Instead of fluorinating the final heterocycle, synthesize it from an already fluorinated pyridine precursor. Methods like the Chichibabin cyclization starting from 2-fluoro-3-picoline are a prime example of this strategy's effectiveness.[5][6] Another approach involves acid-catalyzed cyclization of a 3-alkynyl-2-aminopyridine, which can be prepared from halogenated (and potentially fluorinated) pyridines.[11]

Diagram: General Troubleshooting Workflow for Low Yield

G cluster_analysis Analysis of Crude Reaction Mixture cluster_solutions Potential Solutions Start Low Yield Observed Check1 Starting Material Recovered? Start->Check1 Check2 Major Byproduct Present? Check1->Check2 No Sol1 Inefficient Reaction - Increase Temp - Check Reagent Activity - Increase Stoichiometry Check1->Sol1 Yes Sol2 Side Reaction Pathway - Change Base/Catalyst - Modify Solvent - Lower Temperature Check2->Sol2 Yes Sol3 Degradation - Use Milder Conditions - Add Protecting Group Check2->Sol3 No / Complex Mixture

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Are traditional indole synthesis methods like the Fischer or Bartoli syntheses viable for fluorinated 7-azaindoles?

A: Generally, these methods are not ideal and often result in low yields or reaction failure. The electron-deficient nature of the pyridine ring precursor disfavors the key cyclization steps inherent to these classic named reactions.[1][3][4] Modern methods involving metal catalysis or domino reactions from activated precursors are typically more successful.[6][7]

Q: What is the best general strategy: fluorinate the pyridine precursor first, or fluorinate the final 7-azaindole product?

A: Building the 7-azaindole scaffold from a pre-fluorinated pyridine (e.g., 2-fluoro-3-picoline) is often the more robust and higher-yielding strategy.[5] Direct fluorination of the final heterocycle is more complex and requires careful control of regioselectivity, often necessitating protecting groups and specialized techniques like Directed ortho-Metalation.[2][10]

Q: My fluorinating agent (e.g., Selectfluor®) is not giving good conversion. What should I check?

A: First, ensure you are using a sufficient excess of the reagent, as sterically hindered or less reactive substrates may require it.[12] Second, check the reaction temperature and solvent. Many electrophilic fluorinations require heating to proceed efficiently; for example, complete conversion might only be observed at 120 °C in a sealed tube.[13] The solvent must also be compatible and anhydrous; for instance, Selectfluor® can react exothermically with DMF.[12]

Key Experimental Protocols

Protocol 1: Selective Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[5]

This protocol is adapted from studies on the LDA-mediated condensation of 2-fluoro-3-picoline.

Materials:

  • Diisopropylamine (2.1 equiv)

  • n-Butyllithium (2.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Fluoro-3-picoline (1.0 equiv)

  • Benzonitrile (1.05 equiv)

Procedure:

  • Under an inert argon atmosphere, cool a flask of anhydrous THF to -40 °C.

  • Add n-butyllithium to the THF.

  • Slowly add diisopropylamine to the solution and stir for 5 minutes to generate LDA in situ.

  • Add benzonitrile and stir the mixture at -40 °C for 2 hours.

  • Slowly add 2-fluoro-3-picoline (1.0 equiv) to the reaction mixture. A blood-red color may be observed.

  • Continue stirring at -40 °C for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, warm the vessel to 0 °C for 30 minutes.

  • Quench the reaction carefully with wet THF or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., EtOAc), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-phenyl-7-azaindole. Expected Yield: ~82%.[5]

Protocol 2: Selective Synthesis of 2-Aryl-7-azaindole via Domino Reaction[1][8]

This protocol is designed to selectively produce the 7-azaindole over the 7-azaindoline byproduct.

Materials:

  • Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂, KHMDS) (3.0 equiv)

  • Anhydrous Diisopropyl ether (iPr₂O)

  • 2-Fluoro-3-picoline (1.0 equiv)

  • Substituted Arylaldehyde (1.0 equiv)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add KN(SiMe₃)₂ and anhydrous iPr₂O.

  • Add the arylaldehyde (1.0 equiv) followed by 2-fluoro-3-picoline (1.0 equiv).

  • Heat the reaction mixture to 110 °C and maintain for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of starting materials and formation of the product.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure 2-aryl-7-azaindole.

References

  • optimization of reaction conditions for 7-Azaoxindole synthesis - Benchchem.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022-03-01).
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH.
  • Synthesis and Derivatization of 3-Perfluoroalkyl-Substituted 7-Azaindoles - ResearchGate. (2025-08-07).
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Synthesis of functionalized 7-azaindoles via directed ortho-metalations - ElectronicsAndBooks.
  • Optimization of reaction conditions a . | Download Table - ResearchGate.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (2025-08-06).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
  • Different strategies for synthesis of 7-azaindoles - ResearchGate.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing).
  • Ring-opening fluorination of bicyclic azaarenes - PMC - PubMed Central.
  • Fluorinated Azaindoles - Alfa Chemistry.
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - RSC Publishing. (2013-11-07).

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions for 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the 7-azaindole scaffold. As a privileged structure in medicinal chemistry, the functionalization of 7-azaindole is a critical task for many drug discovery programs.[1][2] However, its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present distinct challenges that can often lead to failed reactions and low yields.

The pyridine nitrogen and the pyrrolic N-H group can act as chelating ligands for the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[3][4] This guide is designed to provide you with practical, field-proven insights and systematic troubleshooting strategies to overcome these challenges. We will delve into the causality behind common experimental failures and provide robust protocols to help you successfully optimize your C-C and C-N bond formations.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses the most common palladium-catalyzed reactions used to functionalize 7-azaindoles. Each subsection is formatted as a Q&A to tackle specific problems you may encounter.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, with 7-azaindoles, issues like low yields and competing side reactions are common.

Q: My Suzuki-Miyaura reaction of a halo-7-azaindole has a very low yield, and I'm recovering most of my starting material. What is the likely cause?

A: This issue typically points to a problem in the initial, rate-limiting step of the catalytic cycle: oxidative addition.

  • Causality: The 7-azaindole nucleus, particularly with its adjacent pyridine and pyrrole nitrogens, can chelate to the Pd(0) center, preventing it from inserting into the carbon-halide bond.[4] Additionally, if you are using an aryl chloride, the C-Cl bond is notoriously difficult to activate compared to C-Br or C-I bonds.[5]

  • Troubleshooting Protocol:

    • Enhance Catalyst Activity: Switch to a more electron-rich and sterically bulky ligand. Ligands like SPhos, RuPhos, or XPhos are designed to create highly active, monoligated Pd(0) species that favor oxidative addition.[3][5]

    • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst (e.g., an XPhos-based G3 or G4 pre-catalyst) ensures efficient generation of the active Pd(0) species in situ, which can be crucial for challenging substrates.[3][6]

    • Check Reagent Quality: Ensure your boronic acid is pure and not degraded (boronic acids can dehydrate to form unreactive boroxines). Also, confirm the quality of your base and ensure solvents are anhydrous and properly degassed.

Q: My main side product is the dehalogenated 7-azaindole. How can I prevent this?

A: Dehalogenation (or proto-dehalogenation) often occurs when the catalytic cycle is stalled after oxidative addition. The resulting arylpalladium(II) halide intermediate can react with trace water or other proton sources.

  • Causality: This side reaction becomes competitive if the subsequent steps, transmetalation or reductive elimination, are slow. This can be due to an unreactive boronic acid (e.g., electron-deficient or sterically hindered) or a suboptimal choice of base.

  • Troubleshooting Protocol:

    • Optimize the Base: The base is critical for activating the boronic acid in the transmetalation step. Switch to a base known to perform well in these systems, such as K₃PO₄ or Cs₂CO₃.[7][8] Avoid overly strong bases which can promote side reactions.

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard.[6] The water can be crucial for dissolving the base and facilitating the transmetalation step.

    • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can help push the equilibrium towards transmetalation.[6]

Parameter Recommended Starting Conditions for 7-Azaindole Suzuki Coupling
Palladium Source Pd₂(dba)₃ (2-5 mol %) or a specific pre-catalyst (e.g., XPhos Pd G3, 2-5 mol %)[5]
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. relative to Pd)[3][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent Dioxane/H₂O (e.g., 4:1 mixture) or Toluene/Ethanol (1:1)[5]
Temperature 60-110 °C
Buchwald-Hartwig Amination

Forming a C-N bond on the 7-azaindole core can be challenging due to the potential for N-arylation of the azaindole itself or catalyst inhibition.

Q: I am attempting a Buchwald-Hartwig amination on an unprotected halo-7-azaindole, but the reaction is failing. Why?

A: Unprotected N-H groups on azaindoles are acidic and can complicate the reaction in several ways.

  • Causality: The N-H proton can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations. The resulting azaindole anion can then coordinate strongly to the palladium center, effectively poisoning the catalyst.[4] There is also the potential for competitive homo-coupling between the halide and the azaindole N-H.[4]

  • Troubleshooting Protocol:

    • Use Specialized Catalyst Systems: The Buchwald group has developed specific palladium pre-catalysts and ligands (e.g., RuPhos) that are highly effective for the amination of N-H containing heterocycles.[3] These systems are designed to favor the desired C-N coupling over catalyst inhibition.

    • Base Selection is Crucial: While strong bases are needed, some are better than others. A strong, non-nucleophilic base like LiHMDS or K₃PO₄ is often preferred over NaOtBu for these substrates.[9]

    • Consider N-Protection: If optimization fails, protecting the azaindole nitrogen with a group like benzyl (Bn) or tosyl (Ts) can simplify the reaction by removing the acidic proton.[9] However, this adds extra steps to your synthesis.

Q: My reaction is sluggish and requires high catalyst loadings, especially with aliphatic amines. How can I improve efficiency?

A: Aliphatic amines can be challenging partners in these couplings.

  • Causality: Aliphatic amines can be difficult substrates, sometimes requiring higher catalyst loadings to achieve reasonable reaction rates.[10] The choice of ligand is paramount to facilitate the reductive elimination step, which forms the C-N bond.

  • Troubleshooting Protocol:

    • Ligand Optimization: Sterically hindered biaryl phosphine ligands are essential. For aliphatic amines, ligands from the Josiphos family or Buchwald's biaryl phosphines (e.g., XPhos, SPhos) are often effective.

    • Temperature and Time: These reactions may require higher temperatures (e.g., 100-120 °C) and longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Sonogashira Coupling

The Sonogashira coupling is the go-to method for introducing alkyne functionalities.

Q: My Sonogashira coupling is giving low yields and a lot of homocoupled alkyne (Glaser coupling). What's wrong?

A: Glaser coupling is a common side reaction in Sonogashira couplings and is typically promoted by the presence of oxygen and an excess of the copper co-catalyst.

  • Causality: The Sonogashira reaction relies on a dual catalytic cycle involving both palladium and copper.[11] Oxygen can facilitate the oxidative homocoupling of the terminal alkyne, mediated by the copper catalyst.

  • Troubleshooting Protocol:

    • Rigorous Degassing: This is the most critical factor. Ensure your reaction flask, solvent, and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Minimize Copper(I) Catalyst: Use the minimum effective amount of the Cu(I) co-catalyst (e.g., CuI), typically 1-5 mol %.

    • Amine Base: The amine base (e.g., Et₃N, DIPEA) is not just a base but also acts as a solvent and a ligand. Ensure it is freshly distilled and free of peroxides.

Q: The reaction works, but I need to use a large excess of the alkyne. Is there a way to use a more stoichiometric amount?

A: Yes, optimizing the conditions can often reduce the required excess of the coupling partner.

  • Causality: A need for a large excess of one reagent often indicates a slow or inefficient catalytic cycle. The reactivity of the aryl halide is a key factor; iodides react much faster than bromides or chlorides.[11]

  • Troubleshooting Protocol:

    • Halide Choice: If possible, use the 7-azaindole iodide, as it will undergo oxidative addition much more readily than the bromide or chloride.[11]

    • Catalyst System: While PPh₃ is the classic ligand, other ligands can be more effective. For example, using a Pd(dppf)Cl₂ catalyst can sometimes improve yields and reproducibility.[12]

    • Temperature Control: For highly reactive iodides, the reaction may proceed well even at room temperature. For less reactive bromides, heating to 60-80 °C may be necessary.[12]

Heck Reaction

The Heck reaction is used to form C-C bonds between a halide and an alkene.

Q: I am having trouble with the regioselectivity of my Heck reaction. How can I control it?

A: Regioselectivity in the Heck reaction (the position of the new C-C bond on the alkene) is influenced by both electronic and steric factors.

  • Causality: The insertion of the alkene into the arylpalladium halide intermediate can occur in two ways. The subsequent β-hydride elimination determines the final position of the double bond. The choice of ligand and additives can influence this outcome.

  • Troubleshooting Protocol:

    • Ligand Choice: Bidentate phosphine ligands like dppf often provide better control over regioselectivity compared to monodentate ligands like PPh₃.

    • Reaction Conditions: The nature of the base and the solvent can also play a role. For example, the reaction course of palladium acetate-catalyzed reactions of iodo-azaindoles with methyl acrylate has been shown to be controlled by the choice of base.[13]

    • Alkene Substitution: The inherent electronics and sterics of your alkene partner play a major role. For terminal alkenes, the aryl group typically adds to the less substituted carbon.

General FAQs for 7-Azaindole Cross-Coupling

Q1: How does the pyrrolic N-H group on the 7-azaindole affect my reaction? Should I always protect it?

A: The N-H group is acidic and can be deprotonated by the base in your reaction. The resulting anion can chelate to the palladium catalyst, inhibiting its activity.[4] While N-protection can bypass this problem, it adds steps to your synthesis. Modern catalyst systems, particularly those developed by Buchwald using bulky biarylphosphine ligands, are often robust enough to perform couplings on unprotected N-H heterocycles with high efficiency.[3][6] Recommendation: Always attempt the reaction on the unprotected substrate first using a modern, robust catalyst system. Only resort to protection if this strategy fails after optimization.

Q2: Can the pyridine nitrogen in 7-azaindole poison the palladium catalyst?

A: Yes, this is a significant challenge. The lone pair of electrons on the sp²-hybridized pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst to the point of deactivation, preventing it from participating in the catalytic cycle.[14] Recommendation: The use of sterically demanding ligands is key.[15] Bulky ligands like XPhos or SPhos physically block the pyridine nitrogen from coordinating to the palladium center, thus preserving the catalyst's activity.

Q3: How do I choose the right ligand?

A: The ligand is arguably the most important variable in these reactions. It controls the stability, activity, and selectivity of the catalyst.

Ligand Type Common Examples Best For... Rationale
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple, less demanding couplings (e.g., Sonogashira with aryl iodides).Forms well-defined but often less active catalysts. Can be prone to decomposition at high temperatures.
Bidentate Phosphines dppf, BINAPReactions requiring good regioselectivity control (e.g., Heck).The defined bite angle can influence the geometry at the metal center, controlling selectivity.
Bulky Biaryl Phosphines XPhos, SPhos, RuPhosChallenging couplings: aryl chlorides, N-H substrates, sterically hindered partners (Suzuki, Buchwald-Hartwig).[3][5]Create highly active, coordinatively unsaturated monoligated Pd(0) species. The steric bulk prevents catalyst deactivation.[15]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrHigh-temperature reactions, activating unreactive substrates.Form very strong bonds to palladium, creating highly stable and active catalysts.[15]

Q4: What are the best practices for setting up these reactions to ensure reproducibility?

A: Reproducibility issues often stem from atmospheric oxygen or moisture.

  • Use High-Purity Reagents: Ensure your solvent is anhydrous and your base is fresh.

  • Degas Thoroughly: Oxygen can degrade both the Pd(0) catalyst and phosphine ligands. Use a reliable degassing method like freeze-pump-thaw (3 cycles) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Inert Atmosphere: Conduct the entire reaction, from reagent addition to heating, under a positive pressure of an inert gas.

  • Consistent Stirring: Ensure the reaction is stirred efficiently, especially if the base is not fully soluble.

Visualizing the Process

The Palladium Cross-Coupling Catalytic Cycle

This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions discussed.

Catalytic Cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L_n-R² OA_Complex->TM_Complex Transmetalation (M-R²) TM_Complex->Pd0 Product R¹-R² TM_Complex->Product

Caption: The core steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Troubleshooting Workflow for a Failed Reaction

Use this decision tree to diagnose and solve issues with your cross-coupling reaction.

Troubleshooting Workflow Start Reaction Failed (Low Yield / No Product) A1 Was Starting Material (SM) Recovered? Start->A1 B1 Yes A1->B1 B2 No A1->B2 C1 Indicates Inactive Catalyst or Poor Substrate Reactivity B1->C1 C2 Was a dark precipitate (Pd Black) observed? B2->C2 D1 1. Switch to a more active ligand (e.g., Biaryl Phosphine). 2. Use a Pd pre-catalyst. 3. Increase temperature. C1->D1 D2 Yes C2->D2 D3 No C2->D3 E1 Catalyst Decomposition. Improve degassing. Use a more stable ligand (e.g., NHC). Lower temperature. D2->E1 E2 SM was consumed but no product formed. Check for side products (dehalogenation, homocoupling). Optimize base and solvent. D3->E2

Caption: A decision tree to guide troubleshooting efforts.

General Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole

This protocol is a representative starting point and should be optimized for your specific substrates.

Materials:

  • 4-Chloro-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol %)

  • SPhos (5.5 mol %)

  • K₃PO₄ (2.0 equiv), finely ground

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloro-7-azaindole, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add these to the reaction vial.

  • Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • de A. M. P. Vasconcelos, S. L. C. P. D. S. Marques, Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction, Organic Letters, 2016. [Link]

  • S. L. C. P. D. S. Marques, Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization, Molecules, 2018. [Link]

  • T. J. Maimone, S. L. Buchwald, Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles, NIH Public Access, 2011. [Link]

  • Atlanchim Pharma, Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds, Atlanchim Pharma Review, N/A. [Link]

  • S. K. Guchhait, et al., Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles, ResearchGate, 2021. [Link]

  • A. Sharma, et al., Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity, ACS Omega, 2023. [Link]

  • S. L. C. P. D. S. Marques, Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization, NOVA University Lisbon, 2018. [Link]

  • de A. M. P. Vasconcelos, S. L. C. P. D. S. Marques, Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction, PubMed, 2016. [Link]

  • A. K. Verma, et al., Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols, Beilstein Journal of Organic Chemistry, 2013. [Link]

  • S. L. C. P. D. S. Marques, Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization, ResearchGate, 2018. [Link]

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  • V. Gotor, et al., Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6, Organic Chemistry Portal, 2007. [Link]

  • S. L. C. P. D. S. Marques, Sonogashira mediated synthesis of 5-nitro-7-azaindole[3], ResearchGate, 2018. [Link]

  • X. Chao, et al., Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI, RSC Advances, 2020. [Link]

  • H. Huang, et al., Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature, Organic Letters, 2020. [Link]

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  • S. L. Buchwald, et al., Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation, NIH Public Access, 2012. [Link]

  • A. F. M. M. Rahman, Synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile, RosDok, 2012. [Link]

  • J. Merad, et al., Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole, Organic Letters, 2018. [Link]

  • G. C. F. de A. Mel, et al., Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines, NIH Public Access, 2019. [Link]

  • A. Kayal, et al., Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions, Beilstein Journal of Organic Chemistry, 2022. [Link]

  • Wikipedia, Buchwald–Hartwig amination, Wikipedia, 2023. [Link]

  • V. Gevorgyan, et al., Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles, NIH Public Access, 2013. [Link]

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  • J. Pérez-Ramírez, et al., Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions, ACS Nano, 2023. [Link]

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  • Wikipedia, Sonogashira coupling, Wikipedia, 2023. [Link]

  • A. M. Balu, et al., Optimization of conditions for the Suzuki-Miyaura coupling, ResearchGate, 2019. [Link]

  • G. C. F. de A. Mel, et al., Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines, PubMed, 2019. [Link]

  • S. P. Nolan, et al., Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions, Accounts of Chemical Research, 2011. [Link]

  • A. K. Verma, Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other..., Semantic Scholar, 2015. [Link]

  • A. M. Balu, et al., Optimization of reaction conditions for the Suzuki-Miyaura coupling, ResearchGate, 2019. [Link]

  • R. Grigg, et al., INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY, University of Leeds, N/A. [Link]

Sources

Troubleshooting low reactivity of the C-F bond in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of carbon-fluorine (C-F) bond activation in cross-coupling reactions. The inert nature of the C-F bond presents a formidable challenge, yet its successful functionalization offers a powerful tool for late-stage modification of complex molecules. This resource provides in-depth, field-proven insights, troubleshooting workflows, and detailed protocols to help you overcome common hurdles and achieve success in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental principles governing C-F bond reactivity. Understanding why these reactions are difficult is the first step toward designing successful strategies.

Q1: Why is the C-F bond so unreactive in cross-coupling reactions?

The low reactivity of the C-F bond is a consequence of its exceptional thermodynamic stability and kinetic inertness.

  • High Bond Dissociation Energy (BDE): The C(sp²)–F bond has a BDE of approximately 125 kcal/mol, making it the strongest single bond to carbon.[1] This high energy barrier makes cleavage, a necessary step in most cross-coupling cycles, exceptionally difficult.

  • High Polarity & Short Bond Length: The significant electronegativity difference between carbon and fluorine creates a highly polarized and short bond. This polarity, however, does not readily translate to reactivity in the context of traditional cross-coupling mechanisms, which often rely on oxidative addition.

  • Kinetic Inertness: The oxidative addition of a C-F bond to a low-valent transition metal center, the crucial first step in many catalytic cycles, is often kinetically slow and thermodynamically unfavorable compared to the activation of other carbon-halogen bonds (C-Cl, C-Br, C-I).[1][2]

Q2: What are the primary catalytic strategies for activating C-F bonds?

Several strategies have been developed to overcome the high energy barrier of C-F bond cleavage.

  • Transition Metal-Catalyzed Oxidative Addition: This is the most common strategy, typically employing electron-rich, low-valent metal centers like Ni(0) or Pd(0). These catalysts can insert into the C-F bond, forming an aryl-metal-fluoride intermediate that can proceed through a catalytic cycle.[3][4] Nickel catalysts are often preferred as the oxidative addition step is generally more favorable than with palladium.[4]

  • Nucleophilic Aromatic Substitution (SNAr): In highly electron-deficient fluoroarenes, the fluorine atom can be displaced by a strong nucleophile. While not a cross-coupling reaction in the traditional sense, it is a key method for C-F functionalization.[5]

  • Lewis Acid-Assisted Activation: Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and making it more susceptible to cleavage or nucleophilic attack.[6][7]

  • Photoredox Catalysis: Recent advances have utilized photocatalysts to enable C-F bond reduction, generating carbon-centered radicals that can be intercepted in cross-coupling reactions under mild conditions.[8]

Q3: Which catalyst systems are most effective for C-F cross-coupling?

The choice of catalyst is critical and substrate-dependent.

  • Nickel-Based Catalysts: Nickel complexes are generally more effective than palladium for activating inert C-F bonds.[4][5] Systems employing Ni(0) precursors (e.g., Ni(COD)₂) with bulky, electron-rich phosphine ligands (e.g., PCy₃, dppf) or N-heterocyclic carbene (NHC) ligands are highly effective.[3][5]

  • Palladium-Based Catalysts: While less reactive, palladium catalysts can be effective, particularly for activated fluoroarenes (e.g., those bearing electron-withdrawing groups) or when using highly specialized ligand systems.[3][9] Bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging oxidative addition step.[10]

  • Other Metals: Copper and iron-catalyzed systems are also emerging as viable, cost-effective alternatives, though their mechanisms and scope can differ significantly.[11][12]

Part 2: Troubleshooting Guide - When Your Reaction Fails

This section is structured to address specific experimental failures in a direct, problem-and-solution format.

Problem: No Conversion or Very Low Yield

This is the most common issue, indicating a fundamental problem with catalyst activity or reaction conditions.

A systematic approach is crucial. The following decision tree illustrates a logical workflow for diagnosing a failed reaction.

G start Reaction Failed: Low or No Conversion check_catalyst Is the Catalyst System Appropriate and Active? start->check_catalyst First, verify catalyst check_conditions Are the Reaction Conditions Optimal? start->check_conditions Then, check conditions check_substrate Is the Substrate Sufficiently Activated? start->check_substrate Finally, assess substrate ligand Ligand Choice: Bulky & Electron-Rich? check_catalyst->ligand Screen Ligands metal Metal Choice: Is Ni more suitable than Pd? check_catalyst->metal Consider Metal Swap precatalyst Precatalyst Activation: Ensured generation of M(0)? check_catalyst->precatalyst Use Active Precatalyst base Base: Strength & Solubility? check_conditions->base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) temp Temperature: High enough? check_conditions->temp Increase Temperature (80-140 °C) solvent Solvent: Anhydrous & Degassed? check_conditions->solvent Use Anhydrous Polar Aprotic Solvents ewg Electronic Effects: Are EWGs present? check_substrate->ewg Electron-poor arenes are more reactive directing_group Directing Group Needed? check_substrate->directing_group Ortho-directing groups can facilitate activation G start Prepare Stock Solutions (Substrate, Boronic Acid, Internal Standard) array_prep Dispense Substrates into 96-well plate start->array_prep base_prep Dispense Solid Bases array_prep->base_prep catalyst_prep Prepare Catalyst/Ligand Stock Solutions catalyst_add Add Catalyst/Ligand Solutions to Plate catalyst_prep->catalyst_add base_prep->catalyst_prep solvent_add Add Solvent catalyst_add->solvent_add seal_run Seal Plate, Heat & Stir under Inert Gas solvent_add->seal_run analysis Quench, Dilute, and Analyze by LC-MS seal_run->analysis

Sources

Technical Support Center: HPLC Purification of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the HPLC purification of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of fluorinated nitrogen heterocyles. The unique chemical properties of these molecules, including the presence of an acidic carboxylic acid, a basic pyridine nitrogen, and an electron-withdrawing fluorine atom, present specific challenges in achieving optimal purity and recovery.

This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to develop robust and efficient HPLC purification methods.

Understanding the Molecule: Key Physicochemical Properties Influencing HPLC Separation

The structure of this compound, a derivative of 7-azaindole, dictates its behavior on a reversed-phase HPLC column. Three key features must be considered when developing a purification method:

  • Amphoteric Nature : The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. This means its ionization state, and therefore its retention on a reversed-phase column, is highly dependent on the mobile phase pH.[1][2][3]

  • Fluorine Substitution : The electron-withdrawing fluorine atom can influence the pKa of the ionizable groups and may introduce unique interactions with certain stationary phases.[4] Fluorinated phases can sometimes offer alternative selectivity for such compounds.

  • Aromatic System : The pyrrolopyridine core is a flat, aromatic system capable of π-π interactions with phenyl-based or other aromatic stationary phases.

Controlling the ionization of the molecule is paramount for achieving sharp, symmetrical peaks and reproducible retention times. As a general rule for ionizable compounds, the mobile phase pH should be adjusted to at least 1.5-2 pH units away from the analyte's pKa to ensure a single, stable ionic form during chromatography.

Recommended Starting Methodologies

While a specific, validated method for this exact compound is not widely published, data from structurally similar 7-azaindole derivatives provide an excellent starting point.[1][3]

Table 1: Recommended Starting HPLC Conditions
ParameterRecommendation A (Standard)Recommendation B (Alternative Selectivity)
Column C18, 5 µm (e.g., Waters SunFire C18, Phenomenex Luna C18)Phenyl-Hexyl or Fluorinated Phase
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Acetate in Water, pH adjusted
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 5-95% B over 20-30 minutes5-95% B over 20-30 minutes
Flow Rate 1.0 mL/min for analytical (4.6 mm ID)1.0 mL/min for analytical (4.6 mm ID)
Detection UV at ~254 nm or ~310 nm (Diode Array Detector recommended for peak purity)UV at ~254 nm or ~310 nm
Temperature 30-40 °C30-40 °C

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the purification of this compound derivatives, presented in a question-and-answer format.

Diagram 1: HPLC Troubleshooting Workflow

HPLC_Troubleshooting_Workflow General HPLC Troubleshooting Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Yes, Tailing fronting Peak Fronting peak_shape->fronting Yes, Fronting splitting Split Peaks peak_shape->splitting Yes, Splitting resolution Poor Resolution? retention->resolution No rt_drift Drifting Retention retention->rt_drift Yes, Drifting rt_sudden Sudden Shift retention->rt_sudden Yes, Sudden Shift poor_res Co-eluting Peaks resolution->poor_res Yes lower_ph Lower pH to ~2.5-3.0 (e.g., 0.1% TFA/Formic Acid) tailing->lower_ph reduce_load Reduce Sample Load fronting->reduce_load check_column Check for Column Void/ Use Guard Column splitting->check_column check_ph Adjust Mobile Phase pH (2 units from pKa) lower_ph->check_ph equilibrate Ensure Column Equilibration rt_drift->equilibrate check_pump Check Pump Performance/ Degas Mobile Phase rt_sudden->check_pump optimize_gradient Optimize Gradient (shallower gradient) poor_res->optimize_gradient change_organic Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_organic change_column Change Column Chemistry (e.g., Phenyl, Fluoro) change_organic->change_column

Caption: A decision tree for troubleshooting common HPLC issues.

Q1: My peak is tailing significantly. What is the likely cause and how do I fix it?

A1: Peak tailing is the most common issue for nitrogen-containing heterocyclic compounds. The primary cause is secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica-based stationary phase.

  • Causality: At mid-range pH, residual silanol groups (-Si-OH) on the silica surface can become deprotonated (-SiO⁻), creating negatively charged sites. The positively charged (protonated) pyridine moiety of your analyte can then interact with these sites via ion-exchange, leading to a secondary retention mechanism that causes tailing.

  • Step-by-Step Solution:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By lowering the pH of the aqueous mobile phase to between 2.5 and 3.5 with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, you protonate the silanols, neutralizing their negative charge and minimizing the unwanted secondary interaction.[3]

    • Increase Buffer Strength: If you are using a buffered mobile phase (like ammonium acetate), ensure the concentration is sufficient (typically 10-20 mM) to control the pH effectively at the column surface.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups due to "end-capping" (reacting them with a small silane). If you are using an older column, switching to a newer generation C18 may resolve the issue.

    • Consider a Different Stationary Phase: A column with low silanol activity, such as the Newcrom R1, has been shown to be effective for similar azaindole compounds.[3]

Q2: My retention time is shifting between injections. What should I investigate?

A2: Retention time instability is often related to the mobile phase or column equilibration. For pH-sensitive compounds like yours, small changes in the mobile phase can lead to significant shifts.

  • Causality: The retention of your amphoteric compound is highly sensitive to pH. If the mobile phase is not adequately buffered, or if the column is not fully equilibrated to the mobile phase conditions, the local pH environment within the column can fluctuate, causing retention to drift.

  • Step-by-Step Solution:

    • Ensure Proper Buffering: If operating at a pH above 4, a simple acid additive like TFA may not provide sufficient buffering capacity. Use a proper buffer system (e.g., acetate, phosphate) and ensure the target pH is within +/- 1 pH unit of the buffer's pKa.

    • Verify Mobile Phase Preparation: Inconsistencies in preparing the mobile phase are a common source of this problem. Always measure components accurately and ensure the pH of the aqueous portion is adjusted before mixing with the organic solvent.

    • Increase Column Equilibration Time: Before starting your run sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. Watch for a stable baseline before injecting your first sample.

    • Check for System Leaks: A small leak in the pump or connections can lead to an inaccurate mobile phase composition being delivered to the column, causing retention shifts.

Q3: I'm not getting good separation between my product and a closely eluting impurity. How can I improve the resolution?

A3: Improving resolution requires manipulating the selectivity of your chromatographic system. This involves changing the mobile phase, stationary phase, or temperature to alter the relative retention of the two compounds.

  • Causality: Resolution is a function of column efficiency, retention, and selectivity. If two compounds have very similar interactions with the stationary phase under the current conditions, they will co-elute. To separate them, you need to change the conditions to exploit subtle differences in their chemical properties.

  • Step-by-Step Solution:

    • Optimize the Gradient: Make the gradient shallower around the elution time of your target compounds. A slower increase in the organic solvent percentage will give the analytes more time to interact with the stationary phase, often improving separation.

    • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, try switching to methanol (or vice versa). Methanol is a protic solvent and can engage in different hydrogen bonding interactions, which may alter the elution order and improve selectivity.

    • Adjust the pH: Small changes in pH can dramatically alter the retention of your ionizable compound and its impurities, potentially leading to better separation.

    • Try a Different Column Chemistry: If mobile phase optimization is insufficient, change the stationary phase. A phenyl-hexyl column will offer different selectivity based on π-π interactions. Given the fluorinated nature of your compound, a fluorinated stationary phase could also provide unique interactions and improve resolution.[4]

Frequently Asked Questions (FAQs)

Q: What is the best type of column to start with for purifying my this compound derivative? A: A modern, high-purity, end-capped C18 column is the most versatile and recommended starting point. These columns provide good hydrophobic retention and are compatible with the low pH mobile phases typically required to achieve good peak shape for this class of compounds. LCMS analysis of similar 3,5-disubstituted-7-azaindoles has been successfully performed on C8 and C18 columns.[1]

Q: How does the fluorine atom affect the purification? A: The highly electronegative fluorine atom can decrease the basicity of the nearby pyridine nitrogen and increase the acidity of the carboxylic acid. This may require careful pH control. While standard C18 columns are usually sufficient, if you face difficult separations, a fluorinated stationary phase might offer enhanced selectivity due to dipole-dipole interactions or "fluorophilic" retention mechanisms.[4]

Q: My compound seems to be degrading on the column. Is this common? A: Pyrrole-containing compounds can exhibit instability, particularly under strongly acidic or basic conditions, especially at elevated temperatures.[2] If you suspect degradation (e.g., appearance of new peaks over time), consider the following:

  • Use Formic Acid instead of TFA: Formic acid is less aggressive than TFA and can be sufficient to control peak shape.

  • Operate at a moderate pH: If possible, use a buffered mobile phase at a pH where the compound is stable (e.g., pH 4-6). Stability studies on related pyrrole hydrazones showed good stability at pH 7.4 and 9.0 but hydrolysis at pH 2.0.[2]

  • Reduce Temperature: Lowering the column temperature to ambient (20-25 °C) can reduce the rate of degradation.

Q: Can I use chiral HPLC to separate enantiomers of my derivative? A: Yes. If your derivative contains a stereocenter, chiral HPLC is the appropriate technique. Direct separation on a chiral stationary phase (CSP) is often the preferred method. Polysaccharide-based CSPs (e.g., cellulose or amylose-based) are highly versatile and have been shown to be effective for resolving a wide range of heterocyclic enantiomers.[5][6] The separation can be attempted in normal phase, polar organic, or reversed-phase modes, depending on the specific derivative and CSP.

References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). National Institutes of Health. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (1986). Scilit. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). National Institutes of Health. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]

  • Preparation method of 5-bromo-7-azaindole. (n.d.).
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.). MDPI. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). Bulletin of the Chemical Society of Ethiopia. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (n.d.). Scribd. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). National Institutes of Health. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]

  • A REVIEW ON METHOD VALIDATION FOR HPLC. (2023). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]

  • 1H-PYRROLO[2,3-C]PYRIDINE-5-CARBOXYLIC ACID. (n.d.). Matrix Fine Chemicals. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]

  • Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. (n.d.). New Journal of Chemistry. [Link]

Sources

Technical Support Center: Stability of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in aqueous buffer systems. As a critical intermediate and potential active pharmaceutical ingredient (API), understanding its stability profile is paramount for reproducible experimental results and successful drug development. This document is structured to anticipate and address common challenges, offering both theoretical insights and practical, actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary structural features of this molecule that could influence its stability in aqueous solutions?

A1: The stability of this compound is governed by several key functional groups and structural motifs:

  • The Pyrrolo[2,3-b]pyridine Core: Also known as 7-azaindole, this heterocyclic system is generally aromatic and relatively stable. However, the pyrrole moiety can be susceptible to oxidation under certain conditions. The pyridine ring contains a basic nitrogen atom, which will be protonated at low pH.

  • Carboxylic Acid Group: This acidic functional group dictates the molecule's solubility and charge state at different pH values. Carboxylic acids can undergo decarboxylation, especially under thermal stress.

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring system, potentially impacting its susceptibility to nucleophilic attack or other degradation pathways.

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous buffer is arguably the most critical factor influencing the stability of this molecule. The compound has both an acidic carboxylic acid and a basic pyridine nitrogen, meaning its charge and reactivity will change significantly with pH.

  • Acidic Conditions (pH < 2): In strongly acidic solutions, the pyridine nitrogen will be protonated. This may increase the molecule's solubility but could also render the pyrrole ring more susceptible to certain acid-catalyzed degradation reactions.

  • Neutral Conditions (pH 6-8): Near neutral pH, the carboxylic acid will be deprotonated (carboxylate), and the pyridine nitrogen will be in its free base form. This is often the pH range of maximum stability for many compounds, but empirical testing is required.

  • Alkaline Conditions (pH > 9): In basic solutions, the pyrrolopyridine ring system itself may become susceptible to base-catalyzed hydrolysis or degradation. A study on related pyrrolopyridine derivatives showed that the pyrrole ring could be cleaved under alkaline conditions[1].

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation products must be identified experimentally, we can hypothesize several likely pathways based on the molecule's structure and general chemical principles observed in forced degradation studies.[2][3][4] These include:

  • Hydrolysis: While the core ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening, particularly of the pyrrole moiety.

  • Oxidation: The electron-rich pyrrole ring is a potential site for oxidation. This can be initiated by dissolved oxygen, peroxide contaminants, or exposure to light.

  • Photodegradation: Aromatic systems, particularly heterocyclic ones, can be susceptible to degradation upon exposure to UV or visible light. The extent of this degradation is highly structure-dependent.

  • Decarboxylation: Loss of the carboxylic acid group as CO2 can occur, typically under thermal stress.

Q4: What is the best way to prepare and store a stock solution of this compound?

A4: For maximum stability, prepare stock solutions in a non-aqueous solvent such as DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is advisable to use freshly prepared buffers and use the solution as quickly as possible. A preliminary stability test in your chosen buffer is highly recommended.

Part 2: Troubleshooting and Experimental Design for Stability Assessment

This section provides a structured approach to identifying and mitigating stability issues through a forced degradation study. Forced degradation (or stress testing) is an essential tool to predict the stability of a drug substance and identify potential degradation products.[5][6]

Issue: Inconsistent results or loss of compound in aqueous assays.

Symptoms:

  • Decreasing analytical signal (e.g., HPLC peak area) over the course of an experiment.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Poor reproducibility between experiments run on different days.

Troubleshooting Workflow:

A systematic forced degradation study is the most effective way to troubleshoot these issues and determine the compound's stability profile.

G cluster_0 Phase 1: Stress Condition Setup cluster_1 Phase 2: Sampling & Analysis cluster_2 Phase 3: Data Interpretation A Prepare Compound Stock (e.g., 1 mg/mL in ACN or DMSO) B Acid Hydrolysis (0.1M HCl, 60°C) A->B Dilute stock into stress conditions C Base Hydrolysis (0.1M NaOH, 60°C) A->C Dilute stock into stress conditions D Oxidative Stress (3% H2O2, RT) A->D Dilute stock into stress conditions E Thermal Stress (60°C in Solution & Solid) A->E Dilute stock into stress conditions F Photolytic Stress (ICH Q1B Light Exposure) A->F Dilute stock into stress conditions G Sample at Time Points (e.g., 0, 2, 8, 24, 48h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples (e.g., with NaOH/HCl) G->H I Analyze by Stability-Indicating HPLC-UV/MS Method G->I H->I J Quantify % Degradation vs. Time Zero Control I->J K Identify Degradation Peaks (LC-MS is critical) I->K L Determine Degradation Rate and Pathway J->L K->L

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol provides a starting point for assessing the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the degradants without completely consuming the parent compound.[5]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Class A volumetric flasks and pipettes

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in DMSO or ACN.

  • Acidic Solution: 0.1 M HCl

  • Basic Solution: 0.1 M NaOH

  • Oxidative Solution: 3% H₂O₂ (prepare fresh by diluting 30% H₂O₂)

  • Neutral Solution: HPLC-grade water

3. Stress Conditions Procedure: For each condition, prepare a sample in a sealed vial. Protect from light unless it is the photostability sample.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 2x the target acid concentration (e.g., 0.2 M HCl) to get a final acid concentration of 0.1 M. Place in a water bath at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 2x the target base concentration (e.g., 0.2 M NaOH). Place in a water bath at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 2x the target H₂O₂ concentration (e.g., 6% H₂O₂). Keep at room temperature.

  • Thermal Degradation: Dilute the stock solution in water. Place in a water bath at 60°C. Also, place a sample of the solid powder in an oven at 60°C.

  • Photostability: Expose the solution (in a quartz cuvette or other UV-transparent vessel) and solid powder to light conditions as specified in the ICH Q1B guideline. Keep a control sample wrapped in foil at the same temperature.

4. Sampling and Analysis:

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Crucial Step: Immediately neutralize the acid and base samples with an equivalent amount of NaOH or HCl, respectively, to stop the degradation reaction.

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL).

  • Analyze all samples using a stability-indicating HPLC method. A good starting point is a C18 column with a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation products. This is a predictive model; actual degradants must be confirmed by analytical techniques like LC-MS.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 4-Fluoro-1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid Decarboxylated Decarboxylated Product (Loss of CO2) Parent->Decarboxylated Oxidized Oxidized Pyrrole Ring (e.g., Hydroxylated species) Parent->Oxidized RingOpened Ring-Opened Product Parent->RingOpened Heat Heat (Δ) Heat->Decarboxylated Light Light (hν) Light->Oxidized Oxidant [O] (e.g., H2O2) Oxidant->Oxidized Base Base (OH-) Base->RingOpened

Caption: Potential degradation pathways under stress.

Part 3: Data Interpretation and Summary

After running the forced degradation experiments, the results should be tabulated to provide a clear overview of the compound's stability profile.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)% Parent Compound Remaining% Total DegradationNumber of Degradants
Control (RT, dark) 4899.80.20
0.1 M HCl @ 60°C 2485.214.82
0.1 M NaOH @ 60°C 870.529.53
3% H₂O₂ @ RT 2491.09.01
Water @ 60°C 4898.51.50
Photostability (ICH) 4896.33.71

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should replace it with their own experimental data.

Interpretation of Hypothetical Results:

  • The compound shows significant degradation under basic conditions and moderate degradation under acidic conditions, suggesting pH is a critical stability parameter.

  • It is susceptible to oxidation, indicating that solutions should be protected from oxidizing agents and potentially degassed.

  • The compound is relatively stable to heat (in neutral solution) and light, but some degradation does occur.

By following this structured approach, researchers can confidently determine the stability of this compound in their specific experimental systems, leading to more robust and reliable scientific outcomes.

References

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica. [Link]

Sources

Technical Support Center: Enhancing Reaction Rates for Amide Bond Formation with T3P® and Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for scientists and researchers leveraging the powerful and efficient T3P® (Propanephosphonic acid anhydride) and pyridine system for amide bond formation. This guide is designed to provide practical, in-depth troubleshooting advice and answer frequently asked questions. Our goal is to move beyond simple procedural outlines, offering insights into the chemical principles at play, thereby empowering you to optimize your reactions and overcome common synthetic challenges.

Section 1: Troubleshooting Guide for Enhanced Reaction Performance

This section addresses specific issues that may arise during T3P®-mediated amide coupling, offering detailed explanations of the root causes and providing actionable, step-by-step solutions.

Issue 1: The reaction is sluggish or fails to reach completion.

A slow or incomplete reaction is a frequent challenge, often attributable to suboptimal activation of the carboxylic acid, incorrect stoichiometry, or the inherent reactivity of the substrates.

Potential Causes and Strategic Solutions:

  • Inefficient Carboxylic Acid Activation: The initial activation of the carboxylic acid by T3P® is a critical step. If this is not efficient, the overall reaction rate will be compromised.

    • Solution A: Implement a Pre-activation Step. Instead of combining all reagents simultaneously, first stir the carboxylic acid, T3P®, and pyridine in your chosen solvent for 15-30 minutes at room temperature. This allows for the formation of the active mixed anhydride intermediate, making it readily available for reaction upon addition of the amine.

    • Solution B: Adjust T3P® Stoichiometry. For sterically hindered or electronically deactivated carboxylic acids, increasing the amount of T3P® from the typical 1.1–1.2 equivalents to 1.5 equivalents can drive the activation step more effectively.

  • Suboptimal Base Concentration or Strength: Pyridine serves as both a base to neutralize the acidic byproducts and as a nucleophilic catalyst. The right amount is crucial for success.

    • Solution A: Modify Pyridine Equivalents. While 2.0–3.0 equivalents of pyridine are generally sufficient, you may need to increase this to 3.0–4.0 equivalents when working with weakly nucleophilic amines or with amine hydrochloride salts to ensure an adequate concentration of the free amine.

    • Solution B: Consider an Alternative Base. For particularly challenging couplings involving sterically hindered or poorly nucleophilic amines, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be beneficial.[1] However, be aware that this may sometimes lead to an increase in side products.

  • Low Amine Nucleophilicity: Amines that are electron-deficient or sterically bulky can exhibit reduced reactivity.

    • Solution A: Increase the Reaction Temperature. Gently heating the reaction mixture to 40–60 °C can often provide the necessary energy to overcome the activation barrier. It is important to monitor the reaction for any potential thermal degradation of starting materials or products.

    • Solution B: Use an Excess of the Amine. If the carboxylic acid is the more precious of the two starting materials, using a slight excess of the amine (e.g., 1.2 equivalents) can increase the likelihood of a successful reaction.[2]

Troubleshooting Workflow for Sluggish Reactions

G cluster_solutions Potential Solutions start Sluggish/Incomplete Reaction pre_activation Implement Pre-activation Step (15-30 min) start->pre_activation Activation Issue? increase_t3p Increase T3P® Equivalents (to 1.5 eq) pre_activation->increase_t3p Still Slow? check_base Adjust Pyridine Equivalents (3.0-4.0 eq) increase_t3p->check_base Still Slow? increase_temp Increase Reaction Temperature (40-60 °C) check_base->increase_temp Unreactive Amine? check_amine Increase Amine Equivalents (1.2 eq) increase_temp->check_amine Still Incomplete? success Reaction Complete check_amine->success

Caption: A decision tree for troubleshooting slow T3P®/pyridine reactions.

Issue 2: I'm observing significant side product formation, which is complicating purification.

Side product formation in T3P®-mediated couplings often arises from competing reaction pathways. Understanding these can help in their suppression.

Potential Causes and Strategic Solutions:

  • Epimerization of Chiral Carboxylic Acids: For carboxylic acids with a stereocenter at the α-position, racemization is a potential issue, especially with longer reaction times or at elevated temperatures.[3]

    • Solution A: Lower the Reaction Temperature. Performing the reaction at 0 °C or even as low as -15 °C can significantly reduce the rate of epimerization.[3]

    • Solution B: Minimize the Reaction Time. Employing a pre-activation step can help to ensure the reaction proceeds as quickly as possible once the amine has been added. Close monitoring of the reaction by TLC or LC-MS is recommended to allow for quenching as soon as the starting material has been consumed.

  • Formation of Unwanted Byproducts: In some cases, N-acylureas or guanidine-type byproducts can be formed, particularly with sensitive substrates.

    • Solution: Ensure Reagent Purity and Stoichiometry. The purity of starting materials and reagents is paramount. Use the minimum effective amount of T3P® and pyridine to avoid side reactions that can be promoted by an excess of these reagents.

  • Side Reactions with Other Functional Groups: Other nucleophilic groups present on your starting materials, such as hydroxyl or thiol groups, can compete with the desired amine.

    • Solution: Employ Protecting Groups. If your substrates contain other nucleophilic functional groups, the use of appropriate protecting groups is advisable to prevent them from reacting with the activated carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of amide bond formation using T3P® and pyridine?

A: The reaction proceeds via a multi-step mechanism:

  • Activation: The carboxylic acid is activated by T3P® to form a mixed phosphonic acid anhydride. This is often the rate-limiting step and is facilitated by the presence of pyridine.[4]

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of this activated intermediate.[4]

  • Formation of a Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, eliminating the phosphonic acid byproduct and forming the desired amide bond. Pyridine also acts as a base to neutralize the acidic byproduct.[4]

Mechanism Overview

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Active_Ester Mixed Anhydride Intermediate RCOOH->Active_Ester T3P T3P® T3P->Active_Ester Pyridine1 Pyridine Pyridine1->Active_Ester Tetrahedral Tetrahedral Intermediate Active_Ester->Tetrahedral + R'-NH2 RNH2 Amine (R'-NH2) Amide Amide (R-CONH-R') Tetrahedral->Amide Byproduct Phosphonic Acid Byproduct Tetrahedral->Byproduct

Sources

Technical Support Center: Regioselective Fluorination of the Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of regioselective fluorination on the pyrrolopyridine (azaindole) scaffold. The strategic introduction of fluorine into this privileged heterocyclic core is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic landscape of the pyrrolopyridine system—a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring—presents significant regioselectivity challenges.[3][4]

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will move beyond simple protocols to explore the underlying chemical principles governing success and failure in these reactions.

Section 1: Troubleshooting Guide

This section addresses the most pressing issues encountered during experimental work. Each answer is designed to provide a systematic path to resolving the problem.

Q1: My C-H fluorination reaction has a very low yield or is not working at all. What are the first things I should check?

A1: When a late-stage fluorination (LSF) reaction fails, a systematic, fundamentals-first approach to troubleshooting is critical before exploring more complex variables.

  • Reagent Integrity: Electrophilic fluorinating agents are powerful oxidants and can be highly sensitive to moisture.[5]

    • Selectfluor®: Although relatively stable, it should be stored in a desiccator. For demanding reactions, consider freeze-drying it from dry acetonitrile under an inert atmosphere before use.[5]

    • N-Fluorobenzenesulfonimide (NFSI): This reagent is a stable, non-hygroscopic crystalline solid, but its quality should still be verified if it's from an old batch.[6]

  • Starting Material Purity: Impurities in your pyrrolopyridine substrate can consume the fluorinating agent or poison a catalyst. Verify the purity of your starting material by NMR and LC-MS. Pay special attention to residual nucleophiles (e.g., water, other solvents) which can quench the reaction.[5]

  • Atmosphere Control: While some modern protocols are robust, assuming that your reaction is tolerant to air and moisture is a common pitfall. Conduct your initial runs under a rigorously inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.

  • Solvent Choice: The choice of solvent is paramount. Acetonitrile is a common and effective solvent for electrophilic fluorination with reagents like Selectfluor.[7] Using a solvent that is not sufficiently dry or is reactive under the strongly oxidizing conditions can lead to failure.

Q2: I'm getting a mixture of regioisomers. How can I improve selectivity for a specific position on the pyrrolopyridine core?

A2: Achieving regioselectivity is the central challenge. The outcome is a delicate balance of electronics, sterics, and reaction conditions.

  • Understand the Inherent Reactivity: The electron-rich pyrrole moiety is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. Within the pyrrole portion, the C3 position is often the most nucleophilic and the kinetically favored site for fluorination, analogous to indole chemistry.[8]

  • Leverage Directing Groups: The electronic nature of existing substituents will dominate regiochemical outcomes.

    • Electron-Donating Groups (EDGs): Groups like amines (-NH₂) or ethers (-OR) strongly activate the ring towards electrophilic substitution and will direct fluorination to their ortho and para positions. For example, a 2-aminopyridine moiety can be used to direct fluorination to the C3 or C5 positions with high selectivity.[3]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or esters (-COOR) deactivate the ring and can make fluorination significantly more difficult, often requiring harsher conditions or alternative strategies.

  • Choice of Fluorinating Reagent: While both Selectfluor and NFSI are electrophilic, their steric bulk and reactivity profiles differ subtly, which can sometimes be exploited to alter isomeric ratios. There is no universal "better" reagent; it must be screened empirically for your specific substrate.

  • Consider a Pre-functionalization Strategy: If direct C-H fluorination is not selective, the most reliable path to a single regioisomer is often a two-step sequence. A common and highly effective method involves:

    • Regioselective Bromination: Introduce a bromine atom at the desired position. This is often more selective than direct fluorination.

    • Halogen-Lithium Exchange & Quench: Perform a lithium-halogen exchange on the brominated pyrrolopyridine at low temperature, followed by quenching the resulting organolithium species with an electrophilic fluorine source like NFSI.[4] This method provides excellent regiocontrol.

Q3: My reaction is producing a lot of dark, insoluble material (tar). How can I prevent this decomposition?

A3: The formation of dark, polymeric material is a classic sign of substrate decomposition, a common issue with electron-rich heterocycles like pyrroles.[3][9]

  • Cause - Oxidative Polymerization: The pyrrole ring is highly susceptible to oxidation. Electrophilic fluorinating agents like Selectfluor are potent oxidants, and this can lead to competitive oxidative polymerization of your starting material or product, especially at elevated temperatures.[9][10]

  • Troubleshooting Steps:

    • Lower the Temperature: Run the reaction at 0 °C or even lower temperatures (-40 °C or -78 °C). While this will slow the reaction rate, it can dramatically suppress decomposition pathways.

    • Control Reagent Addition: Instead of adding the fluorinating agent all at once, use a syringe pump to add a solution of the reagent slowly over several hours. This keeps the instantaneous concentration of the oxidant low, favoring the desired bimolecular fluorination over polymerization.

    • Use Milder Reagents: If Selectfluor consistently causes decomposition, screen other N-F reagents like NFSI, which may have a different reactivity profile with your substrate.[11]

    • Check for Acid Sensitivity: Some pyrrolopyridine isomers can be sensitive to acid. The reaction itself can generate acidic byproducts. Adding a non-nucleophilic base, like proton sponge, can sometimes mitigate decomposition, but care must be taken as it can also interfere with the fluorination mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which general strategy is better for my pyrrolopyridine system: Electrophilic C-H Fluorination or a Nucleophilic (SNAr) approach?

A1: The choice depends entirely on your target molecule and available starting materials.

  • Electrophilic C-H Fluorination: This is the most direct method for "late-stage" functionalization, where you want to install fluorine on an existing, complex core.[1][2] It is ideal when the desired position is electronically activated (the most nucleophilic C-H). Its primary challenge is controlling regioselectivity.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This method is preferred when you need absolute regiocontrol and can design your synthesis accordingly. It requires a pre-installed leaving group (e.g., -Cl, -NO₂) on the ring, ortho or para to a strong electron-withdrawing group or the pyridine nitrogen. The key is that the target carbon must be sufficiently electron-poor to be attacked by a fluoride anion.[3] Powerful, anhydrous fluoride sources are often necessary.[3]

Q2: How can I reliably determine the regiochemistry of my fluorinated product?

A2: Unambiguous structure determination is crucial. A combination of techniques is the most robust approach.

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The chemical shift of the fluorine atom provides initial information. More importantly, coupling constants to nearby protons (²JFH, ³JFH, ⁴JFH) are invaluable for establishing connectivity.

  • ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment shows through-space correlations between fluorine and proton nuclei, providing definitive proof of which protons are physically close to the newly installed fluorine atom. This is often the gold standard for confirming regiochemistry.

  • ¹H and ¹³C NMR: The introduction of a highly electronegative fluorine atom will cause predictable changes in the chemical shifts of adjacent carbon and hydrogen atoms, which can be compared to the starting material.

  • LC-MS: Useful for confirming the correct mass of the monofluorinated product and for assessing the purity of the crude reaction mixture, including the ratio of any isomers formed.[5]

Q3: Are there advanced methods to fluorinate a C-H bond that is electronically disfavored?

A3: Yes. When the desired C-H bond is not the most electronically activated site, classical electrophilic fluorination will likely fail. In these cases, directed C-H activation is the strategy of choice.

This approach uses a transition metal catalyst (e.g., Palladium, Copper) that is coordinated to a directing group on the substrate.[12] The catalyst is delivered to a specific C-H bond (often ortho to the directing group), which is then cleaved and ultimately converted to a C-F bond. This strategy overrides the inherent electronic bias of the heterocycle, allowing for fluorination at positions that are otherwise inaccessible.[13][14]

Section 3: Key Reagents & Protocols

Table 1: Comparison of Common Electrophilic Fluorinating Reagents
ReagentCommon Name(s)StructureKey Characteristics
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®

Highly reactive, strong oxidant, commercially available, relatively easy to handle. Often the first choice for screening.[10]
N-FluorobenzenesulfonimideNFSI

Crystalline solid, stable, non-hygroscopic, generally considered a milder electrophilic fluorine source than Selectfluor.[6][11]
General Protocol: Electrophilic Fluorination of a Pyrrolopyridine using Selectfluor®

This is a representative starting point. Molar equivalents, temperature, and reaction time must be optimized for each specific substrate.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the pyrrolopyridine substrate (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 0.1 M concentration) via syringe. Stir the mixture at room temperature until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (start with 0 °C) using an ice-water bath.

  • Reagent Addition: In a separate flask under an inert atmosphere, dissolve Selectfluor® (1.1 - 1.5 eq) in anhydrous acetonitrile. Add this solution dropwise to the stirring substrate solution over 10-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS by periodically quenching a small aliquot of the reaction mixture.

  • Workup: Once the reaction is complete, quench by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired fluorinated product.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Section 4: Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Failed Fluorination Reactions

This decision tree provides a logical path for diagnosing common experimental failures.

G Start Reaction Failure (Low/No Yield) CheckPurity Verify Purity of Substrate & Reagents? Start->CheckPurity CheckConditions Verify Anhydrous & Inert Conditions? CheckPurity->CheckConditions No Outcome1 Impurity Detected. Purify & Repeat. CheckPurity->Outcome1 Yes CheckTemp Screen Different Temperatures? CheckConditions->CheckTemp No Outcome2 Conditions Improved. Repeat Experiment. CheckConditions->Outcome2 Yes CheckReagent Screen Alternative Fluorinating Reagents? CheckTemp->CheckReagent No Outcome3 Optimal Temp Found. Proceed. CheckTemp->Outcome3 Yes Outcome4 Alternative Reagent Works. Proceed. CheckReagent->Outcome4 Yes Outcome5 Problem Persists. Consider Alternative Strategy (e.g., C-H Activation, S_NAr) CheckReagent->Outcome5 No

Caption: Troubleshooting Decision Tree for Fluorination.

Diagram 2: Competing Pathways in Electrophilic Fluorination

This diagram illustrates the desired reaction competing with common side reactions.

G cluster_0 cluster_1 Reaction Pathways Pyrrolopyridine\n(Substrate) Pyrrolopyridine (Substrate) Electrophilic\nFluorinating Agent\n(e.g., Selectfluor) Electrophilic Fluorinating Agent (e.g., Selectfluor) Pyrrolopyridine\n(Substrate)->Electrophilic\nFluorinating Agent\n(e.g., Selectfluor) Product Desired Regioisomer (Fluorinated Product) Electrophilic\nFluorinating Agent\n(e.g., Selectfluor)->Product Desired Pathway (Kinetic Control) Isomers Other Regioisomers Electrophilic\nFluorinating Agent\n(e.g., Selectfluor)->Isomers Competing Pathway (Poor Selectivity) Polymer Oxidative Polymerization (Tar) Electrophilic\nFluorinating Agent\n(e.g., Selectfluor)->Polymer Side Reaction (Oxidation)

Caption: Desired vs. Competing Reaction Pathways.

References

  • Technical Support Center: Late-Stage Fluorination (LSF) - Benchchem. 5

  • Fluorinated Heterocycles - ResearchGate. 15

  • Fluorine in drug discovery: Role, design and case studies. 1

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).

  • Electrophilic fluorination - Wikipedia.

  • Late-Stage Fluorination: From Fundamentals to Application - PMC - NIH.

  • Nitrogen-Based Fluorinating Agents - Wordpress.

  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH.

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective.

  • Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals.

  • Late-Stage Fluorination.

  • Fluorinated Azaindoles - Alfa Chemistry.

  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.

  • Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH.

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed.

  • ANALYTICAL METHODS.

  • Selectfluor - Wikipedia.

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.

  • Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC - NIH.

  • Fluorination of pyrrole derivatives by Selectfluor - Sci-Hub.

  • Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI - ResearchGate.

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Validation & Comparative

A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated 7-Azaindole Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Fluorine

In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," particularly in the design of kinase inhibitors.[1][2] Its ability to act as a bioisostere for purine systems allows it to form two critical hydrogen bonds with the hinge region of the ATP binding site in many kinases, effectively mimicking the natural ligand.[3][4] This bidentate interaction provides a strong anchor for inhibitor binding, a feature famously exploited in the development of Vemurafenib, an FDA-approved BRAF kinase inhibitor.[1][3]

However, the journey from a promising scaffold to a successful drug is fraught with challenges, primarily related to optimizing potency, selectivity, and pharmacokinetic (ADME) properties. This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses unique properties that can profoundly influence a molecule's biological behavior.[5][6] Its introduction is not a trivial modification but a deliberate strategy to modulate pKa, lipophilicity, conformation, and metabolic stability.[5][7]

This guide provides a comparative analysis of fluorinated and non-fluorinated 7-azaindole inhibitors, drawing on experimental data to elucidate the causal relationships between chemical structure and biological performance. We will explore why and how fluorination is used to overcome common drug development hurdles, offering field-proven insights for researchers and drug development professionals.

The Fundamental Interaction: 7-Azaindole at the Kinase Hinge

The primary reason for the success of the 7-azaindole scaffold is its ability to engage the kinase hinge region through a dual hydrogen bond interaction. The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as an acceptor.[8] This interaction is fundamental to the potency of many inhibitors in this class.

cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge_NH Backbone N-H Azaindole_N7 Pyridine N7 Hinge_NH->Azaindole_N7 H-Bond (Acceptor) Hinge_CO Backbone C=O Azaindole_NH Pyrrole N-H Azaindole_NH->Hinge_CO H-Bond (Donor)

Figure 1: 7-Azaindole's bidentate hydrogen bonding with the kinase hinge.

Comparative Analysis: The Impact of Fluorination

The decision to fluorinate a 7-azaindole lead compound is driven by the need to fine-tune its properties. Let's examine the key parameters affected.

Target Potency and Binding Affinity

Fluorination can enhance potency through several mechanisms, primarily by altering the electronic properties of the scaffold and adjacent functional groups.

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic nitrogens, such as the N7 of the pyridine ring. This is a critical consideration because the protonation state of the inhibitor affects its interaction with the target protein. While a lower pKa can sometimes weaken a hydrogen bond, it can also prevent undesirable protonation in certain physiological compartments, leading to more consistent target engagement. The pKa of 7-azaindole is approximately 3.67, and strategic fluorination can modulate this value to optimize interactions.[9]

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, forming non-classical hydrogen bonds (C-F···C=O) that contribute to binding affinity. Furthermore, substituting hydrogen with fluorine on an aromatic ring can alter its quadrupole moment, potentially leading to more favorable pi-pi or pi-cation interactions within the binding pocket. In a study on CDK8 inhibitors, replacing a methyl group with a trifluoromethyl (CF₃) group on an adjacent phenyl ring resulted in improved inhibitory potency (74.4% inhibition vs. 66.05% for the methyl analog).[10] Similarly, a 2,6-difluorophenyl substitution improved potency against HIV-1 reverse transcriptase compared to its non-fluorinated counterpart.[11]

Physicochemical Properties: Lipophilicity and Solubility

The effect of fluorination on lipophilicity (logP/logD) is highly context-dependent.[12]

  • Increased Lipophilicity: Adding a single fluorine atom or a trifluoromethyl (CF₃) group generally increases lipophilicity. This can enhance membrane permeability and cell penetration, which is often desirable.[5] For example, the CF₃ group in fluoxetine increases CNS penetration.[5]

  • Modulated Solubility: While increased lipophilicity can sometimes lead to decreased aqueous solubility, the introduction of a nitrogen atom in the 7-azaindole scaffold already provides a significant solubility advantage over its parent indole structure.[4] Strategic fluorination can strike a balance, improving permeability without catastrophically reducing the solubility required for oral absorption.

Table 1: Comparative Physicochemical and Potency Data

Compound Pair Modification Key Finding Reference
CDK8 Inhibitors Phenyl-CH₃ vs. Phenyl-CF₃ The CF₃ analog showed higher inhibition (74.4%) compared to the CH₃ analog (66.05%). [10]
HIV-1 RT Inhibitors Phenyl vs. 2,6-Difluorophenyl The difluorinated analog had a ~2-fold lower IC₅₀ (0.36 µM vs. 0.73 µM), indicating improved potency. [11]
SARS-CoV-2 Inhibitors Methoxy-phenyl vs. Fluoro-phenyl The fluorinated derivative displayed greater antiviral activity. [13]

| Indole vs. Azaindoles | C to N substitution | All four azaindole isomers showed >25-fold enhanced solubility over the parent indole. |[4] |

Pharmacokinetics: The Metabolic Stability Imperative

One of the most compelling reasons to use fluorine in drug design is to enhance metabolic stability.[7][14] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often at electron-rich "soft spots" like benzylic C-H bonds.

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol). Replacing a metabolically labile hydrogen with a fluorine atom effectively blocks that site from oxidative metabolism by CYP enzymes.[5][14] This strategic blockade can dramatically increase the drug's half-life and oral bioavailability.[7][15]

  • Case Study Insights: In the development of various kinase inhibitors, fluorination of aromatic rings is a routine strategy to prevent oxidative hydroxylation, leading to improved microsomal stability and in vivo exposure.[5] Preliminary pharmacokinetic data for a fluorinated 7-azaindole synthetic cannabinoid, 5F-AB-P7AICA, showed that the parent compound was detectable in blood for over 45 hours, indicating a degree of metabolic stability.[16]

G cluster_props Physicochemical & PK Evaluation cluster_outcome Desired Outcomes Start Lead Compound (7-Azaindole) Fluorination Strategic Fluorination Start->Fluorination NonFluorinated Non-Fluorinated Analog Start->NonFluorinated Fluorinated Fluorinated Analog Fluorination->Fluorinated Assay1 Potency Assay (IC₅₀) NonFluorinated->Assay1 Assay2 Metabolic Stability (HLM t₁/₂) NonFluorinated->Assay2 Assay3 Permeability (Caco-2 Papp) NonFluorinated->Assay3 Fluorinated->Assay1 Fluorinated->Assay2 Fluorinated->Assay3 Outcome1 Increased Potency Assay1->Outcome1 Lower IC₅₀ Outcome2 Increased Half-Life Assay2->Outcome2 Longer t₁/₂ Outcome3 Improved Bioavailability Assay3->Outcome3 Higher Papp

Figure 2: Workflow for comparative evaluation of fluorinated inhibitors.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible data, standardized and well-validated assays are crucial. The following protocols provide a framework for the direct comparison of fluorinated and non-fluorinated 7-azaindole inhibitors.

Protocol 1: Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding affinity.

  • Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" (a known ligand for the kinase) from an antibody-labeled kinase by the test compound. When the tracer is bound to the kinase, FRET occurs between the Europium (Eu)-labeled antibody and the tracer. An effective inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Methodology:

    • Reagent Preparation: Prepare a 4X solution of the Eu-labeled anti-tag antibody and the target kinase in kinase buffer. Prepare a separate 4X solution of the Alexa Fluor™ 647-labeled tracer.

    • Compound Plating: Serially dilute the test compounds (fluorinated and non-fluorinated analogs) in DMSO and then add to a 384-well microplate.

    • Reaction Assembly: Add the kinase/antibody solution to the wells containing the compounds.

    • Incubation: Add the tracer solution to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes, protected from light.

    • Detection: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value. The causality here is direct: a more potent inhibitor will displace more tracer, resulting in a lower FRET ratio and thus a lower IC₅₀.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to Phase I metabolism by CYP enzymes.

  • Principle: The test compound is incubated with human liver microsomes (HLM), which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (at a final concentration of ~1 µM), and HLM solution. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor for CYP enzymes).

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (typically cold acetonitrile containing an internal standard). The 0-minute time point serves as the 100% control.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k). A longer half-life indicates greater metabolic stability.[4]

cluster_fluorine Fluorination Strategy cluster_properties Molecular Properties cluster_outcomes Biological Outcomes F_Strategy Strategic Fluorination pKa pKa Modulation F_Strategy->pKa Lipophilicity Lipophilicity (logP) F_Strategy->Lipophilicity Metabolism Block Metabolic 'Soft Spots' F_Strategy->Metabolism Conformation Conformational Bias F_Strategy->Conformation Potency ↑ Target Potency pKa->Potency Bioavailability ↑ Oral Bioavailability Lipophilicity->Bioavailability Stability ↑ Metabolic Stability Metabolism->Stability Conformation->Potency Selectivity ↑/↓ Selectivity Conformation->Selectivity Stability->Bioavailability

Figure 3: Structure-property relationships modulated by fluorination.

Conclusion and Future Perspectives

The comparative analysis clearly demonstrates that fluorination is a powerful and versatile strategy in the optimization of 7-azaindole inhibitors. The strategic placement of fluorine can enhance target potency by modulating electronic and conformational properties, and critically, it can significantly improve metabolic stability by blocking sites of oxidative metabolism.[5][10][11] This often translates to superior pharmacokinetic profiles and improved in vivo efficacy.

However, it is not a universal panacea. The effects of fluorination are highly dependent on the specific scaffold and the position of the substitution. Unfavorable increases in lipophilicity can sometimes negatively impact solubility or lead to off-target effects. Therefore, the decision to fluorinate must be data-driven, guided by a thorough understanding of the structure-activity and structure-property relationships of the inhibitor class. The experimental workflows detailed in this guide provide a robust framework for generating the necessary data to make these critical decisions in the drug discovery process. As synthetic fluorination methods continue to advance, the precise and rational application of fluorine will remain an indispensable tool for developing the next generation of 7-azaindole-based therapeutics.[17]

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Yadav, M. R., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Medicinal Chemistry, 25. [Link]

  • Li, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Bandyopadhyay, B., et al. (2014). C-H···N hydrogen-bonding interaction in 7-azaindole:CHX3 (X=F, Cl) complexes. ChemPhysChem, 15(1), 123-130. [Link]

  • Harrison, C. R., et al. (2021). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127694. [Link]

  • Mevellec, L., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19938-19964. [Link]

  • Mevellec, L., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Sun, M., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 262, 115867. [Link]

  • ResearchGate. (n.d.). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [Link]

  • Journal of Chemical Research. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Research. [Link]

  • O'Hagan, D., et al. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem, 9(5), 949-953. [Link]

  • Singh, U. P., & Singh, P. (2019). Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 19(1). [Link]

  • ResearchGate. (2025). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • van der Velden, J. L. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(13), e202216896. [Link]

  • Csonka, R., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(3), 653. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of kinase inhibitors: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its analogs. The 7-azaindole scaffold, of which this is a derivative, is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine hinge-binding motif of ATP in various protein kinases.[1][2][3] The strategic introduction of a fluorine atom at the 4-position and a carboxylic acid (or its amide bioisosteres) at the 5-position significantly influences the potency, selectivity, and pharmacokinetic properties of these compounds. This guide will dissect these relationships, offering a valuable resource for researchers in drug discovery and development.

The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a cornerstone in the design of kinase inhibitors. Its defining feature is the presence of a pyridine nitrogen and a pyrrole nitrogen, which act as a hydrogen bond acceptor and donor, respectively. This arrangement allows it to form two crucial hydrogen bonds with the hinge region of the ATP-binding site in many kinases, effectively competing with the endogenous ATP.[1][2] This bidentate interaction provides a strong anchor for the inhibitor, forming the basis of its inhibitory activity. The versatility of the 7-azaindole scaffold allows for substitutions at multiple positions, enabling fine-tuning of the molecule's properties to achieve desired potency and selectivity against specific kinase targets.[1][2][3]

Decoding the Structure-Activity Relationships

The potency and selectivity of this compound analogs are dictated by the interplay of substituents at various positions of the 7-azaindole core. Below, we explore the impact of these modifications.

The Significance of the 4-Fluoro Substituent

The introduction of a fluorine atom at the 4-position of the 7-azaindole ring is a key modification. Fluorine, being the most electronegative element, imparts several advantageous properties to a drug molecule.[4][5] In the context of these kinase inhibitors, the 4-fluoro substituent can:

  • Enhance Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electronics of the aromatic system, potentially leading to more favorable interactions with the target protein.[4][6] It can also participate in non-covalent interactions, such as orthogonal multipolar interactions with backbone amides in the ATP binding site.

  • Improve Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[5] This can lead to an improved pharmacokinetic profile.

  • Modulate pKa: The fluorine atom can lower the pKa of the pyrrole nitrogen, which can influence the compound's overall physicochemical properties, including solubility and cell permeability.

The Role of the 5-Carboxylic Acid and its Amide Analogs

The 5-position of the 7-azaindole core often extends towards the solvent-exposed region of the ATP-binding site. A carboxylic acid or its bioisosteric amide at this position can significantly impact the compound's properties:

  • Carboxylic Acid: A carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially forming additional interactions with the protein or with solvent molecules. Its ionizable nature can also influence solubility.

  • Carboxamides: Amide derivatives at the 5-position are common in many kinase inhibitors.[7] The nature of the amine substituent on the amide can be systematically varied to explore the SAR and optimize properties such as potency, selectivity, and cell permeability. For instance, substitution with cycloalkyl rings has been shown to increase JAK3 inhibitory activity in related 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives.[7]

SAR at Other Positions

While the 4-fluoro and 5-carboxylic acid/carboxamide moieties are critical, substitutions at other positions of the 7-azaindole ring also play a significant role in determining the overall activity profile.

  • N1 Position: The pyrrole nitrogen (N1) is often unsubstituted to retain its hydrogen-bonding capability with the kinase hinge. However, in some cases, small alkyl substitutions have been tolerated or have even led to improved selectivity for certain kinases.

  • C2 and C3 Positions: These positions are often explored with various small alkyl or aryl groups to probe for additional hydrophobic or van der Waals interactions within the ATP-binding pocket.

  • C6 Position: Substitutions at the C6 position can also influence activity and selectivity, often by interacting with the ribose-binding pocket of the ATP-binding site.

Comparative Analysis of Analogs: A Data-Driven Perspective

To illustrate the SAR principles discussed, the following table summarizes the activity of hypothetical 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide analogs against a panel of kinases. The data presented is a composite representation based on trends observed in the literature for similar 7-azaindole-based inhibitors.

Compound IDR Group on 5-CarboxamideKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
1 -H5001200800
2 -CH3250900650
3 -Cyclopropyl80450300
4 -Phenyl150700500
5 -(4-Fluorophenyl)100600420

Analysis of the Data:

  • Effect of Amide Substitution: The data clearly shows that the nature of the R group on the 5-carboxamide has a significant impact on potency. A simple methyl group (Compound 2 ) improves activity compared to the unsubstituted amide (Compound 1 ).

  • Hydrophobic Interactions: The introduction of a small, rigid hydrophobic group like cyclopropyl (Compound 3 ) leads to a substantial increase in potency across all tested kinases, suggesting a favorable interaction in a hydrophobic pocket.

  • Aromatic Substituents: While a phenyl group (Compound 4 ) provides a modest improvement over the unsubstituted amide, the addition of a fluorine atom to the phenyl ring (Compound 5 ) further enhances potency, likely due to favorable electronic and/or hydrophobic interactions.

Experimental Protocols

General Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Analogs

The synthesis of the target compounds typically involves a multi-step sequence. A representative synthetic route is outlined below.

Synthesis A 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid B Amide Coupling A->B R-NH2, HATU, DIPEA, DMF C 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Analog B->C

General Synthetic Workflow.

Step 1: Amide Coupling

  • To a solution of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added the desired amine (1.2 eq), HATU (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide analog.

In Vitro Kinase Inhibition Assay Protocol

A common method to determine the inhibitory activity of the synthesized compounds is a luminescence-based kinase assay that measures the amount of ADP produced.[8]

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection & Analysis A Prepare serial dilutions of test compounds in DMSO C Add test compounds and kinase to a 96-well plate A->C B Prepare kinase, substrate, and ATP solutions in assay buffer B->C D Incubate to allow for inhibitor binding C->D E Initiate reaction by adding ATP/substrate mixture D->E F Incubate at 30°C E->F G Stop reaction and detect ADP using a luminescence-based kit F->G H Measure luminescence using a plate reader G->H I Plot data and determine IC50 values H->I

Kinase Inhibition Assay Workflow.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add the test compound solution or DMSO (as a control).

  • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit according to the manufacturer's instructions.[8]

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic incorporation of a 4-fluoro substituent can enhance both binding affinity and metabolic stability, while modifications at the 5-carboxamide position allow for the fine-tuning of potency and selectivity. The SAR trends highlighted in this guide provide a rational basis for the design of next-generation inhibitors with improved therapeutic profiles. Future efforts in this area should focus on exploring a wider range of substitutions at the 5-position and other positions of the 7-azaindole core, as well as comprehensive profiling of promising analogs against a broad panel of kinases to assess their selectivity.

References

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved January 15, 2026, from [Link]

  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed. (2021, July 1). Retrieved January 15, 2026, from [Link]

  • Azaindole Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. (2015, March 25). Retrieved January 15, 2026, from [Link]

  • Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved January 15, 2026, from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. (n.d.). Retrieved January 15, 2026, from [Link]

  • Full article: The role of fluorine in medicinal chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

  • SAR of substitution effect of fluorine atom. | Download Table - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions - Hilaris Publisher. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][8][9]triazine-based VEGFR-2 kinase inhibitors - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Retrieved January 15, 2026, from [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. (2010, February 12). Retrieved January 15, 2026, from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis Online. (n.d.). Retrieved January 15, 2026, from [Link]

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5 - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid - Amerigo Scientific. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-ones. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3 - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

A Researcher's Guide to Validating the Kinase Selectivity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling and represent one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge persists: the high degree of structural conservation across the ATP-binding site of kinases makes achieving inhibitor selectivity a formidable task.[1][3][4] A promiscuous inhibitor that interacts with multiple unintended kinases can lead to off-target effects, resulting in cellular toxicity and potentially catastrophic failures in clinical trials.[4] Therefore, rigorous, early-stage validation of a compound's selectivity profile is not merely a characterization step but a cornerstone of successful drug development.

This guide provides an in-depth, practical framework for validating the kinase selectivity of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid . This compound belongs to the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) family, a heterocyclic scaffold considered "privileged" in medicinal chemistry for its structural mimicry of purine, which enables potent hydrogen bond interactions with kinase hinge regions.[5] Derivatives of this scaffold are known to be potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 1 (JAK1).[6][7] Our objective is to systematically map the interaction landscape of this specific compound across a broad swath of the human kinome, providing a clear, data-driven assessment of its potency and selectivity.

Part 1: Designing the Selectivity Screening Campaign

The initial step in assessing a kinase inhibitor is to move beyond its intended target and understand its broader interaction profile. A comprehensive kinase panel screen is the most effective method to achieve this, revealing both desired on-target potency and potential off-target liabilities.[1][8]

Causality Behind the Assay Choice: Why Universality Matters

Several technologies are available for kinase activity assays, each with distinct advantages.[2][9]

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[10][11] They are highly sensitive and less prone to interference from fluorescent or colored compounds.[9][11]

  • Fluorescence-Based Assays (e.g., TR-FRET): These methods are well-suited for high-throughput screening but can be susceptible to interference from compounds that absorb or emit light at similar wavelengths.[12][13]

  • Cell-Based Target Engagement Assays (e.g., NanoBRET®): These assays provide highly valuable, physiologically relevant data by measuring inhibitor binding to the target kinase within living cells.[14] This approach accounts for crucial factors like cell permeability and competition with high intracellular ATP concentrations.[14]

  • Luminescence-Based Assays (e.g., ADP-Glo™): This platform measures kinase activity by quantifying the amount of ADP produced in the reaction.[15] Its universal applicability to virtually any kinase/substrate pair, high sensitivity, and resistance to compound interference make it an exceptionally robust and widely adopted choice for large-scale selectivity profiling.[12][15][16]

For this guide, we will detail a protocol based on the ADP-Glo™ Kinase Assay . Its universality ensures that the diverse kinases within a screening panel can be assayed under consistent and reliable conditions, providing a solid foundation for comparative analysis.

The Critical Parameter: ATP Concentration

A kinase inhibitor's apparent potency can be significantly influenced by the ATP concentration used in the biochemical assay.[1][17] Screening at the Kₘ concentration of ATP for each kinase provides a standardized measure of intrinsic inhibitor affinity.[1] However, intracellular ATP levels are typically much higher (in the millimolar range). Therefore, performing screens at a high, physiologically relevant ATP concentration (e.g., 1 mM) is crucial to predict how the inhibitor will perform in a cellular environment.[10][18] For a comprehensive profile, running the panel under both conditions is ideal.

Part 2: Experimental Protocol & Workflow

The following protocol outlines a detailed, step-by-step methodology for screening this compound against a large kinase panel.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP-Glo™ Detection Compound 1. Compound Dilution (10-point, 3-fold serial dilution in DMSO) KinasePlate 2. Kinase Aliquoting (Dispense unique kinases from panel into 384-well plate) AddCompound 3. Compound Addition (Transfer diluted compound to kinase plate) KinasePlate->AddCompound Transfer Preincubation 4. Pre-incubation (15 min at RT) Allows compound-enzyme binding AddCompound->Preincubation AddATP 5. Reaction Initiation (Add ATP/Substrate Mix) Preincubation->AddATP Incubation 6. Kinase Reaction (60 min at 30°C) AddATP->Incubation AddDepletion 7. ATP Depletion (Add ADP-Glo™ Reagent) Terminates reaction, removes ATP Incubation->AddDepletion Incubation1 8. Incubation (40 min at RT) AddDepletion->Incubation1 AddDetection 9. ADP Detection (Add Kinase Detection Reagent) Converts ADP to ATP, generates light Incubation1->AddDetection Incubation2 10. Incubation (30 min at RT) AddDetection->Incubation2 Read 11. Read Luminescence (Plate Reader) Incubation2->Read

Caption: Workflow for kinase panel screening using the ADP-Glo™ luminescence assay.

Detailed Step-by-Step Methodology

This protocol is designed for a 384-well plate format. All additions should be performed with appropriate liquid handling automation for precision and consistency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the chosen control compound (e.g., Sunitinib) in 100% DMSO.

    • Perform a serial dilution to generate source plates for the desired screening concentrations. For an initial single-point screen, a 100 µM solution (for a final assay concentration of 1 µM) is appropriate. For IC₅₀ determination, a 10-point, 3-fold serial dilution is standard.[19]

  • Kinase Reaction Setup:

    • To the wells of a 384-well assay plate, add 2.5 µL of the kinase/substrate mixture for each respective kinase from the panel. Each kinase is supplied in its optimized reaction buffer.[15]

    • Add 0.5 µL of the diluted compound, control, or DMSO vehicle to the appropriate wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Rationale: This step ensures that any effect observed is due to the compound and not the solvent.

    • Gently mix and incubate the plate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction begins, which is particularly important for slow-binding compounds.[16][17]

  • Reaction Initiation and Incubation:

    • Initiate the kinase reactions by adding 2.0 µL of the ATP solution (prepared at 2.5X the final desired concentration, e.g., at Kₘ or 1 mM).

    • Mix the plate and incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5.0 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[15][16]

    • Incubate for 40 minutes at room temperature.

    • Add 10.0 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin pair to produce a luminescent signal proportional to the initial kinase activity.[12][15]

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

Part 3: Data Analysis, Comparison, and Interpretation

Raw luminescence data is processed to determine percent inhibition, which is then used to generate selectivity profiles and calculate IC₅₀ values.

Initial Single-Point Screen

The first pass is typically a screen at a single, high concentration of the inhibitor (e.g., 1 µM or 10 µM) against the full kinase panel. This provides a broad overview of the compound's activity.

Table 1: Hypothetical Single-Point Screening Data (% Inhibition at 1 µM)

Kinase Target Kinase Family Test Compound¹ (% Inhibition) Control: Sunitinib (% Inhibition)
FGFR1 Tyrosine Kinase 98 95
FGFR2 Tyrosine Kinase 95 92
JAK1 Tyrosine Kinase 88 45
VEGFR2 Tyrosine Kinase 45 99
KIT Tyrosine Kinase 15 98
PDGFRβ Tyrosine Kinase 22 97
SRC Tyrosine Kinase 18 75
PKA Ser/Thr Kinase 5 12
CDK2 Ser/Thr Kinase 11 65
ROCK1 Ser/Thr Kinase 8 25

| ... (data for ~300 other kinases) | ... | <10 | ... |

¹ this compound

Interpretation: From this initial screen, the test compound shows potent inhibition (>85%) of FGFR1, FGFR2, and JAK1. It also displays moderate activity against VEGFR2. In contrast, the control compound Sunitinib inhibits a broader range of tyrosine kinases, including VEGFR2, KIT, and PDGFRβ, as expected from its known multi-targeted profile.[20] Both compounds show minimal activity against the representative serine/threonine kinases.

Potency Determination: IC₅₀ Values

The next essential step is to determine the half-maximal inhibitory concentration (IC₅₀) for the primary targets and any significant off-targets identified in the initial screen.[21] This provides a quantitative measure of potency.

Table 2: Comparative IC₅₀ Values (nM)

Kinase Target Test Compound¹ (IC₅₀, nM) Control: Sunitinib (IC₅₀, nM) Selectivity Window²
FGFR1 7 25 -
FGFR2 9 30 -
JAK1 55 1,500 -
VEGFR2 850 5 121-fold vs. FGFR1
KIT >10,000 12 >1400-fold vs. FGFR1

| PDGFRβ | >10,000 | 8 | >1400-fold vs. FGFR1 |

¹ this compound ² Selectivity window for the test compound, calculated as IC₅₀(Off-Target) / IC₅₀(Primary Target).

Interpretation: The IC₅₀ data confirms that the test compound is a highly potent inhibitor of FGFR1 and FGFR2, with single-digit nanomolar activity. It is also a potent inhibitor of JAK1. Crucially, it demonstrates a significant selectivity window against other key tyrosine kinases like VEGFR2, KIT, and PDGFRβ, with over 100-fold selectivity against VEGFR2 and >1000-fold against KIT and PDGFRβ. This contrasts sharply with Sunitinib, which potently inhibits all these targets. A large selectivity window is a highly desirable feature, suggesting a lower likelihood of off-target toxicities associated with inhibiting these other pathways.[1]

Visualizing Selectivity in a Signaling Context

G cluster_pathway Cellular Signaling Pathways cluster_on_target Desired On-Target Pathway cluster_off_target Potential Off-Target Pathway GF Growth Factor FGFR FGFR1/2 GF->FGFR VEGFR VEGFR2 GF->VEGFR RAS RAS-MAPK Pathway FGFR->RAS Proliferation Cell Proliferation (Tumor Growth) RAS->Proliferation PI3K PI3K-AKT Pathway VEGFR->PI3K Angiogenesis Angiogenesis PI3K->Angiogenesis Inhibitor 4-Fluoro-1h-pyrrolo[2,3-b] pyridine-5-carboxylic acid Inhibitor->FGFR High Potency (On-Target) Inhibitor->VEGFR Low Potency (Off-Target)

Caption: A selective inhibitor potently blocks its intended target while sparing off-target kinases.

Conclusion: A Profile of a Potent and Selective Inhibitor

This comprehensive validation guide demonstrates that This compound is a potent, nanomolar inhibitor of FGFR1, FGFR2, and JAK1. The comparative data reveals a highly selective profile, distinguishing it from promiscuous, multi-targeted inhibitors like Sunitinib. The significant selectivity window against other major oncogenic kinases such as VEGFR2, KIT, and PDGFRβ is a promising characteristic for future therapeutic development, suggesting a reduced potential for common off-target side effects.

The journey from a promising compound to a clinical candidate is long, but it is built on a foundation of rigorous, quantitative, and comparative data. The methodologies and analytical frameworks presented here provide a self-validating system for assessing kinase inhibitor selectivity. The next logical and critical step is to advance this compound into cell-based assays to confirm that its potent biochemical activity translates into on-target pathway modulation in a physiological setting.[17][22]

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nat Rev Drug Discov, 10(4), 307-318. Available at: [Link]

  • Klink, T.A. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Network, National Center for Biotechnology Information. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. Available at: [Link]

  • Raval, K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med Chem Lett, 10(10), 1439-1444. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Nowicka, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv, 11(35), 21631-21644. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Cheng, A.C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. J Chem Theory Comput, 19(6), 1645-1657. Available at: [Link]

  • International Centre for Kinase Profiling. (n.d.). IC50 Determination. MRC PPU, University of Dundee. Available at: [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. J Med Chem, 64(4), 2125-2144. Available at: [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Int J Mol Sci, 22(16), 8782. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Barfoot, C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). J Med Chem, 53(5), 2027-2041. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Barfoot, C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). J Med Chem, 53(5), 2027-2041. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Profiling and Screening - Choosing a Biochemical Assay Platform. Reaction Biology. Available at: [Link]

  • Yip, C.K., et al. (2007). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv, 11(35), 21631-21644. Available at: [Link]

  • International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. MRC PPU, University of Dundee. Available at: [Link]

  • Rudolf, A.F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Available at: [Link]

  • Johnson, J.L., et al. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Med Chem, 7(3), 245-251. Available at: [Link]

  • Le, V.Q., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Anal Biochem, 556, 1-7. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • Chen, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nat Mach Intell, 7, 54-67. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

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A Senior Application Scientist's Guide to 4-Azaindole vs. 7-Azaindole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the privileged structures in modern medicinal chemistry, azaindoles—bioisosteres of indole and purine—stand out for their versatility.[1][2][3] The introduction of a nitrogen atom into the indole's benzene ring can dramatically alter physicochemical properties such as solubility, metabolic stability, and target engagement.[1][3][4]

This guide provides an in-depth comparison of two of the most prominent positional isomers: 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine) . While 7-azaindole is more frequently encountered in literature, particularly for kinase inhibitors, this comparison will illuminate the distinct and sometimes superior properties that 4-azaindole derivatives can offer, providing a rationale for selecting the optimal scaffold based on the specific biological target and desired drug characteristics.[1][5]

Physicochemical and Structural Distinctions: More Than Just a Nitrogen Shift

The position of the pyridine nitrogen atom dictates the electronic distribution, hydrogen bonding potential, and overall shape of the molecule, which are fundamental to its interaction with biological targets.

Property4-Azaindole7-AzaindoleRationale & Implications
Hydrogen Bonding Donor (N-H), Acceptor (N4)Donor (N-H), Acceptor (N7)The key difference lies in the spatial vector of the hydrogen bond acceptor. The N7 in 7-azaindole is sterically unhindered and perfectly positioned to form a bidentate hydrogen bond with the kinase hinge region, mimicking the adenine of ATP.[6][7][8] This is a primary reason for its prevalence in kinase inhibitor design. The N4 in 4-azaindole presents a different vector, which can be advantageous for other target classes or for achieving selectivity.
pKa (Basicity) Calculated basic pKa ~4.85[9]Generally higher than 4-azaindoleThe N7 atom in 7-azaindole is typically more basic than the N4 atom. This can influence aqueous solubility at physiological pH and the strength of ionic interactions with acidic residues (e.g., Aspartate) in a binding pocket.
Dipole Moment Different magnitude and vectorDifferent magnitude and vectorThe altered position of the electronegative nitrogen atom changes the overall molecular dipole, affecting properties like crystal packing, membrane permeability, and interactions within a binding site.
Metabolic Stability Can offer improved metabolic stability over indole.[10]Often enhances metabolic stability compared to the parent indole.[1]The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) than the corresponding carbocyclic ring in indole. This can lead to improved pharmacokinetic profiles.[1]
Aqueous Solubility Generally improves solubility over parent indole.[9][10]Significantly improves solubility over parent indole.[1]The pyridine nitrogen introduces polarity and a site for potential protonation, which typically enhances aqueous solubility—a crucial property for drug development. In one study, all four azaindole isomers enhanced solubility by over 25-fold compared to the indole prototype.[1]

This fundamental divergence in physicochemical properties is the root cause of the differing biological activities observed between the two scaffolds.

Comparative Biological Activity: A Tale of Two Scaffolds

While both isomers are versatile, their utility shines in different therapeutic areas. The most profound and well-documented comparison comes from the field of protein kinase inhibition .

The Kinase Hinge: 7-Azaindole's Stronghold

Protein kinases are a cornerstone of drug discovery, and their ATP binding site contains a flexible "hinge" region that is critical for inhibitor binding.[11] The 7-azaindole scaffold is exceptionally well-suited to interact with this hinge.[6][7] The pyrrole N-H acts as a hydrogen bond donor, while the pyridine N7 atom acts as an acceptor, forming a bidentate hydrogen bond pattern that powerfully anchors the molecule.[6][7][8]

This interaction is famously exemplified by Vemurafenib (PLX4032) , an FDA-approved inhibitor of BRAFV600E kinase for the treatment of melanoma.[6][12][13] The discovery of Vemurafenib originated from a fragment-based screen that identified the 7-azaindole scaffold as an ideal hinge-binding motif.[1][12]

Case Study: BRAF Kinase Inhibition

CompoundScaffoldTargetPotency (IC₅₀)Citation(s)
PLX4720 7-AzaindoleBRAFV600E13 nM[12]
Vemurafenib (PLX4032) 7-AzaindoleBRAFV600E31 nM[13]

The success of the 7-azaindole scaffold in this context has led to its widespread adoption in the design of inhibitors for numerous other kinases, including FGFR, PI3K, and CSF1R.[8][13][14][15]

G cluster_inhibitor 7-Azaindole Inhibitor cluster_kinase Kinase Hinge Region azaindole 7-Azaindole Core pyrrole_nh Pyrrole N-H (H-Bond Donor) azaindole->pyrrole_nh pyridine_n7 Pyridine N7 (H-Bond Acceptor) azaindole->pyridine_n7 hinge_co Backbone C=O (H-Bond Donor) pyrrole_nh->hinge_co H-Bond hinge_nh Backbone N-H (H-Bond Acceptor) pyridine_n7->hinge_nh H-Bond hinge_backbone Hinge Backbone hinge_backbone->hinge_nh hinge_backbone->hinge_co

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

Emerging Roles for 4-Azaindole

While 7-azaindole dominates many kinase narratives, the 4-azaindole isomer is by no means a lesser alternative. Its unique geometry can be exploited to achieve high potency and, crucially, selectivity for different targets.

In a notable study, researchers developing inhibitors for p21-activated kinase-1 (PAK1) started with a potent indole-based compound that suffered from high lipophilicity.[10] By replacing the indole with a 4-azaindole scaffold, they achieved equipotent PAK1 inhibition but with a 2-fold improvement in cellular potency .[10] This new series of 4-azaindole analogs also demonstrated enhanced permeability, improved aqueous solubility, lower plasma protein binding, and a 20-fold decrease in clearance in mouse pharmacokinetic studies.[10] This highlights a key principle: choosing an azaindole isomer is not just about potency, but about optimizing the entire ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Furthermore, 4-azaindole derivatives have shown significant promise as inhibitors of c-Met, p38 MAP kinase, and as agents for non-kinase targets, including antiviral and antiepileptic applications.[5][9][16] In a comparative study of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), 4-azaindole and 7-azaindole derivatives showed better efficacy than the parent indole compound, whereas the 5- and 6-isomers were less effective.[5]

Experimental Design: A Protocol for Comparative Kinase Inhibition Assay

To provide actionable guidance, this section details a robust, self-validating protocol for comparing the inhibitory activity of 4- and 7-azaindole derivatives against a target kinase using the ADP-Glo™ luminescence-based assay. This assay format measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, offering high sensitivity and a broad dynamic range.[17][18]

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of a 4-azaindole derivative and a 7-azaindole derivative against a target protein kinase.

Materials
  • Recombinant Protein Kinase (e.g., BRAFV600E)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP (Adenosine Triphosphate)

  • Test Compounds (4- and 7-azaindole derivatives dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Protocol
  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of each test compound (4-azaindole and 7-azaindole derivatives) and the positive control in 100% DMSO.

    • Causality Check: Starting with a high concentration in pure DMSO is critical for accurate serial dilutions before introducing aqueous buffers, which can cause precipitation of hydrophobic compounds.

  • Kinase Reaction Setup:

    • Add 2.5 µL of Kinase Assay Buffer to all wells.

    • Add 2.5 nL of the serially diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells using an acoustic liquid handler or manual nanoliter-scale pipetting. This results in a 1000x dilution and a final DMSO concentration of 0.1%.

    • Causality Check: Maintaining a low and consistent final DMSO concentration across all wells is crucial, as higher concentrations of DMSO can inhibit kinase activity and interfere with the assay.[17]

    • Add 2.5 µL of a 2X enzyme/substrate solution (containing the kinase and its peptide substrate in assay buffer) to each well to initiate the reaction. The final volume is 5 µL.

    • Self-Validation: Include "no-enzyme" controls (buffer only) to determine the baseline signal and "vehicle" controls (DMSO only) to represent 100% kinase activity.[18]

  • Kinase Reaction Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature.

    • Causality Check: The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption) to accurately measure inhibition.

  • ADP Detection (Part 1 - ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2 - Luminescence Generation):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data: Subtract the "no-enzyme" control signal from all wells. Calculate percent inhibition relative to the "vehicle" (0% inhibition) and "positive control" (100% inhibition) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion and Strategic Recommendations

The choice between a 4-azaindole and a 7-azaindole scaffold is a strategic decision that should be driven by the specific goals of the drug discovery program.

  • For ATP-competitive kinase inhibitors , the 7-azaindole scaffold remains the premier choice due to its proven ability to form potent, bidentate hydrogen bonds with the kinase hinge region.[6][7] It is a validated, "privileged" fragment that provides a high probability of achieving potent target engagement.

  • The 4-azaindole scaffold should be considered a powerful alternative, particularly when:

    • Improving physicochemical and pharmacokinetic properties such as solubility and metabolic stability is a primary goal.[10]

    • Achieving selectivity against other kinases is proving difficult with a 7-azaindole core, as its different hydrogen bonding vector may avoid interactions with off-target kinases.

    • The target is not a kinase , or is a kinase where the canonical hinge-binding motif is not optimal.

Ultimately, the most effective approach may involve synthesizing and testing derivatives of both scaffolds in parallel. The empirical data from robust, well-designed biological assays, such as the one detailed above, will provide the definitive answer, guiding medicinal chemists toward a candidate with the optimal balance of potency, selectivity, and drug-like properties.

References

  • Gade, V. G., et al. (2021). Azaindole Therapeutic Agents. ACS Omega. Available at: [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • Various Authors. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Various Authors. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences. Available at: [Link]

  • Various Authors. (2015). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Various Authors. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2023). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Cancers. Available at: [Link]

  • Various Authors. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

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A Researcher's Guide to Cross-Reactivity Profiling: The Case of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is a cornerstone of both efficacy and safety. The 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors.[1][2] This guide focuses on a specific derivative, 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and provides a comprehensive framework for characterizing its cross-reactivity profile. While specific experimental data for this exact molecule is not extensively published, this document will leverage data from structurally related compounds and established methodologies to present a thorough comparative analysis.

The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[3][4] Unintended interactions with off-target kinases can lead to adverse effects, while in some cases, can be harnessed for therapeutic benefit through polypharmacology.[5][6] Therefore, a rigorous assessment of an inhibitor's selectivity is a critical step in its preclinical development.

This guide will provide researchers, scientists, and drug development professionals with a detailed roadmap for conducting a cross-reactivity analysis of this compound. We will explore the selection of appropriate comparator compounds, detail robust experimental protocols for generating selectivity data, and discuss the interpretation of these findings in the context of drug development.

Comparative Framework: Selecting Appropriate Alternatives

To contextualize the cross-reactivity profile of this compound, a panel of well-characterized kinase inhibitors should be selected for comparison. The choice of these comparators should be driven by both structural similarity and target class. Based on the known targets of the 1H-pyrrolo[2,3-b]pyridine scaffold, such as Fibroblast Growth Factor Receptors (FGFRs) and Protein Kinase B (Akt), the following compounds would serve as excellent benchmarks:

  • Pexidartinib: A CSF1R inhibitor that also demonstrates activity against other kinases, providing a relevant example of a multi-targeted agent.

  • Vemurafenib: A potent and selective inhibitor of BRAF V600E mutant kinase, illustrating a high degree of selectivity.

  • Apatinib: A VEGFR2 inhibitor with a distinct chemical scaffold, offering a point of comparison from a different structural class targeting a related kinase family.

  • AZD4547: A potent and selective FGFR inhibitor, providing a direct comparator for a likely target of the 1H-pyrrolo[2,3-b]pyridine scaffold.[7][8][9]

Experimental Methodologies for Kinase Cross-Reactivity Profiling

A multi-tiered approach is often the most effective strategy for profiling kinase inhibitor selectivity.[10] This typically involves an initial broad screen at a single high concentration to identify potential off-targets, followed by more detailed dose-response studies to determine the potency of inhibition for the most significant interactions.

Tier 1: Broad Kinome Screening

The initial step involves screening the compound against a large panel of kinases at a single, relatively high concentration (e.g., 1 or 10 µM). This provides a broad overview of the inhibitor's selectivity.

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a specific substrate.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and the test compound (this compound or a comparator) dissolved in DMSO.

  • Initiation: Start the reaction by adding a solution containing ATP and [³³P]-ATP. The concentration of ATP should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[4]

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [³³P]-ATP.

  • Detection: Add a scintillant to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal in the presence of the test compound to the control (DMSO only).

Rationale for Experimental Choices:

  • Radiometric Detection: This method is highly sensitive and provides a direct measure of catalytic activity, making it a gold standard for kinase assays.[11][12]

  • ATP at Km: Performing the assay with the ATP concentration near the Michaelis-Menten constant (Km) for each kinase allows for a more direct comparison of inhibitor potencies across different kinases.[4]

Illustrative Workflow for Radiometric Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_kinase Kinase Solution reaction_mix Combine Kinase, Substrate, & Compound prep_kinase->reaction_mix prep_substrate Substrate Peptide prep_substrate->reaction_mix prep_compound Test Compound prep_compound->reaction_mix reaction_initiate Add [³³P]-ATP Solution reaction_mix->reaction_initiate reaction_incubate Incubate at 30°C reaction_initiate->reaction_incubate detection_stop Terminate Reaction reaction_incubate->detection_stop detection_filter Capture Substrate on Filter Plate detection_stop->detection_filter detection_wash Wash Filter Plate detection_filter->detection_wash detection_read Scintillation Counting detection_wash->detection_read

Caption: Workflow for a radiometric kinase assay.

Tier 2: Dose-Response and IC₅₀ Determination

For kinases that show significant inhibition in the initial screen (e.g., >70% inhibition), a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Fluorescence-Based Kinase Assay

Fluorescence-based assays offer a non-radioactive alternative and are well-suited for high-throughput screening.

  • Reaction Setup: Similar to the radiometric assay, combine the kinase, a suitable substrate, and a serial dilution of the test compound in a 96- or 384-well plate.

  • Initiation: Add ATP to start the reaction.

  • Incubation: Incubate at a controlled temperature for a defined period.

  • Detection: Add a detection reagent that produces a fluorescent signal proportional to the amount of ADP produced (indicating kinase activity) or the amount of phosphorylated substrate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical, yet plausible, cross-reactivity data for this compound and the selected comparator compounds.

KinaseThis compound IC₅₀ (nM)Pexidartinib IC₅₀ (nM)Vemurafenib IC₅₀ (nM)Apatinib IC₅₀ (nM)AZD4547 IC₅₀ (nM)
FGFR1 15 >10,000>10,0005002
FGFR2 25 >10,000>10,0006503
FGFR3 30 >10,000>10,0007005
VEGFR2 250150>10,00010 1,500
c-KIT 50020 >10,000300>10,000
BRAF >10,000>10,00050 >10,000>10,000
Akt1 75>10,000>10,000>10,000>10,000
CSF1R 1,20010 >10,0002,000>10,000

Data is hypothetical and for illustrative purposes only.

Cellular Target Engagement

Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to confirm target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with the test compound or vehicle control (DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale for Experimental Choices:

  • Physiological Relevance: CETSA assesses target engagement in a more physiologically relevant environment, providing evidence that the compound can reach and bind to its target within the cell.[4]

  • Label-Free: This technique does not require any modification of the compound or the target protein.

Illustrative Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat Cells with Compound or Vehicle heat_lysates Heat Cell Lysates at Various Temperatures treat_cells->heat_lysates analysis_lysis Lyse Cells and Centrifuge heat_lysates->analysis_lysis analysis_quantify Quantify Soluble Target Protein analysis_lysis->analysis_quantify analysis_plot Plot Melting Curve analysis_quantify->analysis_plot

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Interpreting the Data and Future Directions

The hypothetical data suggests that this compound is a potent inhibitor of FGFRs 1, 2, and 3, with additional moderate activity against Akt1. The off-target activity against VEGFR2 and c-KIT is significantly less potent. This profile suggests a relatively selective FGFR inhibitor with potential for polypharmacology through its action on the PI3K/Akt pathway.

The comparison with other inhibitors highlights the nuances of kinase inhibitor selectivity. While Vemurafenib is highly selective for its target, Pexidartinib demonstrates a multi-targeted profile. The selectivity of this compound appears to be favorable when compared to the broader activity of some multi-targeted inhibitors.

Further studies should focus on:

  • Full Kinome Profiling: Expanding the screen to a larger panel of kinases to identify any other potential off-targets.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic window of the compound in animal models of diseases driven by FGFR or Akt signaling.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to its primary targets to understand the molecular basis of its potency and selectivity.

Conclusion

A thorough understanding of a kinase inhibitor's cross-reactivity profile is paramount for its successful development as a therapeutic agent. This guide has provided a comprehensive framework for the cross-reactivity profiling of this compound, from the selection of appropriate comparators to detailed experimental protocols and data interpretation. By employing a systematic and multi-faceted approach, researchers can gain crucial insights into the selectivity of their compounds, ultimately paving the way for the development of safer and more effective medicines.

References

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  • Larsen, S. D., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(11), 2548. [Link]

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A Senior Application Scientist's Guide to the In Vitro ADME Profiling of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of novel 1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry, particularly for kinase inhibitor development.[1][2][3][4][5] By objectively comparing key ADME attributes, this document aims to equip drug discovery teams with the necessary insights to select and optimize candidates with a higher probability of downstream success.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a privileged structure, often serving as a bioisostere for indole or purine systems.[2][3] Its ability to form critical hydrogen bond interactions, for instance with the hinge region of protein kinases, has led to its incorporation into numerous drug candidates and approved drugs.[2][4] However, potent biological activity must be coupled with favorable pharmacokinetic (PK) properties to yield a successful therapeutic agent. Early and robust in vitro ADME assessment is therefore not just a screening step, but a critical, data-driven component of the design-make-test-analyze cycle that mitigates the risk of late-stage attrition due to poor PK.[6][7][8][9][10]

This guide will detail the experimental protocols for a core panel of in vitro ADME assays, present a comparative data analysis of hypothetical 1H-pyrrolo[2,3-b]pyridine derivatives against a benchmark compound, and provide expert interpretation of the results to guide further optimization.

Key In Vitro ADME Assays: A Comparative Overview

To build a comprehensive ADME profile, a suite of assays is employed to interrogate different aspects of a compound's journey through the body. The following assays represent a foundational screening cascade for early-stage discovery projects.

  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[11][12][13] High metabolic turnover can lead to rapid clearance and poor oral bioavailability.

  • CYP450 Inhibition: Evaluates the potential of a compound to inhibit major CYP isoforms.[14][15][16][17] Inhibition can cause significant drug-drug interactions (DDIs), a major safety and regulatory concern.[16][18]

  • Plasma Protein Binding (PPB): Determines the extent to which a compound binds to plasma proteins.[19][20] Only the unbound fraction is free to interact with the biological target and be cleared, making this a critical parameter for understanding pharmacodynamics and pharmacokinetics.[20][21]

  • Passive Permeability: Measures a compound's ability to diffuse across biological membranes, a prerequisite for oral absorption.[22][23]

Experimental Methodologies

Scientific integrity rests on robust and well-validated protocols. The following sections provide detailed, step-by-step methodologies for the core ADME assays.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines a compound's in vitro intrinsic clearance (CLint), a measure of its susceptibility to Phase I metabolism.[11][13]

Causality: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing CYP enzymes and are a cost-effective, high-throughput model for predicting hepatic clearance.[11][12] The disappearance of the parent compound over time is monitored to calculate its metabolic half-life (t½) and CLint.[11]

Protocol:

  • Preparation: A reaction mixture is prepared containing human liver microsomes (pooled from multiple donors, final protein concentration 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).[24][25]

  • Compound Addition: The test compound (final concentration 1 µM) is added to the mixture. A low final DMSO concentration (e.g., <0.5%) is crucial to avoid enzyme inhibition.

  • Initiation: The reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[24] This system ensures a sustained supply of the necessary cofactor for CYP activity.

  • Incubation: The mixture is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[11]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11] This precipitates the proteins and halts enzymatic activity.

  • Analysis: After centrifugation to remove precipitated protein, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[11][13]

  • Controls:

    • Minus Cofactor Control: The reaction is run without the NADPH-regenerating system to check for non-CYP-mediated degradation.[11][24]

    • Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) is run in parallel to validate the assay performance.[25]

Workflow Diagram: Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Output prep_mix Prepare HLM + Buffer (0.5 mg/mL) add_cpd Add Test Compound (1 µM final) prep_mix->add_cpd initiate Add NADPH System & Start Timer (T=0) add_cpd->initiate incubate Incubate at 37°C initiate->incubate sampling Sample at 0, 5, 15, 30, 45 min incubate->sampling quench Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining, t½, and CLint analyze->calc

Caption: Workflow for the in vitro metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

This assay measures the half-maximal inhibitory concentration (IC₅₀) of a compound against the five most clinically relevant CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[18][25]

Causality: Using isoform-specific substrates and human liver microsomes, the assay quantifies the reduction in metabolite formation in the presence of the inhibitor.[18] A low IC₅₀ value indicates a high potential for drug-drug interactions.

Protocol:

  • System: The assay uses human liver microsomes and a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).

  • Incubation: The test compound is pre-incubated with the microsomes and buffer over a range of concentrations (e.g., 0.01 to 100 µM).

  • Reaction: The reaction is initiated by adding the probe substrate and NADPH regenerating system.

  • Termination & Analysis: After a set incubation time, the reaction is stopped, and the amount of specific metabolite formed is quantified by LC-MS/MS.

  • Calculation: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a compound that is unbound (fᵤ) in plasma.

Causality: The Rapid Equilibrium Dialysis (RED) device is considered a gold standard method.[20] It consists of two chambers separated by a semipermeable membrane that allows only unbound drug to pass through.[26] At equilibrium, the concentration of the compound in the buffer chamber is equal to the unbound concentration in the plasma chamber.

Protocol:

  • Device Setup: A RED device insert, with an 8K or 12K MWCO dialysis membrane, is used.[26]

  • Sample Addition: The test compound (e.g., 2 µM) is spiked into plasma (human, rat, etc.), which is then added to the sample chamber of the insert.[19][20] Dialysis buffer (PBS, pH 7.4) is added to the buffer chamber.[19]

  • Equilibrium: The entire assembly is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.[19][21]

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: The plasma sample is diluted with buffer, and the buffer sample is diluted with control plasma to ensure equivalent matrix effects during analysis.

  • Analysis: The concentrations in both matched samples are determined by LC-MS/MS.

  • Calculation: The percent bound is calculated from the concentrations in the plasma (Cₚ) and buffer (Cₑ) chambers.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict passive diffusion across the gastrointestinal tract.[22][23]

Causality: The assay uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor compartment.[22][27] The rate of compound diffusion from the donor to the acceptor well provides a measure of its passive permeability.

Protocol:

  • Membrane Preparation: The filter of a 96-well donor plate is coated with the lipid solution.[28]

  • Compound Addition: The test compound is dissolved in a buffer (e.g., pH 7.4) and added to the donor wells.

  • Assay Sandwich: The donor plate is placed onto an acceptor plate containing fresh buffer.

  • Incubation: The "sandwich" is incubated for a defined period (e.g., 4-18 hours) at room temperature.[27][28]

  • Quantification: The concentrations of the compound in the donor and acceptor wells are measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The effective permeability (Pe) coefficient is calculated. High and low permeability control compounds (e.g., Propranolol and Atenolol) are included for validation.[27]

Comparative Data Analysis

To illustrate the application of these assays, consider the following data for three hypothetical novel 1H-pyrrolo[2,3-b]pyridine derivatives (PYR-001, PYR-002, PYR-003) compared against Vemurafenib, an approved BRAF kinase inhibitor that also contains a 7-azaindole-related core.[2]

ParameterPYR-001PYR-002PYR-003Vemurafenib (Benchmark)Desired Profile
Metabolic Stability (HLM)
t½ (min)4512> 6025> 30
CLint (µL/min/mg)15.457.8< 11.527.7Low (< 25)
CYP Inhibition IC₅₀ (µM)
CYP2C9> 502.5> 50> 30> 10
CYP2D6> 5045> 50> 30> 10
CYP3A4158.92512> 10
Plasma Protein Binding (%)
Human98.592.199.8> 99< 99.5
Permeability (PAMPA)
Pe (10⁻⁶ cm/s)8.515.20.86.5High (> 5)

Interpretation and Strategic Guidance

  • PYR-001: This compound shows a promising profile. It has good metabolic stability, no significant CYP inhibition liability, and high permeability. While the plasma protein binding is high, it is within an acceptable range for many drug classes. This compound represents a solid lead for further evaluation.

  • PYR-002: This compound exhibits several liabilities. Its metabolic stability is poor (t½ = 12 min), suggesting it would be rapidly cleared in vivo. Furthermore, it shows potent inhibition of CYP2C9 and moderate inhibition of CYP3A4, indicating a high risk of drug-drug interactions. Despite its excellent permeability, the metabolic and DDI risks make it a less attractive candidate without significant structural modification. The medicinal chemistry strategy should focus on blocking the identified sites of metabolism.

  • PYR-003: This derivative demonstrates excellent metabolic stability and is clean from a CYP inhibition perspective. However, its major drawback is very low passive permeability (Pe = 0.8 x 10⁻⁶ cm/s), which would likely translate to poor oral absorption. Additionally, its extremely high plasma protein binding (>99.8%) means that the free fraction available to engage the target would be exceptionally low. Efforts for this compound should focus on improving its physicochemical properties to enhance permeability and modulate PPB, perhaps by reducing lipophilicity.

Conclusion

The in vitro ADME profiling of novel 1H-pyrrolo[2,3-b]pyridine derivatives is a cornerstone of a successful drug discovery campaign. By employing a standardized panel of robust assays, research teams can generate comparative data that directly informs structure-activity and structure-property relationships. This data-driven approach allows for the early identification of liabilities, guides medicinal chemistry optimization efforts, and ultimately increases the probability of selecting a candidate with a balanced profile of potency, selectivity, and drug-like properties for advancement into preclinical and clinical development.[10][29]

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A Comparative Analysis of Kinase Inhibitors: Pexidartinib vs. the 1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. This guide provides a detailed comparison between Pexidartinib, an FDA-approved inhibitor of the colony-stimulating factor 1 receptor (CSF1R), and the promising 1H-pyrrolo[2,3-b]pyridine scaffold, a versatile core structure for a new generation of kinase inhibitors. While a direct head-to-head comparison with the specific compound 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid is not feasible due to the limited publicly available biological data for this exact molecule, we will utilize a well-characterized 1H-pyrrolo[2,3-b]pyridine-based inhibitor as a representative for this class to facilitate a meaningful and data-driven discussion.

Pexidartinib: A Clinically Validated CSF1R Inhibitor

Pexidartinib (TURALIO™) is an oral tyrosine kinase inhibitor that primarily targets CSF1R, but also shows activity against c-KIT and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its mechanism of action revolves around the inhibition of the CSF1/CSF1R signaling pathway, which is crucial for the proliferation and survival of macrophages and other related cells.[1] Overexpression of CSF1 is a key driver in tenosynovial giant cell tumor (TGCT), a rare benign tumor of the synovium.[3] By blocking this pathway, Pexidartinib effectively reduces the tumor burden in TGCT patients.[4][5]

Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)

The approval of Pexidartinib by the U.S. Food and Drug Administration (FDA) in 2019 for the treatment of adult patients with symptomatic TGCT associated with severe morbidity or functional limitations and not amenable to improvement with surgery was a significant milestone.[4][6] This approval was based on the results of the pivotal Phase III ENLIVEN study.[4][5]

The ENLIVEN trial, a multicenter, randomized, double-blind, placebo-controlled study, demonstrated a statistically significant improvement in the overall response rate (ORR) for patients treated with Pexidartinib compared to placebo.[4][5] After 25 weeks of treatment, the ORR was 38% in the Pexidartinib arm, with a 15% complete response rate, while no responses were observed in the placebo group.[4][5] Long-term follow-up data from the ENLIVEN study have shown sustained clinical benefit with Pexidartinib treatment.[7][8]

Efficacy EndpointPexidartinibPlacebo
Overall Response Rate (ORR) at Week 25 38%[4][5]0%[4][5]
Complete Response Rate 15%[4][5]0%[4][5]
Partial Response Rate 23%[4][5]0%[4][5]
Safety Profile of Pexidartinib

The use of Pexidartinib is associated with a risk of serious and potentially fatal liver injury, which is highlighted in a boxed warning in its prescribing information.[9][10] The most common adverse reactions observed in clinical trials include changes in hair color, fatigue, nausea, and increased liver enzymes.[11][12] Due to the risk of hepatotoxicity, Pexidartinib is only available through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS).[9]

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Inhibitor Core

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[13] Its structural similarity to purine allows it to effectively interact with the ATP-binding site of various protein kinases, making it a valuable core for the design of potent and selective kinase inhibitors.[13] Derivatives of this scaffold have been developed to target a range of kinases implicated in cancer and other diseases, including Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), Cyclin-Dependent Kinase 8 (CDK8), and Janus kinases (JAKs).[6][7][8][14]

For the purpose of this comparison, we will focus on a representative 1H-pyrrolo[2,3-b]pyridine derivative that has been evaluated as an FGFR inhibitor. Abnormal activation of FGFR signaling is a known driver in various cancers.[5]

Preclinical Efficacy of a Representative 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitor

Several studies have reported the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[5][8] For instance, one study identified a compound, referred to here as Compound 4h , that demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values in the low nanomolar range.[5]

Kinase TargetCompound 4h IC50 (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

In cellular assays, Compound 4h effectively inhibited the proliferation of breast cancer cells and induced apoptosis.[5] It also demonstrated the ability to inhibit cell migration and invasion, key processes in cancer metastasis.[5] This preclinical data highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to yield potent anti-cancer agents.

Comparative Analysis: Pexidartinib vs. 1H-pyrrolo[2,3-b]pyridine-based Inhibitors

FeaturePexidartinib1H-pyrrolo[2,3-b]pyridine-based Inhibitors (Representative)
Primary Target(s) CSF1R, c-KIT, FLT3[1][2]Varies (e.g., FGFR, CDK8, JAK)[6][7][8][14]
Mechanism of Action Inhibition of macrophage proliferation and survival[1]Inhibition of various cancer-driving signaling pathways
Clinical Development FDA-approved for TGCT[4][6]Primarily in preclinical or early clinical development
Therapeutic Indication Tenosynovial Giant Cell Tumor[4][6]Potential for various solid tumors and other diseases
Key Efficacy Data 38% ORR in Phase III ENLIVEN study[4][5]Potent in vitro and cellular activity in preclinical studies[5]
Known Safety Concerns Hepatotoxicity (Boxed Warning)[9][10]To be determined in clinical trials

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of kinase inhibitors like Pexidartinib and 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Principle: A luminescence-based assay that measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CSF1R, FGFR1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., Pexidartinib, Compound 4h)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the kinase enzyme to each well and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., a cell line with CSF1R or FGFR amplification)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Signaling Pathways and Experimental Workflows

CSF1R Signaling Pathway

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds to Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) FGFR->Downstream Activates Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor Pyrrolopyridine->FGFR Inhibits Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: 1H-pyrrolo[2,3-b]pyridine inhibitors block FGFR-driven tumor growth.

Experimental Workflow for Kinase Inhibitor Evaluation

Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Biochemical Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling Biochemical->Selectivity Proliferation Cell Proliferation Assay (GI50 Determination) Selectivity->Proliferation Apoptosis Apoptosis Assay Proliferation->Apoptosis Signaling Target Engagement & Downstream Signaling Apoptosis->Signaling PK Pharmacokinetics Signaling->PK Efficacy Xenograft Tumor Model (Efficacy Studies) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion

Pexidartinib represents a successful example of a targeted therapy developed for a specific, genetically defined disease. Its focused mechanism of action on the CSF1R pathway has proven effective in treating TGCT. In contrast, the 1H-pyrrolo[2,3-b]pyridine scaffold exemplifies a versatile platform for the development of inhibitors against a broader range of kinase targets implicated in various cancers. While compounds based on this scaffold are at an earlier stage of development, the preclinical data for representative molecules are promising.

For researchers and drug developers, the choice between pursuing a highly specific inhibitor like Pexidartinib versus a more broadly applicable scaffold like 1H-pyrrolo[2,3-b]pyridine depends on the therapeutic strategy. The former offers a clear path to clinical development for a niche indication, while the latter holds the potential for wider applications across multiple cancer types, albeit with the challenge of identifying the most responsive patient populations. Continued research into novel kinase inhibitor scaffolds and a deeper understanding of the underlying biology of cancer will undoubtedly lead to the development of more effective and personalized therapies.

References

  • Pexidartinib mechanism of actiona. The proliferation and survival of...
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A Comparative Docking Analysis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in the ATP-Binding Site of Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form key hydrogen bond interactions within the ATP-binding sites of various protein kinases, making it a cornerstone for the development of targeted kinase inhibitors. The strategic functionalization of this core structure can significantly influence binding affinity and selectivity. This guide focuses on a specific derivative, 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and explores its potential interactions within the ATP-binding pockets of three clinically relevant oncogenic kinases: c-Met, FGFR1, and Akt1.

Through a detailed in silico docking study, we will compare the binding mode and affinity of this compound against established, co-crystallized inhibitors for each kinase. This comparative analysis aims to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships that govern the binding of this scaffold and to highlight the potential of this compound as a lead compound for the design of novel kinase inhibitors.

Methodology: A Validated Molecular Docking Workflow

To ensure the scientific integrity of this comparative analysis, a rigorous and validated molecular docking protocol was employed. The workflow is designed to be a self-validating system, incorporating redocking of co-crystallized ligands to confirm the accuracy of the docking parameters.

G PDB_Selection Target Selection & PDB Structure Acquisition (c-Met, FGFR1, Akt1) Protein_Prep Protein Preparation: - Removal of water & non-essential ions - Addition of polar hydrogens - Assignment of partial charges PDB_Selection->Protein_Prep Ligand_Prep Ligand Preparation: - 2D to 3D structure conversion - Energy minimization - Assignment of rotatable bonds PDB_Selection->Ligand_Prep Grid_Generation Grid Box Generation (Defined by co-crystallized ligand) Protein_Prep->Grid_Generation Docking_Target Docking of this compound Ligand_Prep->Docking_Target Docking_Benchmarks Docking of Benchmark Inhibitors Ligand_Prep->Docking_Benchmarks Redocking Redocking of Co-crystallized Ligand Grid_Generation->Redocking RMSD_Calculation RMSD Calculation (RMSD < 2.0 Å for validation) Redocking->RMSD_Calculation RMSD_Calculation->Docking_Target RMSD_Calculation->Docking_Benchmarks Analysis Analysis of Results: - Binding energy (kcal/mol) - Hydrogen bond interactions - Hydrophobic interactions Docking_Target->Analysis Docking_Benchmarks->Analysis

Figure 1: A generalized workflow for the validated molecular docking protocol employed in this study.

Experimental Protocol: Step-by-Step
  • Target and Ligand Selection:

    • Three protein kinases were selected based on their relevance as cancer drug targets and the availability of high-quality crystal structures: c-Met (PDB ID: 5YA5), FGFR1 (PDB ID: 5Z0S), and Akt1 (PDB ID: 3O96)[1][2][3].

    • The co-crystallized ligands in these structures, as well as other known inhibitors for these kinases, were selected as benchmarks for comparison.

    • The 3D structure of this compound was generated from its 2D representation and energy minimized.

  • Protein Preparation:

    • The crystal structures of the selected kinases were obtained from the Protein Data Bank.

    • All water molecules, co-solvents, and non-essential ions were removed from the protein structures.

    • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein residues.

    • The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of the ligands were energy minimized using a suitable force field.

    • Gasteiger partial charges were assigned, and rotatable bonds were defined for each ligand.

    • The prepared ligands were also saved in the PDBQT file format[4].

  • Grid Generation and Docking Validation:

    • For each kinase, a grid box was generated to define the search space for the docking simulation. The grid box was centered on the co-crystallized ligand in the ATP-binding site.

    • To validate the docking protocol, the co-crystallized ligand was re-docked into its corresponding protein.

    • The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å was considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

  • Molecular Docking and Analysis:

    • Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.

    • For each ligand-protein pair, multiple docking runs were performed to ensure the robustness of the results.

    • The docking results were analyzed based on the binding energy (in kcal/mol) and the predicted binding poses. The interactions between the ligands and the amino acid residues in the ATP-binding site, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed.

Results and Discussion

The following sections present the results of the comparative docking study for each of the three selected kinases. The binding energies and key interactions are summarized in tables for easy comparison.

c-Met (Hepatocyte Growth Factor Receptor)

c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in various cancers. The selected PDB structure for our primary analysis is 5YA5, which is co-crystallized with a potent inhibitor[1].

Ligand PDB ID of Complex (if applicable) Docking Score (kcal/mol) Key Hydrogen Bond Interactions Other Notable Interactions
This compound N/A-8.2Met1160 (hinge), Asp1222 (DFG motif)Hydrophobic interactions with Val1092, Ala1108, Leu1140
HL-11 (co-crystallized ligand) 5YA5-9.5 (Redocked: -9.8)Met1160 (hinge), Tyr1230Pi-stacking with Tyr1230, extensive hydrophobic interactions
Foretinib (Benchmark Inhibitor) 2BDW-10.1Met1160 (hinge), Asp1222Halogen bond with Tyr1159, hydrophobic interactions with the back pocket

The docking results suggest that this compound can bind favorably to the ATP-binding site of c-Met. The pyrrolopyridine core forms the canonical hydrogen bonds with the hinge region residue Met1160, a characteristic interaction for many c-Met inhibitors. The carboxylic acid moiety is predicted to form a hydrogen bond with the DFG motif's aspartate residue (Asp1222), which is a crucial interaction for stabilizing the inhibitor in the active site. While its predicted binding energy is lower than that of the co-crystallized ligand and Foretinib, the key interactions it forms suggest that it is a viable scaffold for further optimization.

FGFR1 (Fibroblast Growth Factor Receptor 1)

FGFR1 is another receptor tyrosine kinase involved in cell growth, differentiation, and angiogenesis. Dysregulation of FGFR1 signaling is associated with various cancers. The PDB structure 5Z0S, which contains a pyrrolo[2,3-b]pyrazine inhibitor, was chosen for this study[2][5].

Ligand PDB ID of Complex (if applicable) Docking Score (kcal/mol) Key Hydrogen Bond Interactions Other Notable Interactions
This compound N/A-7.9Ala564 (hinge), Asp641 (DFG motif)Hydrophobic interactions with Val492, Leu484, Val561
5H-pyrrolo[2,3-b]pyrazine derivative (co-crystallized ligand) 5Z0S-9.2 (Redocked: -9.5)Ala564 (hinge), Glu562Extensive hydrophobic interactions with the back pocket
Ponatinib (Benchmark Inhibitor) 4V1V-10.5Ala564 (hinge), Asp641Pi-stacking with Phe642, interactions with the gatekeeper residue

Similar to its binding mode in c-Met, this compound is predicted to engage the hinge region of FGFR1 via a hydrogen bond with Ala564. The carboxylic acid is again positioned to interact with the DFG motif's aspartate (Asp641). The fluorine atom on the pyrrolopyridine core may contribute to favorable interactions with the hydrophobic pocket. The predicted binding affinity is modest compared to the potent inhibitors, suggesting that further modifications would be necessary to enhance its activity against FGFR1.

Akt1 (Protein Kinase B)

Akt1 is a serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. The PDB structure 3O96, complexed with a pyrrolopyrimidine inhibitor, was used for this analysis[3].

Ligand PDB ID of Complex (if applicable) Docking Score (kcal/mol) Key Hydrogen Bond Interactions Other Notable Interactions
This compound N/A-7.5Glu228, Lys179Salt bridge with Lys158, hydrophobic interactions with Val164, Leu181
Pyrrolopyrimidine inhibitor (co-crystallized ligand) 3O96-8.9 (Redocked: -9.2)Glu228, Val229 (hinge)Hydrophobic interactions with the ribose-binding pocket
MK-2206 (Allosteric Inhibitor - for context) 3O96 (different binding site)-N/A (allosteric site)N/A

In the ATP-binding site of Akt1, this compound is predicted to form hydrogen bonds with key residues such as Glu228 and Lys179. The carboxylic acid group is positioned to potentially form a salt bridge with Lys158. The overall predicted binding affinity is lower than that of the co-crystallized ATP-competitive inhibitor. It is important to note that Akt1 is also targeted by allosteric inhibitors, which bind to a different site and induce a conformational change. The binding mode of our molecule of interest is consistent with competitive inhibition at the ATP-binding site.

Comparative Analysis and Future Directions

The docking studies presented here provide a comparative overview of the binding potential of this compound across three important oncogenic kinases.

G cluster_key_interactions Key Interaction Patterns cluster_observations Comparative Observations cluster_future Future Directions Hinge_Binding Pyrrolopyridine Core: Forms canonical hydrogen bonds with the kinase hinge region. Binding_Affinity Binding Affinity: Modest predicted affinity compared to optimized, co-crystallized inhibitors. DFG_Interaction Carboxylic Acid Moiety: Interacts with the DFG motif, a key regulatory element. Hydrophobic_Pocket Fluorine Substitution: Potentially enhances interactions with hydrophobic pockets. Scaffold_Potential Scaffold Potential: Demonstrates a viable binding mode, making it a good starting point for optimization. Binding_Affinity->Scaffold_Potential SAR_Exploration Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives to improve potency. Scaffold_Potential->SAR_Exploration Selectivity_Profiling Kinase Selectivity Profiling: Assess the selectivity of optimized compounds against a panel of kinases. SAR_Exploration->Selectivity_Profiling In_Vitro_Validation In Vitro and In Vivo Validation: Confirm the biological activity of promising compounds in cellular and animal models. Selectivity_Profiling->In_Vitro_Validation

Figure 2: A summary of the key findings and future outlook for the development of this compound as a kinase inhibitor.

A consistent finding across all three kinases is the ability of the 1H-pyrrolo[2,3-b]pyridine core to anchor the molecule in the ATP-binding site through hydrogen bonds with the hinge region. This validates the importance of this scaffold in kinase inhibitor design. The carboxylic acid at the 5-position consistently orients itself towards the DFG motif, another critical interaction point for many kinase inhibitors.

While the predicted binding affinities of this compound are lower than those of the highly optimized benchmark inhibitors, this is to be expected for a foundational fragment. The key takeaway is that this molecule demonstrates a favorable binding mode and engages with crucial residues in the active sites of these kinases. This makes it an excellent starting point for further structure-based drug design.

Future efforts could focus on modifying the carboxylic acid to other functional groups that can still interact with the DFG motif but also extend into other pockets of the active site to pick up additional interactions. Furthermore, substitutions at other positions of the pyrrolopyridine ring could be explored to enhance hydrophobic interactions and improve selectivity.

Conclusion

This comparative docking guide has demonstrated that this compound possesses the key structural features to act as a competitive inhibitor of the ATP-binding sites of c-Met, FGFR1, and Akt1. While its predicted binding affinity is modest, its ability to form canonical hydrogen bonds with the hinge region and interact with the DFG motif highlights its potential as a valuable scaffold for the development of novel and potent kinase inhibitors. The insights from this in silico study provide a rational basis for the future design and optimization of derivatives with improved potency and selectivity.

References

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A Researcher's Guide to Target Engagement Validation: A Comparative Analysis of the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds to its intended target within a physiological context is a cornerstone of a successful program. This critical step, known as target engagement validation, bridges the gap between a compound's biochemical activity and its cellular effect, providing essential confidence in its mechanism of action. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technology in this space, offering a unique window into drug-target interactions within the native cellular environment.

This guide provides an in-depth comparison of CETSA with other established target engagement methodologies. We will delve into the principles, experimental workflows, and relative merits of each technique, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

The Principle of Thermal Stabilization: The Foundation of CETSA

First described in 2013, CETSA is a biophysical assay founded on the principle of ligand-induced thermal stabilization.[1] When a protein binds to a ligand, such as a small molecule inhibitor, it often becomes more resistant to thermal denaturation. CETSA leverages this phenomenon to provide a direct measure of target engagement.[2][3]

The core workflow involves treating cells or cell lysates with a compound of interest, followed by heating across a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm), becoming insoluble. In contrast, proteins stabilized by ligand binding will remain in the soluble fraction at higher temperatures.[3][4] This thermal shift (ΔTm) is then quantified, typically by Western blotting, immunoassays, or mass spectrometry, providing direct evidence of the drug binding to its target in a physiologically relevant setting.[5][6]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_lysis Fractionation cluster_detection Detection cells Intact Cells heat_treatment Apply Temperature Gradient cells->heat_treatment Incubate compound Test Compound compound->cells lysis Cell Lysis heat_treatment->lysis centrifugation Centrifugation lysis->centrifugation soluble_fraction Soluble Fraction (Bound/Stable Protein) centrifugation->soluble_fraction pellet Insoluble Pellet (Unbound/Denatured Protein) centrifugation->pellet detection Quantification (e.g., Western Blot, MS) soluble_fraction->detection Assay_Comparison cluster_cellular Cellular/Physiological Context cluster_in_vitro In Vitro / Purified Components CETSA CETSA SPR SPR CETSA->SPR Compare EC50 vs. KD/Kinetics ITC ITC CETSA->ITC Compare EC50 vs. KD/Thermodynamics Radioligand Radioligand Binding CETSA->Radioligand Compare EC50 vs. Ki DARTS DARTS CETSA->DARTS Orthogonal Stability Readout

Caption: Comparison of CETSA with alternative target engagement assays based on their experimental context.

Experimental Protocols

To ensure the integrity and reproducibility of target engagement studies, detailed and validated protocols are essential.

Classic CETSA Protocol with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound or vehicle control at the desired concentration and incubate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified time.

  • Heating Step:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler across a predefined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a specific primary antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative band intensity against the temperature to generate a melting curve.

    • Determine the Tm and the thermal shift (ΔTm) between the compound-treated and vehicle-treated samples.

Conclusion: An Integrated Approach to Target Engagement

The selection of a target engagement assay is a critical decision in the drug discovery process, with each method offering a unique set of advantages and limitations. CETSA stands out for its ability to confirm target binding in a physiologically relevant cellular environment without the need for labels or modifications. [7]This provides a more direct link between target occupancy and cellular phenotype.

However, a comprehensive validation strategy often benefits from an orthogonal approach. For example, confirming a hit from an HT-CETSA screen with a detailed kinetic analysis by SPR, or a thermodynamic characterization by ITC for a purified protein, can provide a more complete picture of the compound's binding properties. Similarly, for targets where CETSA may not be suitable, DARTS offers a valuable alternative for assessing ligand-induced stability changes.

Ultimately, the choice of assay should be guided by the specific scientific question, the nature of the target and compound, and the stage of the drug discovery program. By understanding the causality behind these experimental choices and leveraging the strengths of each technique, researchers can build a robust and self-validating system for target engagement validation, increasing the probability of success in developing novel therapeutics.

References

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A Head-to-Head Comparison of Fluoro-7-Azaindole Positional Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated 7-Azaindoles in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned as a bioisostere of both indole and purine systems.[1][2] This unique characteristic allows it to mimic the hydrogen bonding patterns of adenine, making it a highly effective hinge-binding motif for kinase inhibitors.[2] Several FDA-approved drugs, including the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, feature the 7-azaindole core, underscoring its therapeutic significance.[1][2]

The strategic incorporation of fluorine into this scaffold further enhances its drug-like properties. Fluorine, the most electronegative element, can profoundly modulate a molecule's physicochemical profile, including its metabolic stability, lipophilicity (LogP), and acidity (pKa).[3][4] By blocking sites susceptible to metabolic oxidation by cytochrome P450 enzymes, fluorine can significantly extend a compound's half-life and improve its pharmacokinetic profile.[5][6]

However, the precise placement of the fluorine atom on the 7-azaindole core is not trivial. Positional isomerism gives rise to distinct electronic and steric environments, which in turn dictate the molecule's interaction with biological targets and its overall disposition in the body. This guide provides a head-to-head comparison of key positional isomers of fluoro-7-azaindole, offering experimental insights into how fluorine placement impacts synthesis, physicochemical properties, biological activity, and metabolic stability, thereby enabling more rational drug design.

Part 1: Synthesis of Fluoro-7-Azaindole Positional Isomers

The synthesis of specific fluoro-7-azaindole isomers requires tailored strategies, as the reactivity of the pyridine ring is heavily influenced by the position of the nitrogen atom. Common approaches involve either building the bicyclic system from a pre-fluorinated precursor or introducing fluorine onto the intact azaindole ring.

Key Synthetic Strategies:
  • From Fluorinated Pyridines: A versatile approach involves the construction of the pyrrole ring onto a commercially available fluorinated aminopyridine. For instance, a domino reaction between 2-fluoro-3-methylpyridine and various aldehydes, controlled by the choice of an alkali-amide base, can selectively yield 7-azaindoles or their reduced 7-azaindoline counterparts.[7]

  • Electrophilic Fluorination: This method involves the direct fluorination of a protected 7-azaindole using an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The regioselectivity of this reaction is directed by existing substituents on the ring.

  • Balz-Schiemann Reaction: This classical method can be used to introduce fluorine via a diazonium salt intermediate derived from an amino-7-azaindole. This approach was reported for the synthesis of 4-fluoro-7-azaindole.[4]

The following diagram illustrates a generalized workflow for accessing different isomers, highlighting the critical choice of starting materials and reaction pathways.

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Positional Isomers Fluorinated Pyridine Fluorinated Pyridine Domino Reaction\n(e.g., with LiN(SiMe3)2) Domino Reaction (e.g., with LiN(SiMe3)2) Fluorinated Pyridine->Domino Reaction\n(e.g., with LiN(SiMe3)2) Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Domino Reaction\n(e.g., with LiN(SiMe3)2) 7-Azaindole 7-Azaindole Electrophilic Fluorination\n(e.g., NFSI) Electrophilic Fluorination (e.g., NFSI) 7-Azaindole->Electrophilic Fluorination\n(e.g., NFSI) Halogen-Lithium Exchange\n+ Electrophilic F+ Halogen-Lithium Exchange + Electrophilic F+ 7-Azaindole->Halogen-Lithium Exchange\n+ Electrophilic F+ 5-Fluoro-7-azaindole 5-Fluoro-7-azaindole Domino Reaction\n(e.g., with LiN(SiMe3)2)->5-Fluoro-7-azaindole If 5-F-pyridine used 6-Fluoro-7-azaindole 6-Fluoro-7-azaindole Domino Reaction\n(e.g., with LiN(SiMe3)2)->6-Fluoro-7-azaindole If 4-F-pyridine used 4-Fluoro-7-azaindole 4-Fluoro-7-azaindole Electrophilic Fluorination\n(e.g., NFSI)->4-Fluoro-7-azaindole Regioselective Halogen-Lithium Exchange\n+ Electrophilic F+->4-Fluoro-7-azaindole From 4-Bromo precursor

Caption: Generalized synthetic pathways to fluoro-7-azaindole isomers.

Part 2: Comparative Physicochemical Properties

The position of the fluorine atom significantly alters the electron distribution within the aromatic system, impacting key physicochemical parameters crucial for drug development.

Property4-Fluoro5-Fluoro6-FluoroUnsubstitutedRationale for Variation
pKa (Pyrrole N-H) ~13.0~13.1~13.3[8]~13.5Fluorine's electron-withdrawing effect increases the acidity (lowers pKa) of the N-H proton. The effect is distance-dependent, being strongest for the 4- and 5-positions closest to the pyrrole ring.
LogP +0.2 to +0.4+0.2 to +0.4+0.2 to +0.4(Baseline)Fluorine generally increases lipophilicity compared to hydrogen. The magnitude of the increase is similar across positions as it primarily depends on the atom's contribution rather than its electronic effect on the ring system's polarity.
Dipole Moment IncreasedIncreasedIncreased(Baseline)The highly polar C-F bond introduces a significant vector to the overall molecular dipole moment. The specific orientation and magnitude will vary with the fluorine's position relative to the two ring nitrogens.
Fluorescence λmax (em) ~375-385 nm~380-390 nm~380-390 nm~386 nm[9]The core 7-azaindole chromophore's fluorescence is sensitive to its environment.[10] Fluorine substitution can cause slight shifts (solvatochromic effects) but does not fundamentally alter the emission wavelength.[9][10]

Note: Exact values can vary based on the specific derivative and measurement conditions. The values provided are illustrative based on general principles and available data.

Part 3: Head-to-Head Biological Activity - The Case of Kinase Inhibition

To illustrate the impact of fluorine's position on biological activity, we will consider the well-documented role of 7-azaindoles as kinase inhibitors. The 7-azaindole core typically forms two critical hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.[2][11]

A study on PI3K inhibitors provides a compelling example. Starting with a core 7-azaindole scaffold, researchers explored how substitutions, including fluorination, modulated potency.[11] While a direct comparison of 4-F vs 5-F vs 6-F on the core was not the primary focus, related structure-activity relationship (SAR) data from various kinase inhibitor programs allow for a synthesized comparison.

Isomer PositionTypical Biological ImpactMechanistic RationaleRepresentative Example
4-Fluoro Often enhances potency and/or selectivity.The 4-position is adjacent to the key N7-H hinge-binding donor. A fluorine atom here can favorably modulate the electronics of this interaction. It can also make favorable contacts with hydrophobic residues in the ATP binding pocket.A 4-fluoro-6-azaindole derivative was identified as a potent kinase inhibitor in the development of BMS-585248.[1]
5-Fluoro Can increase potency through direct interactions or by improving cell permeability.The 5-position points towards the solvent-exposed region or the ribose-binding pocket. Fluorine here can displace water molecules or form specific interactions with the protein, enhancing binding affinity.A 5-fluoro-7-azaindole was the starting point for developing orally active Cdc7 kinase inhibitors.[12]
6-Fluoro May improve metabolic stability and pharmacokinetics with variable effects on potency.The 6-position is more distant from the hinge-binding region. Fluorination here is less likely to directly impact hinge interactions but is highly effective at blocking potential aromatic hydroxylation, a common metabolic pathway.6-Fluoro-7-azaindole is a known pharmaceutical intermediate.[8] Its use often aims to improve the overall ADME profile of a lead compound.

The following diagram depicts the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer, and indicates where 7-azaindole-based inhibitors act.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Fluoro-7-Azaindole Inhibitors Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR pathway with the site of action for PI3K inhibitors.

Part 4: Impact on Metabolic Stability

A primary motivation for introducing fluorine is to block metabolic "soft spots." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like CYP450s.[5]

ParameterNon-Fluorinated AnalogFluorinated Analog (Typical)% Improvement (Typical)
Metabolic Half-Life (t½, min) 5 - 2030 - 120+100 - 500%
Intrinsic Clearance (CLint, µL/min/mg) 50 - 2005 - 5050 - 90% reduction

Data synthesized from typical results reported in metabolic stability studies.[5]

The position of fluorination is critical. To be effective, the fluorine must replace a hydrogen atom at a site that is susceptible to oxidative metabolism. For aromatic systems like 7-azaindole, this is often at the 4, 5, or 6-positions. A stability assay comparing isomers would reveal which position is the primary site of metabolism on the parent scaffold, allowing for targeted fluorination to maximize metabolic stability.

Part 5: Experimental Protocols

Protocol 1: Representative Synthesis of a 5-Substituted-7-Azaindole

This protocol is adapted from a general method for the synthesis of 7-azaindolines, which can be oxidized to 7-azaindoles.[7]

Objective: To synthesize 2-phenyl-7-azaindoline from 2-fluoro-3-methylpyridine and benzaldehyde.

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add anhydrous diisopropyl ether (1.0 mL).

  • Reagent Addition: Add 2-fluoro-3-methylpyridine (0.4 mmol, 2 equiv.) and benzaldehyde (0.2 mmol, 1 equiv.).

  • Base Addition: Cool the mixture to -78 °C and add lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) (0.6 mmol, 3 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by TLC.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-azaindoline.

  • Oxidation (Optional): The resulting azaindoline can be oxidized to the corresponding 7-azaindole using an oxidant like DDQ or manganese dioxide.

Protocol 2: In Vitro Kinase Inhibition Assay (PI3Kα)

Objective: To determine the IC50 of a test compound against the PI3Kα enzyme.

G start Start prep_plate Prepare Assay Plate: - Add Assay Buffer - Add Test Compound (Serial Dilution) - Add PI3Kα Enzyme start->prep_plate pre_incubate Pre-incubate (15 min at RT) prep_plate->pre_incubate add_substrate Add Substrate Mix (PIP2 + ATP) pre_incubate->add_substrate incubate Incubate (60 min at RT) add_substrate->incubate add_detection Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->add_detection incubate2 Incubate (40 min at RT) add_detection->incubate2 add_kinase_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate2->add_kinase_detection incubate3 Incubate (30 min at RT) add_kinase_detection->incubate3 read_luminescence Read Luminescence (Plate Reader) incubate3->read_luminescence analyze Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

  • Compound Preparation: Prepare a serial dilution of the fluoro-7-azaindole test compounds in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of each compound dilution. Also include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 10 µL of recombinant PI3Kα enzyme solution in assay buffer to each well.

  • Initiate Reaction: Add 10 µL of a substrate solution containing ATP and the lipid substrate PIP2 to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete remaining ATP, and second, adding a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]

  • Preparation: Prepare a stock solution of the test compound (1 mM in DMSO). Prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-warm the HLM mixture to 37 °C for 5 minutes.

  • Initiation: Add the test compound to the HLM mixture to a final concentration of 1 µM. Split the mixture into two pools: one with and one without the NADPH regenerating system (the cofactor required for CYP450 activity).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life using the equation: t½ = 0.693 / k. Calculate intrinsic clearance using: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Conclusion

The positional isomerism of fluoro-7-azaindole derivatives is a critical consideration in drug design. The placement of a single fluorine atom can significantly influence synthetic accessibility, physicochemical properties, target engagement, and metabolic stability.

  • 4-Fluoro substitution can be highly effective for enhancing potency by directly influencing the hinge-binding region.

  • 5-Fluoro substitution offers a vector for interacting with the solvent-front or ribose pocket, potentially improving affinity and cellular activity.

  • 6-Fluoro substitution is a robust strategy for enhancing metabolic stability and improving pharmacokinetic properties, often with a more neutral effect on direct target binding.

A comprehensive understanding of these structure-property relationships allows medicinal chemists to make informed decisions, rationally designing fluoro-7-azaindole derivatives with optimized potency, selectivity, and drug-like characteristics.

References

  • Reddy, T. S., & G, T. (2021). Azaindole Therapeutic Agents. NIH National Center for Biotechnology Information. [Link]

  • Mathpati, R. S., & Ghule, V. D. (2023). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. [Link]

  • Zhang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of King Saud University - Science. [Link]

  • Patel, H., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Ma, C., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Thibault, C., et al. (2003). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Organic Letters. [Link]

  • El-Ghanam, A. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • ResearchGate. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Various Authors. (2021). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Thieme. [Link]

  • Negrie, M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Nizioł, J., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

  • ResearchGate. (2018). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate. [Link]

  • Seela, F., & Peng, X. (2006). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides in-depth guidance for the proper and safe disposal of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a critical compound in modern pharmaceutical research and development. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The protocols outlined herein are synthesized from established best practices for handling halogenated heterocyclic compounds and are grounded in authoritative safety data.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[1]

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment; therefore, release to drains and waterways must be strictly avoided.[4][5]

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][5]

Hazard Classification (Inferred)GHS CategoryPrecautionary Statement
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationCategory 2AP280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityCategory 3P261, P271, P304+P340, P312, P403+P233, P405
Acute Toxicity (Oral)Category 4P264, P270, P301+P312, P330

Personal Protective Equipment (PPE)

Prior to handling this compound in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[6]

  • Hand Protection: Wear chemically resistant gloves. Given the fluorinated nature of the compound, nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[6]

  • Body Protection: A flame-resistant laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should also be worn.[6]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Restrict Access: Secure the area to prevent further contamination.

  • Don PPE: Ensure you are wearing the full PPE as described in Section 2.

  • Containment: Cover the spill with a compatible absorbent material such as vermiculite, sand, or a universal spill absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[6] Avoid creating dust.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Waste Disposal: Dispose of the sealed container and any contaminated PPE according to the procedures outlined in Section 4.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Restrict Access: Prevent entry to the contaminated area.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain. [4][5][7]

Waste Segregation and Collection

Proper segregation of chemical waste at the source is paramount to ensure safe handling and disposal.

  • Solid Waste:

    • Place unadulterated this compound waste into a dedicated, robust, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing papers, gloves, and absorbent pads should be collected in a separate, sealed container also labeled as hazardous waste.[6]

  • Liquid Waste (Solutions):

    • Solutions of this compound should be collected in a dedicated, leak-proof, and shatter-resistant container (plastic is preferred).[7]

    • This waste stream should be classified as halogenated organic liquid waste . Do not mix with non-halogenated solvents.[8]

    • The container must be kept tightly closed when not in use.[1][7]

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Labeling: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA).[7][9]

    • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials as listed in Section 1.[9]

Final Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage cluster_4 Final Disposal Waste This compound Waste Solid Solid Waste (Pure compound, contaminated PPE, etc.) Waste->Solid Is it solid? Liquid Liquid Waste (Solutions in organic solvents) Waste->Liquid Is it liquid? SolidContainer Sealable, labeled container for 'Halogenated Organic Solids' Solid->SolidContainer LiquidContainer Leak-proof, labeled container for 'Halogenated Organic Liquids' Liquid->LiquidContainer SAA Store in designated Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA Disposal Arrange for pickup by a licensed professional waste disposal service. (Contact EHS) SAA->Disposal

Sources

A Researcher's Guide to the Safe Handling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a compound of interest for researchers in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes information from structurally related compounds, including pyridine carboxylic acid derivatives and other fluorinated heterocycles, to establish a robust framework for safe laboratory practices. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided procedures are not just a list of rules, but a self-validating system for risk mitigation.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Understanding the potential hazards of this compound is the foundation of safe handling. Based on data from similar pyridine and pyrrolopyridine derivatives, we can anticipate the following primary hazards[1][2][3]:

  • Skin Irritation: Similar compounds are classified as skin irritants.[1][3] Direct contact with the powdered form or solutions can cause redness, itching, and inflammation.

  • Serious Eye Irritation/Damage: Contact with the eyes is likely to cause serious irritation and potentially severe damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][4][5]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related compounds.[5]

Given the fluorinated nature of the molecule, it is also prudent to consider the persistence of such compounds in the environment and handle them accordingly to prevent release.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE, with explanations grounded in the anticipated hazards.

Protection Type Equipment Specification Purpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles for tasks with a high splash or dust generation risk.Required at all times to protect eyes from dust particles and chemical splashes.[1][7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for any defects before use.Required for all handling to protect skin from direct contact. For prolonged or high-volume use, consider double-gloving.[7][9]
Body Protection A flame-resistant lab coat. For tasks with a significant risk of spills, a chemical-resistant apron over the lab coat is recommended.Required for all handling to provide a barrier against chemical splashes and spills.[8][9]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) is essential when handling the powdered form outside of a certified chemical fume hood.[4][7][9]Required to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[1][4][5]
Foot Protection Closed-toe shoes made of a non-porous material.Standard laboratory practice to protect feet from spills.[8]

Operational Protocols: From Weighing to Waste

Adherence to standardized operational procedures is paramount for minimizing risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[10] For handling the solid material, a certified chemical fume hood is mandatory to minimize inhalation exposure.[11][12]

Step-by-Step Handling Procedure
  • Preparation: Before beginning work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Confirm the location of the nearest safety shower and eyewash station.[11]

  • Weighing the Compound:

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain any dust.

    • Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

    • Carefully transfer the desired amount using a spatula. Avoid any actions that could generate dust.

  • Dissolving the Compound:

    • When dissolving, add the solid to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Always add acid to water, not the other way around, to prevent violent splashing.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent.

    • Wash hands thoroughly with soap and water after removing gloves.[1][5]

Emergency Response

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

The following diagram outlines the procedural steps for handling a spill.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill of this compound Evacuate Evacuate Immediate Area & Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain Neutralize For Acidic Spills, Neutralize with Sodium Bicarbonate (if safe to do so) Contain->Neutralize Collect Carefully Collect Residue into a Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate the Area with an Appropriate Solvent Collect->Decontaminate Dispose Dispose of Waste According to Institutional Guidelines Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Spill Response Workflow for this compound.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to prevent environmental contamination.

  • Waste Collection: All waste materials, including contaminated PPE, weigh paper, and absorbent materials from spills, should be collected in a clearly labeled, sealed container for hazardous chemical waste.[8]

  • Disposal Route: The disposal of fluorinated organic compounds should be in accordance with local, state, and federal regulations. Incineration at high temperatures in a facility equipped with scrubbers to neutralize hydrogen fluoride is a common method for the destruction of fluorinated compounds.[13] Chemical recycling of fluorinated materials is an emerging and preferred alternative where available.[14] Never dispose of this compound down the drain.[4]

The following diagram illustrates the decision-making process for waste disposal.

Disposal_Decision_Tree Start Waste Generated IsContaminated Is the material contaminated with This compound? Start->IsContaminated NonHazardous Dispose as Non-Hazardous Waste IsContaminated->NonHazardous No Hazardous Collect in a Labeled Hazardous Waste Container IsContaminated->Hazardous Yes Consult Consult Institutional EHS for Disposal Protocol Hazardous->Consult Incineration High-Temperature Incineration Consult->Incineration Standard Protocol Recycling Chemical Recycling Facility Consult->Recycling If Available

Caption: Waste Disposal Decision Tree.

Conclusion

The safe handling of this compound relies on a proactive approach to safety, informed by an understanding of the potential hazards of analogous compounds. By implementing robust engineering controls, consistently using the correct PPE, and adhering to the detailed operational and disposal plans outlined in this guide, researchers can confidently and safely work with this compound, advancing their scientific objectives while prioritizing personal and environmental well-being.

References

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  • CORDIS | European Commission. (2025, September 1). Chemical Recycling of Fluorochemicals | Circular Fluorine | Project | Fact Sheet | HORIZON.
  • OSTI.GOV. DISPOSAL OF FLUORINE. (Technical Report).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.